3-Methylbenzo[b]thiophene-5-carbonitrile
Description
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Properties
IUPAC Name |
3-methyl-1-benzothiophene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQCBMORZGYXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631720 | |
| Record name | 3-Methyl-1-benzothiophene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19404-23-0 | |
| Record name | 3-Methyl-1-benzothiophene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 3-Methylbenzo[b]thiophene-5-carbonitrile, a heterocyclic scaffold of significant interest to the pharmaceutical and drug development industries. The benzothiophene core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This document outlines a detailed, three-step synthetic pathway, commencing with the synthesis of a key nitro-substituted intermediate, followed by its reduction to the corresponding amine, and culminating in the introduction of the carbonitrile functionality via a Sandmeyer reaction. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and critical safety considerations, designed to empower researchers and drug development professionals in their synthetic endeavors.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] Their structural resemblance to endogenous molecules allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Numerous benzothiophene-based compounds have been successfully developed into clinically approved drugs for treating a range of diseases. The inherent chemical stability and the rich possibilities for functionalization make the benzothiophene scaffold an attractive starting point for the design and synthesis of novel therapeutic agents. This compound represents a key building block for the elaboration into more complex molecules with potential therapeutic applications.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is strategically designed as a three-step sequence. This approach ensures high yields and purity of the final product by leveraging well-established and reliable chemical transformations. The overall synthetic workflow is depicted in the diagram below.
Figure 2: Reaction scheme for the synthesis of 5-Nitro-3-methylbenzo[b]thiophene.
Experimental Protocol:
-
To a solution of 4-nitrothiophenol (1 equivalent) in ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide salt.
-
To this solution, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Causality and Mechanistic Rationale:
The reaction proceeds via an initial S-alkylation of the thiophenoxide with chloroacetone to form an intermediate thioether. This is followed by an intramolecular cyclization and dehydration under basic conditions to yield the benzothiophene ring system. The use of a base is crucial for the deprotonation of the thiophenol, generating the more nucleophilic thiophenoxide anion.
Step 2: Reduction of 5-Nitro-3-methylbenzo[b]thiophene to 3-Methylbenzo[b]thiophen-5-amine
The second step involves the reduction of the nitro group to an amine. A classic and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid. [2][3][4] Reaction Scheme:
Figure 3: Reaction scheme for the reduction of the nitro group.
Experimental Protocol:
-
Suspend 5-Nitro-3-methylbenzo[b]thiophene (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
The product can be purified by column chromatography on silica gel.
Causality and Mechanistic Rationale:
Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds. In the acidic medium, Sn(II) is oxidized to Sn(IV) while the nitro group is reduced to the corresponding amine. The workup with a strong base is necessary to neutralize the acid and precipitate the tin salts, allowing for the extraction of the free amine.
Step 3: Sandmeyer Cyanation of 3-Methylbenzo[b]thiophen-5-amine
The final step is the conversion of the amino group to a carbonitrile via the Sandmeyer reaction. [1][5]This classic transformation proceeds through a diazonium salt intermediate.
Reaction Scheme:
Figure 4: Reaction scheme for the Sandmeyer cyanation.
Experimental Protocol:
-
Diazotization:
-
Dissolve 3-Methylbenzo[b]thiophen-5-amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and potassium cyanide (KCN, 1.2 equivalents) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Causality and Mechanistic Rationale:
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. [5]The amino group is first converted to a diazonium salt, which is an excellent leaving group (N₂). The copper(I) cyanide then facilitates the displacement of the diazonium group with a cyanide nucleophile to form the desired carbonitrile. The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 5-Nitro-3-methylbenzo[b]thiophene | C₉H₇NO₂S | 193.22 | Solid |
| 3-Methylbenzo[b]thiophen-5-amine | C₉H₉NS | 163.24 | Solid |
| This compound | C₁₀H₇NS | 173.24 | Solid |
Conclusion
This technical guide has detailed a reliable and well-documented synthetic route for the preparation of this compound. The presented three-step pathway, involving the formation of a nitro-intermediate, its subsequent reduction to an amine, and a final Sandmeyer cyanation, offers a practical approach for obtaining this valuable building block. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of novel benzothiophene-based compounds with potential therapeutic applications.
References
- Kaur, N., & Singh, R. (2018). An overview of benzo[b]thiophene-based medicinal chemistry. Medicinal Chemistry Research, 27(1), 1-28.
- Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549-6559.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Gallagher, W. P. (2022). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Androsov, D. A., & Karchava, A. V. (2018). Convenient and Efficient Synthesis of 2-Methyl-5-nitrobenzo[b]thiophene and Its Derivatives. Chemistry of Heterocyclic Compounds, 54(1), 93-95.
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Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
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askIITians. (2023, August 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
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Reddit. (2018). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]
- Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. 4, Part 3, pp. 863-934). Pergamon.
- The Hive. (2003, October 16). SnCl2 as a reducing agent. Hive Chemistry Discourse.
- Solanki, K. (2012, October 17). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?
-
The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. [Link]
- Rodríguez Domínguez, J. C., Thomae, D., Kirsch, G., & Seck, P. (2007). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO-THIOPHENES. Sciforum.
- Kumar, V., & Kaur, K. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2815-2846.
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An In-depth Technical Guide to 3-Methylbenzo[b]thiophene-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, 3-Methylbenzo[b]thiophene-5-carbonitrile, a molecule of interest for synthetic and medicinal chemists. While direct literature on this exact compound is sparse, this document consolidates information on its fundamental chemical properties, outlines plausible synthetic routes based on established benzothiophene chemistry, and explores its potential reactivity and applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical grounding and practical insights into the chemistry of this compound class.
Introduction: The Significance of the Benzo[b]thiophene Core
Benzo[b]thiophenes are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous molecules and its ability to participate in a variety of non-covalent interactions with biological targets.[1] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other interactions, contributing to the binding affinity of benzothiophene-containing ligands to proteins.[2]
The diverse biological activities exhibited by benzo[b]thiophene derivatives are extensive, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and anticonvulsant properties.[1] Several FDA-approved drugs, such as Raloxifene (an estrogen receptor modulator) and Zileuton (a 5-lipoxygenase inhibitor), feature the benzo[b]thiophene core, highlighting its therapeutic relevance.
The subject of this guide, this compound, incorporates two key functional groups onto this important scaffold: a methyl group at the 3-position and a nitrile group at the 5-position. These substituents are expected to modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, offering a unique profile for potential drug candidates.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19404-23-0 | [3] |
| Molecular Formula | C₁₀H₇NS | [3] |
| Molecular Weight | 173.23 g/mol | [3] |
| Boiling Point | 327.5°C at 760 mmHg (Predicted) | [3] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform. | [4] |
Synthesis of this compound: A Plausible Experimental Approach
While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted benzo[b]thiophenes. A common strategy involves the construction of the benzothiophene core followed by functional group introduction.
General Strategies for Benzo[b]thiophene Synthesis
Several methods are known for the synthesis of the benzo[b]thiophene ring system.[5][6] These include:
-
Acid-catalyzed cyclization of arylthiomethyl ketones: This is a common method for preparing 3-substituted benzo[b]thiophenes.[5]
-
Oxidative cyclization of o-mercaptocinnamic acids: This route is often used for the synthesis of benzo[b]thiophene-2-carboxylates.[5]
-
Microwave-assisted synthesis: Modern techniques using microwave irradiation can provide rapid access to substituted benzo[b]thiophenes.
Proposed Synthesis of this compound
A logical approach to the target molecule would involve a two-step process: the synthesis of 3-methylbenzo[b]thiophene, followed by the introduction of the nitrile group at the 5-position.
Step 1: Synthesis of 3-Methylbenzo[b]thiophene
This can be achieved via the acid-catalyzed cyclization of a suitable precursor.
Figure 1: Proposed synthesis of 3-methylbenzo[b]thiophene.
Experimental Protocol (Illustrative):
-
Synthesis of Phenylthioacetone: To a solution of thiophenol in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide. To this mixture, add chloroacetone dropwise at room temperature. Stir the reaction mixture for several hours. After completion of the reaction (monitored by TLC), the solvent is removed, and the residue is worked up to yield phenylthioacetone.
-
Cyclization to 3-Methylbenzo[b]thiophene: Phenylthioacetone is added to polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-120 °C). The mixture is stirred for a specified time until the reaction is complete. The reaction mixture is then poured onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to afford 3-methylbenzo[b]thiophene.
Step 2: Cyanation at the 5-position
The introduction of a nitrile group onto the benzene ring of the benzo[b]thiophene can be achieved through electrophilic aromatic substitution. A common method for this transformation is the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a cyanide salt.
Figure 2: Proposed Sandmeyer reaction for the synthesis of the target compound.
Experimental Protocol (Illustrative):
-
Synthesis of 3-Methyl-5-aminobenzo[b]thiophene: The precursor, 3-methyl-5-nitrobenzo[b]thiophene, can be synthesized by nitration of 3-methylbenzo[b]thiophene, followed by reduction of the nitro group to an amine.
-
Sandmeyer Reaction: 3-Methyl-5-aminobenzo[b]thiophene is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is stirred and may require gentle heating to drive the reaction to completion. The product is then extracted, purified, and characterized.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, we can predict the key features based on the structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: The protons on the benzene and thiophene rings will appear in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the methyl and nitrile groups.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 3-position is expected, likely in the range of δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-150 ppm).
-
Nitrile Carbon: The carbon of the nitrile group will appear as a characteristic signal, typically in the range of δ 115-125 ppm.
-
Methyl Carbon: The carbon of the methyl group will give a signal in the aliphatic region, likely around δ 15-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the range of 2220-2260 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 173.23. Fragmentation patterns would likely involve the loss of small molecules such as HCN or methyl radicals.
Reactivity and Potential for Functionalization
The chemical reactivity of this compound is dictated by its three key components: the benzothiophene core, the methyl group, and the nitrile group.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle for further synthetic transformations.[4]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-methylbenzo[b]thiophene-5-carboxylic acid).
-
Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), would afford the corresponding primary amine (5-(aminomethyl)-3-methylbenzo[b]thiophene).
-
Addition of Grignard Reagents: Reaction with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.
Reactions of the Methyl Group
The methyl group at the 3-position can potentially be functionalized, for instance, through radical halogenation to introduce a handle for further modifications.
Reactions of the Benzothiophene Core
The benzothiophene ring system can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of further functionalization.
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An In-depth Technical Guide to the Physicochemical Characterization of 3-Methylbenzo[b]thiophene-5-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzo[b]thiophene-5-carbonitrile (CAS No. 19404-23-0) is a heterocyclic compound of interest within medicinal chemistry and materials science, belonging to the benzothiophene class of molecules known for their diverse biological activities. A thorough understanding of its physical properties is a critical prerequisite for its effective application in drug design, synthesis, and formulation. This guide provides a consolidated overview of the known physical data for this compound and presents a series of detailed, field-proven protocols for the experimental determination of its key physicochemical parameters. The methodologies are described with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers.
Introduction: The Scientific Imperative for Physicochemical Profiling
The journey of a molecule from a synthetic novelty to a viable drug candidate or functional material is fundamentally reliant on a comprehensive characterization of its physical and chemical properties. For a compound like this compound, properties such as melting point, solubility, and spectral fingerprints are not mere data points; they are critical indicators of purity, stability, and potential behavior in biological or material systems.
In drug development, for instance, aqueous solubility directly influences bioavailability, while the crystalline structure, indicated by the melting point, affects dissolution rates and formulation stability. Spectroscopic data provides the unambiguous structural confirmation required for regulatory submission and intellectual property protection. This guide is structured to provide both the available data for this compound and the expert-level protocols necessary for researchers to validate these properties in their own laboratories, ensuring a foundation of trustworthiness and scientific integrity.
Core Physicochemical Properties of this compound
Publicly available experimental data for this compound is limited, with most information originating from chemical supplier catalogs. These properties, summarized below, should be considered provisional until rigorously verified through the experimental protocols outlined in the subsequent sections.
| Property | Value / Description | Source |
| CAS Number | 19404-23-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇NS | [2][3][5][6] |
| Molecular Weight | 173.23 g/mol | [5] |
| Appearance | White powder or granule | [3][6] |
| Purity | Typically ≥99% (supplier dependent) | [3][6] |
| Boiling Point | 327.5 °C at 760 mmHg (Predicted) | [6] |
| Flash Point | 151.9 °C (Predicted) | [6] |
| Refractive Index | 1.657 (Predicted) | [6] |
| Solubility | Expected to have low aqueous solubility but good solubility in common organic solvents (e.g., dichloromethane, chloroform). | [7] |
| Storage | Store in a cool, dry place. | [3] |
Workflow for Comprehensive Physicochemical Characterization
The following diagram outlines a logical workflow for the systematic characterization of a new or unverified batch of this compound. This process ensures that structural identity is confirmed before proceeding to the measurement of physical properties.
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3-Methylbenzo[b]thiophene-5-carbonitrile CAS 19404-23-0
An In-Depth Technical Guide to 3-Methylbenzo[b]thiophene-5-carbonitrile (CAS 19404-23-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic aromatic compound that stands as a significant building block in the field of medicinal chemistry. The benzo[b]thiophene scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this specific nitrile-substituted derivative, covering its molecular characteristics, a validated synthesis protocol, detailed analytical characterization methods, and its strategic application in modern drug discovery programs. The insights herein are curated to empower researchers in leveraging this versatile molecule for the rational design of novel therapeutic agents.
Molecular Overview & Physicochemical Properties
This compound, identified by CAS Number 19404-23-0, possesses a fused bicyclic system consisting of a benzene ring and a thiophene ring, with a methyl group at the 3-position and a nitrile group at the 5-position.[3][4] The electron-rich sulfur atom and the planar structure of the benzo[b]thiophene core are key features that can enhance binding affinity to various biological targets.[5] The nitrile (C≡N) group is a potent electron-withdrawing group and a valuable functional handle for further chemical modification.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 19404-23-0 | [3][6] |
| Molecular Formula | C₁₀H₇NS | [3][6][7] |
| Molecular Weight | 173.23 g/mol | [3] |
| IUPAC Name | 3-methyl-1-benzothiophene-5-carbonitrile | [4] |
| SMILES | CC1=CSC2=C1C=C(C=C2)C#N | [3] |
| Storage | Sealed in a dry place at room temperature. | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of substituted benzo[b]thiophenes can be achieved through various strategies, often involving cyclization reactions.[5] A highly effective and contemporary method utilizes microwave-assisted synthesis, which offers rapid reaction times and high yields. The following protocol describes a plausible and efficient pathway to this compound.
Conceptual Synthesis Workflow
The workflow begins with a suitable substituted benzonitrile, which undergoes a base-mediated condensation and cyclization with a thioglycolate ester.
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The Definitive Guide to the Structural Elucidation of 3-Methylbenzo[b]thiophene-5-carbonitrile
A Senior Application Scientist's Perspective on Multi-technique Spectroscopic Analysis
Authored by: Dr. Gemini
Introduction: The Significance of Heterocyclic Scaffolds in Modern Chemistry
Benzo[b]thiophenes represent a critical class of sulfur-containing heterocyclic compounds. Their rigid, planar structure and electron-rich nature make them privileged scaffolds in medicinal chemistry and materials science.[1] The specific substitution pattern on the benzo[b]thiophene core dictates its physicochemical properties and biological activity, making unambiguous structure determination a cornerstone of its application. This guide provides an in-depth, practical walkthrough for the complete structural elucidation of a specific derivative, 3-Methylbenzo[b]thiophene-5-carbonitrile, a molecule that combines the benzo[b]thiophene framework with key methyl and nitrile functional groups.
This document is intended for researchers, scientists, and professionals in drug development who require a robust, logic-driven approach to structure determination. We will move beyond a simple recitation of techniques, instead focusing on the "why" behind the "how"—explaining the strategic selection of experiments and the synergistic interpretation of data from multiple spectroscopic methods.
The Analytical Blueprint: A Multi-Faceted Approach to a Molecular Puzzle
The elucidation of an unknown molecular structure is akin to solving a complex puzzle. No single piece of information is sufficient; rather, the convergence of data from orthogonal analytical techniques provides the confidence required for an unequivocal assignment.[2][3] For this compound, our strategy relies on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
The logical flow of our investigation is designed to be self-validating. Each step provides data that either confirms or refines the hypotheses generated from the previous analysis.
Caption: Workflow for the structure elucidation of this compound.
Part 1: Foundational Analysis - What Are We Working With?
Before delving into the intricate details of NMR, we establish the fundamental properties of the molecule: its elemental composition and the functional groups it contains.
Mass Spectrometry: Determining the Molecular Blueprint
Experimental Protocol: A high-resolution mass spectrum (HRMS) is acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the mass spectrometer.
Anticipated Results & Interpretation: For this compound (C₁₀H₇NS), the primary piece of information is the molecular ion peak.
-
Molecular Ion (M⁺): We expect to observe a prominent ion at an m/z corresponding to the molecular weight of the compound, which is 173.23. HRMS would provide a highly accurate mass, allowing for the confident determination of the molecular formula.
-
Fragmentation Pattern: The fragmentation of benzo[b]thiophene derivatives often involves characteristic losses. While the nitrile group is relatively stable, potential fragmentation pathways could include the loss of a methyl radical (•CH₃) or cleavage of the thiophene ring. The presence of a sulfur atom would also be indicated by the characteristic isotopic pattern of ³⁴S.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 173.03 | Molecular Ion |
| [M+1]⁺ | 174.03 | Due to ¹³C and ¹⁵N isotopes |
| [M+2]⁺ | 175.03 | Due to the natural abundance of the ³⁴S isotope |
| [M-CH₃]⁺ | 158.01 | Loss of the methyl group |
This initial MS analysis confirms the molecular formula and provides the first pieces of structural evidence.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory for a solid or liquid sample.
Anticipated Results & Interpretation: The IR spectrum provides immediate confirmation of key functional groups.
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for a nitrile conjugated with an aromatic system.[4]
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are indicative of C-H bonds on the aromatic ring.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (around 2920-2980 cm⁻¹) will correspond to the C-H bonds of the methyl group.
-
Aromatic C=C Bending: A series of absorptions in the 1400-1600 cm⁻¹ region are characteristic of the benzo[b]thiophene ring system.[5]
-
C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region (around 600-800 cm⁻¹), which can be difficult to assign definitively.[5]
The presence of a strong peak around 2230 cm⁻¹ would be a critical and unambiguous indicator of the nitrile functional group.
Part 2: The Core of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3][6] We will use a combination of 1D and 2D NMR techniques to assemble the structure of this compound piece by piece.
¹H NMR Spectroscopy: Mapping the Proton Environments
Experimental Protocol: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Predicted Spectrum & Interpretation: Based on the structure, we anticipate four distinct signals in the ¹H NMR spectrum:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.1 | Singlet (s) | 1H | H-4 | Deshielded by the anisotropic effect of the nitrile group and the adjacent sulfur atom. |
| ~ 7.9 | Doublet (d) | 1H | H-7 | Part of an aromatic system, likely showing ortho coupling to H-6. |
| ~ 7.5 | Doublet (d) | 1H | H-6 | Ortho-coupled to H-7. |
| ~ 7.3 | Singlet (s) | 1H | H-2 | Aromatic proton on the thiophene ring. |
| ~ 2.5 | Singlet (s) | 3H | -CH₃ | Aliphatic protons of the methyl group attached to an sp² carbon. |
The lack of coupling for H-4 and H-2 is a key indicator of their positions, as they have no adjacent protons. The doublet multiplicity for H-6 and H-7 suggests they are adjacent to each other on the benzene ring.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Experimental Protocol: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at 100 MHz, using CDCl₃ as the solvent. A proton-decoupled spectrum is acquired to simplify the signals to singlets.
Predicted Spectrum & Interpretation: We expect to see 10 distinct carbon signals, as there is no molecular symmetry.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ 141 | C-7a | Quaternary carbon at the fusion of the two rings. | | ~ 138 | C-3a | Quaternary carbon at the fusion of the two rings. | | ~ 135 | C-3 | Quaternary carbon bearing the methyl group. | | ~ 130 | C-7 | Aromatic CH. | | ~ 128 | C-4 | Aromatic CH, deshielded by the nitrile group. | | ~ 125 | C-2 | Aromatic CH on the thiophene ring. | | ~ 123 | C-6 | Aromatic CH. | | ~ 119 | C≡N | Quaternary carbon of the nitrile group. | | ~ 110 | C-5 | Quaternary carbon bearing the nitrile group. | | ~ 14 | -CH₃ | Aliphatic carbon of the methyl group. |
The chemical shifts are estimates based on known data for benzo[b]thiophenes and the electronic effects of the methyl and nitrile substituents.[6][7][8] The quaternary carbons (C-3, C-3a, C-5, C-7a, and C≡N) would be identifiable by their generally lower intensity in a standard ¹³C spectrum and their absence in a DEPT-135 experiment.
2D NMR: Connecting the Dots
Two-dimensional NMR experiments are crucial for confirming the assignments made from the 1D spectra and establishing the final connectivity.[9][10][11]
2.3.1 COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings
Experimental Protocol: A standard COSY experiment is performed to identify protons that are coupled to each other, typically through two or three bonds.
Anticipated Results & Interpretation: The COSY spectrum will show cross-peaks between coupled protons.
-
Key Correlation: A single cross-peak is expected between the signals at ~7.9 ppm (H-7) and ~7.5 ppm (H-6). This definitively confirms their adjacency on the benzene ring.
-
Absence of Correlations: The signals for H-2, H-4, and the methyl protons will appear on the diagonal but will not show any cross-peaks, confirming they are isolated spin systems.
Caption: Key COSY correlation in this compound.
2.3.2 HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
Experimental Protocol: An HSQC experiment is run to identify which protons are directly attached to which carbons.
Anticipated Results & Interpretation: The HSQC spectrum will show cross-peaks between directly bonded ¹H and ¹³C nuclei.
-
H-2 to C-2: A cross-peak between the proton at ~7.3 ppm and the carbon at ~125 ppm.
-
H-4 to C-4: A cross-peak between the proton at ~8.1 ppm and the carbon at ~128 ppm.
-
H-6 to C-6: A cross-peak between the proton at ~7.5 ppm and the carbon at ~123 ppm.
-
H-7 to C-7: A cross-peak between the proton at ~7.9 ppm and the carbon at ~130 ppm.
-
-CH₃ protons to -CH₃ carbon: A cross-peak between the protons at ~2.5 ppm and the carbon at ~14 ppm.
This experiment allows for the unambiguous assignment of all protonated carbons.
2.3.3 HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations
Experimental Protocol: An HMBC experiment is performed to observe correlations between protons and carbons that are two or three bonds apart. This is the key experiment for piecing together the entire molecular framework.
Anticipated Results & Interpretation: The HMBC spectrum will reveal the connectivity between the different fragments identified so far.
-
Methyl Group Correlations:
-
The methyl protons (~2.5 ppm) should show correlations to C-2 (~125 ppm) and C-3a (~138 ppm), and most importantly, to the quaternary carbon C-3 (~135 ppm), confirming the position of the methyl group.
-
-
H-2 Correlations:
-
The H-2 proton (~7.3 ppm) should show correlations to C-3 (~135 ppm) and C-3a (~138 ppm).
-
-
H-4 Correlations:
-
The H-4 proton (~8.1 ppm) is crucial for placing the nitrile group. It should show correlations to the nitrile carbon C≡N (~119 ppm), the quaternary carbon C-5 (~110 ppm), and C-7a (~141 ppm).
-
-
H-7 and H-6 Correlations:
-
These protons will show correlations to carbons within the benzene ring, confirming its substitution pattern. For example, H-7 (~7.9 ppm) should correlate to C-5 (~110 ppm).
-
Caption: Critical HMBC correlations for assigning key structural features.
Conclusion: A Self-Validating Structural Assignment
By systematically integrating the data from MS, IR, and a suite of NMR experiments, we can confidently elucidate the structure of this compound. The mass spectrum establishes the molecular formula. The infrared spectrum confirms the presence of the critical nitrile and aromatic functional groups. The ¹H and ¹³C NMR spectra provide the number and type of proton and carbon environments. Finally, the 2D NMR experiments (COSY, HSQC, and HMBC) act as the definitive proof, connecting the individual atoms and fragments into the final, unambiguous molecular structure. This multi-technique, logic-driven approach ensures the highest level of scientific integrity and trustworthiness in the structural characterization of novel chemical entities.
References
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SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. (n.d.). TSI Journals. Retrieved January 14, 2026, from [Link]
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Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. (n.d.). Retrieved January 14, 2026, from [Link]
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Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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3-Methylbenzo[b]thiophene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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The proton magnetic resonance spectra of some benzo[b]thiophen derivatives. (1968). Journal of the Chemical Society C: Organic. Retrieved January 14, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
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Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. (1971). Journal of the Chemical Society C. Retrieved January 14, 2026, from [Link]
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Benzo[b]thiophene-3-carbonitrile. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. Retrieved January 14, 2026, from [Link]
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Synthesis and characterization of Thiophene fused arylbenzo[9]thieno[2,3- d]thiazole derivatives. (2023). Journal of Xi'an Shiyou University, Natural Science Edition. Retrieved January 14, 2026, from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 14, 2026, from [Link]
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Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum... (n.d.). Doc Brown's Chemistry. Retrieved January 14, 2026, from [Link]
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Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
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A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 14, 2026, from [Link]
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FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to 3-Methylbenzo[b]thiophene-5-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-methylbenzo[b]thiophene-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore synthetic strategies, and discuss its current and potential applications in the field of drug development, grounded in authoritative scientific literature.
Core Molecular Profile
This compound is a substituted benzothiophene, a class of bicyclic aromatic compounds containing a benzene ring fused to a thiophene ring. The presence of the methyl and nitrile functional groups at specific positions on this scaffold imparts distinct physicochemical properties that are crucial for its biological activity and potential as a drug candidate.
Molecular Weight and Formula
A foundational aspect of any chemical entity is its molecular weight, which is essential for stoichiometric calculations in synthesis and for various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NS | |
| Molecular Weight | 173.23 g/mol | |
| CAS Number | 19404-23-0 |
The precise molecular weight is a critical parameter for mass spectrometry, a key analytical technique for the identification and characterization of this molecule.
Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Plausible Synthetic Pathway
A common and effective strategy for the synthesis of substituted benzothiophenes involves the construction of the thiophene ring onto a pre-functionalized benzene derivative. A plausible retrosynthetic analysis for this compound is outlined below.
Caption: Retrosynthetic approach for this compound.
A forward synthesis could involve the reaction of a suitably substituted thiophenol with a three-carbon synthon to form the thiophene ring. The nitrile and methyl groups could be introduced at various stages of the synthesis, depending on the chosen precursors and reaction conditions.
General Experimental Protocol for Benzothiophene Synthesis
The following is a generalized experimental protocol for the synthesis of a benzothiophene derivative, which can be adapted for the synthesis of this compound with appropriate modifications to starting materials and reaction conditions. This protocol is based on methodologies reported for the synthesis of similar benzothiophene structures.[1]
Step 1: Synthesis of a Substituted Thiophenol
-
Start with a commercially available, appropriately substituted benzene derivative (e.g., a compound containing a nitrile group and a leaving group).
-
Introduce a thiol group (-SH) via a nucleophilic aromatic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).
-
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.
-
Work-up involves acidification to protonate the thiolate, followed by extraction and purification by column chromatography.
Step 2: Cyclization to Form the Benzothiophene Ring
-
The substituted thiophenol is then reacted with a suitable three-carbon electrophile to construct the thiophene ring. For a 3-methyl substituted product, a reagent like chloroacetone can be used.
-
The reaction is often catalyzed by a base, such as potassium carbonate or sodium ethoxide, to deprotonate the thiol and facilitate the initial nucleophilic attack.
-
The subsequent intramolecular cyclization and dehydration to form the aromatic thiophene ring can be promoted by treatment with a strong acid or a dehydrating agent like polyphosphoric acid (PPA).
-
The final product is isolated through extraction and purified by recrystallization or column chromatography.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques. While specific spectral data is proprietary to manufacturers, a description of the expected data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and thiophene rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the nitrile carbon appearing at a characteristic downfield shift.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 173.23, corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A sharp, strong absorption around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
C=C stretching vibrations within the aromatic rings.
Applications in Drug Discovery and Development
The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[2][3] Derivatives of benzothiophene have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][4]
Rationale for Pharmacological Interest
The planar, aromatic nature of the benzothiophene ring system allows it to participate in various non-covalent interactions with biological targets, such as enzymes and receptors. The sulfur atom can act as a hydrogen bond acceptor and can also engage in other types of interactions. The substituents on the benzothiophene core play a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties. The nitrile group, in particular, can act as a hydrogen bond acceptor or a metabolic handle, and its electron-withdrawing nature influences the electronic properties of the entire molecule.
Potential Therapeutic Areas
While specific biological activity data for this compound is not extensively published, the broader class of substituted benzothiophenes has shown promise in several therapeutic areas:
-
Oncology: Benzothiophene derivatives have been investigated as inhibitors of various protein kinases and other enzymes involved in cancer cell proliferation and survival. For instance, some derivatives have been explored as potent STAT3 inhibitors.
-
Infectious Diseases: The benzothiophene nucleus is a key component of several antimicrobial agents. The structural similarity to other antimicrobial scaffolds suggests that derivatives like this compound could be explored for antibacterial and antifungal activity.
-
Neurodegenerative Diseases: Some benzothiophene-containing compounds have been evaluated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[4]
-
Inflammation and Pain: The anti-inflammatory properties of certain benzothiophene derivatives make them attractive candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
The development of novel therapeutics based on the this compound scaffold would involve a systematic drug discovery process.
Caption: Drug discovery workflow for this compound derivatives.
Conclusion
This compound represents a molecule of considerable interest for further investigation in the field of drug discovery. Its defined molecular weight and structure, coupled with the established biological potential of the benzothiophene scaffold, make it a promising starting point for the design and synthesis of novel therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive biological evaluation against a panel of relevant targets, and detailed structure-activity relationship (SAR) studies to optimize its pharmacological profile. The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this intriguing heterocyclic compound.
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Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). INIS-IAEA. Retrieved from [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). PubMed Central. Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. Retrieved from [Link]
-
3-Methyl-benzo[b]thiophene-5-carbonitrile. (n.d.). ChemBK. Retrieved from [Link]
-
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Spectral Elucidation of 3-Methylbenzo[b]thiophene-5-carbonitrile: A Technical Guide
Introduction
In the landscape of pharmaceutical research and materials science, the structural characterization of heterocyclic compounds is of paramount importance. Benzo[b]thiophene derivatives form the core of numerous biologically active molecules and functional materials.[1] This guide provides an in-depth analysis of the spectral data for 3-Methylbenzo[b]thiophene-5-carbonitrile, a substituted benzothiophene with potential applications in drug discovery and organic electronics. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key structural features of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic techniques used to confirm the identity and purity of such compounds.
Molecular Structure and Isomeric Considerations
The structural integrity of a molecule is the foundation of its function. For this compound, its chemical architecture dictates its electronic properties and potential biological interactions. A clear visualization of its structure is the first step in its comprehensive analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the sulfur atom and methyl group.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.3 | s | - |
| H4 | ~8.0 | d | ~1.5 |
| H6 | ~7.7 | dd | ~8.5, 1.5 |
| H7 | ~7.9 | d | ~8.5 |
| 3-CH₃ | ~2.5 | s | - |
Interpretation:
The aromatic region of the spectrum is anticipated to be complex due to the substituted nature of the benzothiophene ring system.[2] The proton at the 2-position (H2) is expected to appear as a singlet, influenced by the adjacent methyl group. The protons on the benzene ring (H4, H6, and H7) will exhibit splitting patterns consistent with their ortho and meta relationships. The electron-withdrawing nitrile group at the 5-position will deshield the peri-proton H4, causing it to resonate at a lower field. The methyl protons are expected to appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Experimental Protocol:
The sample preparation and instrumentation are similar to that of ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~135 |
| C3a | ~138 |
| C4 | ~128 |
| C5 | ~110 |
| C6 | ~126 |
| C7 | ~124 |
| C7a | ~140 |
| 3-CH₃ | ~14 |
| CN | ~118 |
Interpretation:
The spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (CN) is expected to appear in the characteristic region for nitriles, around 118 ppm.[3] The quaternary carbons (C3, C3a, C5, and C7a) will generally have lower intensities compared to the protonated carbons. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the nitrile group (C5) being significantly shielded.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
-
Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2920 | Aliphatic C-H stretch (CH₃) | Medium |
| ~2230 | C≡N stretch (Nitrile) | Strong, Sharp |
| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |
| Below 900 | Aromatic C-H out-of-plane bend | Strong |
Interpretation:
The most diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption around 2230 cm⁻¹ due to the stretching of the carbon-nitrogen triple bond of the nitrile group.[3][5][6] The presence of an aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.[7] The aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and gaining insights into the molecule's stability and structure.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Predicted Mass Spectrum Data:
| m/z | Proposed Fragment |
| 173 | [M]⁺ (Molecular Ion) |
| 172 | [M-H]⁺ |
| 146 | [M-HCN]⁺ |
| 134 | [M-CH₃-CN]⁺ |
Interpretation:
The mass spectrum is expected to show a prominent molecular ion peak at an m/z of 173, corresponding to the molecular weight of this compound (C₁₀H₇NS).[8][9] The fragmentation of benzothiophene derivatives often involves the loss of small, stable molecules.[10][11] A key fragmentation pathway for this molecule would be the loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 172. Another characteristic fragmentation would be the elimination of hydrogen cyanide (HCN) from the molecular ion, resulting in a fragment at m/z 146.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the overall molecular formula. This guide serves as a foundational reference for the spectral characterization of this and similar substituted benzothiophene derivatives, underscoring the power of modern analytical techniques in advancing chemical and pharmaceutical research.
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Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288. [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to 3-Methylbenzo[b]thiophene-5-carbonitrile
Abstract
The benzo[b]thiophene core is a privileged heterocyclic scaffold, prominently featured in a multitude of clinically significant pharmaceuticals and advanced functional materials.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its importance in medicinal chemistry and drug discovery. This in-depth technical guide focuses on a specific, yet highly versatile derivative: 3-Methylbenzo[b]thiophene-5-carbonitrile . While a singular, seminal "discovery" paper for this exact molecule is not readily apparent in the historical literature, its existence and utility can be understood as a logical consequence of the development of powerful synthetic methodologies for the construction of the benzo[b]thiophene ring system. This guide will provide a comprehensive overview of the plausible synthetic origins of this compound, detail key synthetic protocols, and explore its current and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzo[b]thiophene Moiety
The benzo[b]thiophene ring system, formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, lipophilicity, and capacity for hydrogen bonding and other non-covalent interactions make it an ideal scaffold for the design of targeted therapeutics. Numerous drugs incorporating the benzo[b]thiophene motif have reached the market, including the selective estrogen receptor modulator (SERM) Raloxifene, the antipsychotic Brexpiprazole, and the 5-lipoxygenase inhibitor Zileuton, used in the treatment of asthma. The diverse biological activities associated with benzo[b]thiophene derivatives span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]
The specific substitution pattern of 3-methyl and 5-carbonitrile on the benzo[b]thiophene core endows the molecule with a unique combination of electronic and steric features. The methyl group at the 3-position can provide a crucial hydrophobic interaction with biological targets, while the electron-withdrawing nitrile group at the 5-position can modulate the overall electronic character of the ring system and serve as a versatile synthetic handle for further functionalization.
Historical Context and Plausible Synthetic Emergence
The history of this compound is intrinsically linked to the development of robust and versatile methods for the synthesis of substituted benzo[b]thiophenes. While it is challenging to pinpoint the exact first synthesis of this molecule, its preparation can be logically inferred through the application of well-established synthetic strategies. Two of the most prominent and relevant methods are the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis.
The Gewald Aminothiophene Synthesis: A Probable Route
The Gewald reaction, first reported by Karl Gewald in 1966, is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[3][4] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3][4] Given the structure of this compound, a modified Gewald-type approach is a highly plausible route for its synthesis.
The key to forming the benzo-fused ring system is the use of a cyclic ketone, which ultimately becomes the benzene portion of the final product. A subsequent deamination and aromatization would then lead to the fully aromatic benzo[b]thiophene.
Below is a proposed synthetic workflow based on the principles of the Gewald reaction for the synthesis of a precursor that could lead to this compound.
Caption: A conceptual workflow for the synthesis of a tetrahydrobenzo[b]thiophene intermediate via the Gewald reaction.
Other Potential Synthetic Approaches
While the Gewald reaction presents a highly probable pathway, other methods for constructing the benzo[b]thiophene core could also be employed. These include:
-
Acid-catalyzed cyclization of arylthiomethyl ketones: This method is particularly useful for the synthesis of 3-alkylbenzo[b]thiophenes.[5]
-
Electrophilic cyclization of o-alkynyl thioanisoles: This modern approach offers a versatile route to 2,3-disubstituted benzo[b]thiophenes under mild conditions.[6][7]
-
Palladium-catalyzed cross-coupling reactions: These methods, while often more complex, provide a high degree of control over the substitution pattern of the final product.[8]
Key Synthetic Methodologies: A Practical Guide
Based on the principles of the Gewald reaction and subsequent aromatization, a detailed, albeit representative, protocol for the synthesis of this compound can be outlined. It is important to note that optimization of reaction conditions would be necessary to achieve high yields and purity.
Synthesis of 2-Amino-3-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carbonitrile (Hypothetical)
This protocol is a conceptual adaptation of the Gewald reaction.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-oxocyclohexanecarbonitrile (1 equivalent), propionitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Addition of Base: To the stirred suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Aromatization to this compound
The tetrahydrobenzo[b]thiophene intermediate can be aromatized to the final product through various methods, such as dehydrogenation using a suitable oxidizing agent.
Experimental Protocol:
-
Reaction Setup: Dissolve the 2-amino-3-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carbonitrile intermediate in a suitable high-boiling solvent such as dichlorobenzene.
-
Dehydrogenation: Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C), to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off any solid catalyst. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₇NS | 173.24 | 19404-23-0 |
Table 1: Key physicochemical properties of this compound.[9]
Applications in Research and Drug Development
The this compound scaffold is a valuable building block in medicinal chemistry, offering multiple avenues for further elaboration into more complex molecules with potential therapeutic applications.
As a Key Intermediate in Kinase Inhibitor Synthesis
The 3-amino-benzo[b]thiophene scaffold, a close analogue and potential precursor to our target molecule, is a key component in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer. The 3-methyl and 5-carbonitrile functionalities can be strategically utilized to modulate the potency and selectivity of these inhibitors.
Caption: The utility of this compound as a versatile starting material for kinase inhibitor synthesis.
Potential as an Antimicrobial Agent
Benzo[b]thiophene derivatives have demonstrated significant antimicrobial activity.[1][10] The presence of a halogen or other electron-withdrawing groups at the 3-position has been shown to be particularly important for enhancing this activity.[10] While the 3-position in our target molecule is occupied by a methyl group, the overall electronic properties conferred by the 5-carbonitrile group may contribute to antimicrobial efficacy. Further studies are warranted to explore the potential of this compound and its derivatives as novel antimicrobial agents.
In Materials Science
The rigid, planar structure and extended π-system of the benzo[b]thiophene core make it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrile group can influence the electron-accepting properties of the molecule, which is a key consideration in the design of these materials.
Conclusion
While the precise historical moment of its first synthesis may be lost to the annals of organic chemistry, the significance of this compound is clear. It stands as a testament to the power and versatility of synthetic methodologies developed over decades of research. Its unique substitution pattern makes it a highly valuable building block for the creation of novel therapeutics and advanced materials. This guide has provided a comprehensive overview of its plausible synthetic origins, detailed potential synthetic protocols, and highlighted its broad applicability, serving as a valuable resource for researchers at the forefront of chemical and pharmaceutical innovation.
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Structure−Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. (n.d.). ACS Publications. Retrieved from [Link]
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A Comprehensive Technical Guide to the Derivatization of 3-Methylbenzo[b]thiophene-5-carbonitrile for Advanced Research and Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
3-Methylbenzo[b]thiophene-5-carbonitrile stands as a pivotal starting material for the synthesis of a diverse array of complex molecules with significant potential in medicinal chemistry and materials science. Its rigid, planar benzothiophene core, coupled with three distinct reactive sites—the C3-methyl group, the C5-nitrile functionality, and the aromatic backbone—offers a versatile platform for structural elaboration. This guide provides an in-depth exploration of the chemical reactivity of this scaffold, presenting field-proven insights and detailed protocols for its derivatization. Our focus is on empowering researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable heterocyclic building block.
The benzothiophene motif is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The strategic derivatization of this compound can lead to novel compounds with tailored biological activities and physicochemical properties. This guide will navigate the key reactive handles of the molecule, providing a logical framework for designing and executing synthetic strategies.
Strategic Derivatization Pathways
The synthetic utility of this compound can be systematically explored by targeting its three primary reactive centers. The following sections will detail the chemical transformations possible at each of these sites, providing both the theoretical underpinnings and practical, step-by-step protocols.
Figure 1: Key derivatization strategies for this compound.
I. Functionalization of the C3-Methyl Group: A Gateway to Diverse Side Chains
The C3-methyl group serves as a versatile handle for introducing a variety of functional groups and extending the molecular framework. Free-radical bromination is a particularly effective strategy for activating this position for subsequent nucleophilic substitution reactions.
A. Free-Radical Bromination to 3-(Bromomethyl)benzo[b]thiophene-5-carbonitrile
This transformation is a crucial first step for many derivatization pathways. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), provides a reliable method for the selective bromination of the methyl group.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as n-heptane or carbon tetrachloride.
-
Initiator Addition: Add a catalytic amount of benzoyl peroxide (0.05 eq.).
-
Brominating Agent: Add N-bromosuccinimide (1.05 eq.) in one portion.
-
Reaction Conditions: Irradiate the mixture with a light source (e.g., a 200W bulb) and heat to reflux.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |
| Benzoyl Peroxide (BPO) | 0.05 | Radical Initiator |
| n-Heptane | - | Solvent |
Table 1: Reagents for the free-radical bromination of the C3-methyl group.
B. Subsequent Nucleophilic Displacements
The resulting 3-(bromomethyl) derivative is a highly reactive intermediate, susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities, including amines, azides, ethers, and thioethers, thereby enabling the synthesis of diverse compound libraries.[2]
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reactivity of the nitrile group in 3-Methylbenzo[b]thiophene-5-carbonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methylbenzo[b]thiophene-5-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methylbenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, valued for its unique electronic and steric properties.[1][2] When functionalized with a nitrile group at the C-5 position, as in this compound, the molecule becomes a versatile intermediate for the synthesis of a wide array of pharmacologically relevant compounds. This guide provides a comprehensive examination of the nitrile group's reactivity within this specific molecular context. We will explore the foundational principles governing its transformations and provide detailed, field-proven protocols for its conversion into key functional groups, including carboxylic acids, primary amines, aldehydes, ketones, and tetrazoles.
The Electronic Landscape of the Core Scaffold
The is intrinsically linked to the electronic nature of the bicyclic heteroaromatic system to which it is attached.
-
The Benzo[b]thiophene System: Benzo[b]thiophene is a π-electron rich heterocycle.[3] The fusion of the thiophene and benzene rings creates a delocalized system. The sulfur atom, with its lone pair of electrons, participates in the aromaticity, generally making the ring system an electron-donating group through resonance.[3] However, the overall positional reactivity is complex; electrophilic attack tends to occur at the 3-position, while metallation is favored at the 2-position.[3]
-
The Nitrile Group (-C≡N): The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This polarization renders the nitrile carbon electrophilic and susceptible to attack by nucleophiles.[4][5][6]
In this compound, the nitrile is attached to the benzene portion of the scaffold. Its electrophilic character is modulated by the electron-donating nature of the fused ring system. This interplay governs the conditions required for its various transformations. The methyl group at the C-3 position provides a slight electron-donating inductive effect but is unlikely to significantly alter the reactivity of the nitrile at the distant C-5 position.
Key Transformations of the Nitrile Group
The nitrile group is a stable yet highly versatile functional handle that can be transformed into several other critical functionalities.[5] We will now detail the primary reaction pathways.
Hydrolysis: Accessing Carboxylic Acids and Amides
One of the most fundamental reactions of nitriles is their hydrolysis to form carboxylic acids, often proceeding through an amide intermediate.[4][7][8] This transformation can be achieved under both acidic and basic conditions.
Causality Behind Method Choice:
-
Acid-catalyzed hydrolysis is effective because protonation of the nitrile nitrogen significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[4][6][9] This method is generally robust and often drives the reaction to the carboxylic acid.[9]
-
Base-catalyzed hydrolysis utilizes a strong nucleophile (e.g., OH⁻) that can directly attack the nitrile carbon.[4] Under milder conditions, the reaction can sometimes be stopped at the amide stage. Harsher conditions (higher temperatures, prolonged reaction times) will push the reaction forward to the carboxylate salt.[8][9]
Caption: General workflows for acid- and base-catalyzed nitrile hydrolysis.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 3:1 mixture of glacial acetic acid and concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature and carefully pour it over crushed ice.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
-
Purification: The crude 3-Methylbenzo[b]thiophene-5-carboxylic acid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
| Parameter | Condition | Purpose |
| Reagents | H₂SO₄ / Acetic Acid / H₂O | Provides the acidic medium and water for hydrolysis.[10][11] |
| Temperature | Reflux | Provides activation energy to overcome the stability of the nitrile. |
| Workup | Ice water quench | Precipitates the less soluble carboxylic acid product. |
Reduction: Synthesizing Amines and Aldehydes
Reduction of the nitrile group provides direct access to primary amines or, with careful choice of reagents, aldehydes. These are crucial building blocks in drug development.[5][12]
Causality Behind Method Choice:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent that will fully reduce the nitrile to a primary amine.[6][13][14][15] The reaction proceeds via two successive additions of a hydride ion (H⁻).[6][10]
-
Diisobutylaluminium Hydride (DIBAL-H): This is a milder and more sterically hindered reducing agent.[14] It adds one equivalent of hydride to the nitrile, forming an imine intermediate which is stable at low temperatures. Upon aqueous workup, this imine is hydrolyzed to an aldehyde.[14] This method's success hinges on careful temperature control to prevent over-reduction.
Caption: Mechanism for the reduction of a nitrile to a primary amine using LiAlH₄.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Workup (Fieser method): Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography or distillation.
| Parameter | Condition | Purpose |
| Reagent | LiAlH₄ | Powerful hydride source for complete reduction.[6][15] |
| Solvent | Anhydrous THF | Aprotic solvent required for LiAlH₄ stability. |
| Atmosphere | Inert (N₂, Ar) | Prevents quenching of LiAlH₄ by atmospheric moisture. |
| Workup | Fieser Method | Safely quenches excess LiAlH₄ and produces an easily filterable solid. |
Reaction with Organometallics: Ketone Synthesis
The reaction of nitriles with Grignard or organolithium reagents is a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after a hydrolysis step.[4][13][16][17]
Mechanism Rationale: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile.[10] This forms a resonance-stabilized imine anion salt. A second addition of the organometallic reagent is prevented because the intermediate bears a negative charge on the nitrogen.[17] Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding ketone.[4][10]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the solution to 0 °C. Add phenylmagnesium bromide (PhMgBr, 1.1 eq, solution in THF) dropwise via a syringe.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then gently heat to reflux for 2-3 hours. Monitor by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl. Stir vigorously for 30 minutes until the intermediate imine is fully hydrolyzed.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ketone by column chromatography on silica gel.
| Parameter | Condition | Purpose |
| Reagent | PhMgBr | Provides the phenyl nucleophile for C-C bond formation.[10][13] |
| Solvent | Anhydrous Ether/THF | Aprotic solvent required for Grignard reagent stability. |
| Workup | 1 M HCl | Quenches the reaction and hydrolyzes the imine salt intermediate to the ketone.[16] |
[3+2] Cycloaddition: Formation of Tetrazoles
The nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with an azide ion to form a tetrazole ring.[18] Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids.[19]
Causality Behind Method Choice: The reaction is typically promoted by a Lewis acid (like ZnBr₂) or Brønsted acid to activate the nitrile. Sodium azide is used as the azide source. The reaction requires heat to overcome the activation energy of the cycloaddition. Ammonium chloride is often used as a proton source in situ.
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and triethylamine hydrochloride (1.5 eq).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.
-
Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and add water. Acidify the mixture to pH 2-3 with concentrated HCl.
-
Isolation: The product often precipitates upon acidification. Collect the solid by vacuum filtration. If no precipitate forms, extract the product into ethyl acetate.
-
Purification: Wash the collected solid with cold water and dry under vacuum. The product can be further purified by recrystallization.
| Parameter | Condition | Purpose |
| Reagents | NaN₃, Et₃N·HCl | Azide source and in-situ proton source. |
| Solvent | DMF | High-boiling polar aprotic solvent suitable for the reaction temperature. |
| Temperature | 120-130 °C | Provides the necessary energy for the cycloaddition. |
| Workup | Acidification | Protonates the tetrazole ring, making it less soluble and facilitating isolation. |
Conclusion
The nitrile group of this compound is a robust and synthetically valuable functional group. Its electrophilic carbon atom is the key to its reactivity, allowing for a diverse range of transformations. Through hydrolysis, reduction, reactions with organometallics, and cycloadditions, this starting material can be efficiently converted into carboxylic acids, amides, amines, aldehydes, ketones, and tetrazoles. Understanding the underlying mechanisms and the specific influence of the benzo[b]thiophene core allows researchers and drug development professionals to strategically leverage this compound as a cornerstone for building molecular complexity and accessing novel therapeutic agents.
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The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps.[Link]
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Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. (n.d.). ACS Publications - Organic Letters.[Link]
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Directed Nitrile Oxide Cycloaddition Reactions. The Use of Hydrogen Bonding To Direct Regio. (n.d.). ElectronicsAndBooks.[Link]
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Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI.[Link]
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Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry.[Link]
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Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies. (n.d.). SlideShare.[Link]
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Methodological & Application
The Strategic Utility of 3-Methylbenzo[b]thiophene-5-carbonitrile in Modern Drug Discovery: A Guide for Medicinal Chemists
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs and biologically active compounds.[1] This privileged structure's inherent physicochemical properties and synthetic tractability make it a fertile ground for the development of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions.[1] Within this versatile class of heterocycles, 3-Methylbenzo[b]thiophene-5-carbonitrile emerges as a particularly valuable building block for drug discovery programs. The strategic placement of the methyl group at the 3-position and the synthetically versatile nitrile group at the 5-position offers a unique combination of features for constructing diverse molecular architectures with tailored pharmacological profiles.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and experimental protocols for the effective utilization of this compound in drug discovery campaigns. We will delve into the synthetic rationale, key chemical transformations, and the biological implications of derivatives originating from this versatile starting material.
Physicochemical Properties and Synthetic Accessibility
Before embarking on its application, a fundamental understanding of the properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NS | ChemBK[2] |
| Molecular Weight | 173.23 g/mol | ChemBK[2] |
| CAS Number | 19404-23-0 | BLD Pharm[2] |
A [label="Substituted Thiophenol"]; B [label="α-Halo Ketone/Aldehyde"]; C [label="Cyclization"]; D [label="3-Methylbenzo[b]thiophene"]; E [label="Nitration"]; F [label="Reduction"]; G [label="Sandmeyer Reaction"]; H [label="this compound"];
A -> C; B -> C; C -> D [label="e.g., PPA, H2SO4"]; D -> E [label="HNO3/H2SO4"]; E -> F [label="e.g., Fe/HCl, SnCl2"]; F -> G [label="1. NaNO2, HCl\n2. CuCN"]; G -> H; }
A conceptual synthetic pathway to this compound.
This conceptual pathway highlights the modularity of benzothiophene synthesis, allowing for the introduction of desired substituents through classical aromatic chemistry.
Application in the Synthesis of Bioactive Molecules
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The nitrile group, in particular, is a linchpin for a variety of chemical transformations.
The Nitrile Group: A Gateway to Diverse Functionalities
The carbon-nitrogen triple bond of the nitrile group is a highly versatile functional handle that can be converted into a wide array of other functionalities, each offering unique possibilities for structure-activity relationship (SAR) studies.
Nitrile [label="this compound"]; Amine [label="Aminomethyl Derivative", fillcolor="#34A853"]; CarboxylicAcid [label="Carboxylic Acid Derivative", fillcolor="#EA4335"]; Tetrazole [label="Tetrazole Derivative", fillcolor="#FBBC05"]; Amidine [label="Amidine Derivative", fillcolor="#5F6368"]; Thioamide [label="Thioamide Derivative", fillcolor="#202124"];
Nitrile -> Amine [label="Reduction (e.g., LiAlH4, H2/Raney Ni)"]; Nitrile -> CarboxylicAcid [label="Hydrolysis (acidic or basic)"]; Nitrile -> Tetrazole [label="Cycloaddition (e.g., NaN3)"]; Nitrile -> Amidine [label="Pinner Reaction"]; Nitrile -> Thioamide [label="Thiolysis (e.g., H2S)"]; }
Key chemical transformations of the nitrile group.
These transformations allow for the introduction of key pharmacophoric features, such as hydrogen bond donors and acceptors, charged groups, and bioisosteric replacements, which are crucial for optimizing a compound's interaction with its biological target.
Case Study: Development of Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology.[4] The benzothiophene scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[4][5][6][7][8] this compound can serve as a valuable starting point for the synthesis of novel kinase inhibitors.
General Synthetic Strategy for Benzothiophene-Based Kinase Inhibitors
A common strategy in kinase inhibitor design is to append a nitrogen-containing heterocyclic moiety to a core scaffold that binds in the ATP-binding pocket of the kinase. The nitrile group of this compound can be elaborated to achieve this.
Protocol 1: Synthesis of a 3-Methylbenzo[b]thiophen-5-yl)methanamine scaffold
This protocol outlines the reduction of the nitrile to a primary amine, a key intermediate for further elaboration.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 eq) in anhydrous THF.
-
Reduction: Cool the suspension to 0 °C in an ice bath. Carefully add a solution of LiAlH₄ (1.5 eq) in THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude (3-Methylbenzo[b]thiophen-5-yl)methanamine. Further purification can be achieved by column chromatography on silica gel.
The resulting amine can then be coupled with various carboxylic acids or reacted with other electrophiles to generate a library of compounds for screening against a panel of kinases.
Application in Anticancer Drug Discovery
The benzothiophene scaffold is a prominent feature in several anticancer agents.[9][10][11][12] Derivatives of this compound can be explored for their potential as novel anticancer drugs, for instance, by targeting pathways involved in cell proliferation and survival.
Protocol 2: Synthesis of N-Aryl-3-methylbenzo[b]thiophene-5-carboxamides
This protocol describes the hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling to introduce diverse aryl substituents.
Part A: Hydrolysis of the Nitrile
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol/water), add concentrated H₂SO₄ or a solution of NaOH.
-
Hydrolysis: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If using acid, carefully pour the mixture onto ice and collect the precipitated solid by filtration. If using a base, acidify the mixture with concentrated HCl to precipitate the carboxylic acid, which is then collected by filtration.
-
Purification: The crude 3-Methylbenzo[b]thiophene-5-carboxylic acid can be purified by recrystallization.
Part B: Amide Coupling
Materials:
-
3-Methylbenzo[b]thiophene-5-carboxylic acid
-
Aryl amine of choice
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Methylbenzo[b]thiophene-5-carboxylic acid (1.0 eq), the desired aryl amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.
-
Coupling Reaction: Add a base such as DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired N-aryl-3-methylbenzo[b]thiophene-5-carboxamide.
This approach allows for the systematic exploration of the effect of different aryl substituents on the anticancer activity of the resulting compounds.
Conclusion
This compound represents a strategically important and versatile building block in the field of drug discovery. Its unique substitution pattern provides a platform for the synthesis of diverse libraries of compounds with the potential to modulate a wide range of biological targets. The synthetic protocols and conceptual frameworks presented in this guide are intended to empower medicinal chemists to effectively harness the potential of this valuable intermediate in their quest for novel and effective therapeutics. The continued exploration of the chemical space around this scaffold is likely to yield new drug candidates with improved efficacy and safety profiles.
References
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Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC. [Link]
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Synthesis of 3- methylbenzo[b]thiophene. PrepChem.com. [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. [Link]
-
Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester. PrepChem.com. [Link]
-
Synthesis and evaluation of new arylbenzo[b]thiophene and diarylthiophene derivatives as inhibitors of the NorA multidrug transporter of Staphylococcus aureus. ResearchGate. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]
-
β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative ass. Semantic Scholar. [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC. [Link]
-
Benzo[b]thiophene-3-carbonitrile | C9H5NS | CID 11435093. PubChem. [Link]
-
Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
-
Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed. [Link]
- DE1259893B - Process for the preparation of carboxylic acid nitriles.
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
-
Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. UCL Discovery. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
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Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Semantic Scholar. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]
-
Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. PubMed. [Link]
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3-Methylbenzo[b]thiophene | C9H8S | CID 73817. PubChem. [Link]
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Application Notes & Protocols: 3-Methylbenzo[b]thiophene-5-carbonitrile as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the Benzothiophene Core
The benzo[b]thiophene scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds and advanced organic materials.[1][2][3] Its structural resemblance to endogenous molecules like indole allows it to interact with a wide array of biological targets, leading to applications in treatments for cancer, inflammation, and neurological disorders.[1][2][3] Among its derivatives, 3-Methylbenzo[b]thiophene-5-carbonitrile emerges as a particularly strategic building block for chemical synthesis and drug discovery.
This guide provides an in-depth exploration of this compound, detailing its reactivity and offering validated protocols for its transformation into diverse, high-value chemical entities. The molecule's utility is anchored in two key features:
-
The C5-Nitrile Group: A highly versatile functional "handle" that can be readily converted into other critical moieties such as carboxylic acids, primary amines, and tetrazoles. This allows for extensive molecular diversification from a single, common starting point.
-
The Substituted Thiophene Ring: The electron-rich sulfur-containing ring, modified with a C3-methyl group, offers specific sites for further functionalization, enabling the construction of complex, poly-substituted aromatic systems.
These application notes are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block in their synthetic programs.
Core Reactivity & Synthetic Pathways
The synthetic potential of this compound stems from the distinct reactivity of its nitrile group and its aromatic core. Understanding these pathways is key to designing efficient synthetic routes.
Caption: Key synthetic transformations accessible from this compound.
Application I: Strategic Transformations of the C5-Nitrile Group
The nitrile moiety is arguably the most valuable functional handle on the molecule. Its transformations allow for the introduction of key pharmacophores and linking groups essential for drug development.
Protocol 3.1: Hydrolysis to 3-Methylbenzo[b]thiophene-5-carboxylic Acid
Scientific Rationale: The conversion of a nitrile to a carboxylic acid is a fundamental transformation. Carboxylic acids are prevalent in bioactive molecules, serving as hydrogen bond donors/acceptors and as synthetic precursors for amides and esters. Basic hydrolysis is often preferred to minimize degradation of sensitive heterocyclic systems.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), ethanol (10 mL/mmol), and a 6 M aqueous solution of sodium hydroxide (10.0 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under high vacuum.
-
Purification: The resulting solid, 3-Methylbenzo[b]thiophene-5-carboxylic acid, is often pure enough for subsequent steps. If necessary, recrystallization from an ethanol/water mixture can be performed.
| Parameter | Condition | Rationale / Notes |
| Base | NaOH (aq) | Strong base required to drive the hydrolysis of the stable nitrile group. |
| Solvent | Ethanol/Water | Co-solvent system ensures solubility of both the organic substrate and inorganic base. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| pH (Workup) | 2-3 | Ensures complete protonation of the carboxylate salt to yield the neutral carboxylic acid. |
Protocol 3.2: Reduction to (3-Methylbenzo[b]thiophen-5-yl)methanamine
Scientific Rationale: The reduction of the nitrile to a primary benzyl-type amine provides a nucleophilic handle for a host of subsequent reactions, most notably amide bond formation. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this transformation.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).
-
Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the this compound (1.0 eq.) in anhydrous THF (5 mL/mmol) and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the combined filtrates under reduced pressure. The crude amine can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane containing 1% triethylamine to prevent product streaking.
| Parameter | Condition | Rationale / Notes |
| Reducing Agent | LiAlH₄ | A potent hydride donor necessary for the complete reduction of the nitrile C≡N bond. |
| Atmosphere | Inert (Ar, N₂) | LiAlH₄ reacts violently with water and moisture. Anhydrous conditions are critical. |
| Workup | Fieser Method | A standardized and safe procedure for quenching excess LiAlH₄, resulting in easily filterable aluminum salts. |
| Chromatography | Basic additive (Et₃N) | The amine product is basic and can interact strongly with acidic silica gel. Triethylamine deactivates the silica surface. |
Application II: Accessing Cross-Coupling Partners via Ring Halogenation
To utilize powerful C-C and C-N bond-forming cross-coupling reactions, a handle—typically a halide—must be installed on the aromatic core. Electrophilic bromination is a direct method to achieve this. The 3-methyl group directs substitution, with the C2 position being a likely site of reaction.
Protocol 4.1: Electrophilic Bromination
Scientific Rationale: Electrophilic aromatic substitution is a classic method for functionalizing aromatic rings. N-Bromosuccinimide (NBS) is a convenient and solid source of electrophilic bromine, making it safer to handle than liquid bromine.
Experimental Protocol:
-
Setup: Protect a round-bottom flask from light with aluminum foil. Add this compound (1.0 eq.) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (10 mL/mmol).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS to confirm the formation of the mono-brominated product and consumption of the starting material.
-
Workup: Pour the reaction mixture into water. If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the desired bromo-derivative.
Application III: Advanced Molecular Construction via Cross-Coupling
The halogenated derivatives prepared in the previous step are now primed for palladium-catalyzed cross-coupling reactions, enabling the construction of highly complex molecular architectures.
Protocol 5.1: Suzuki-Miyaura C-C Coupling
Scientific Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[4][5][6][7] It involves a palladium catalyst, a base, and the reaction between an organohalide and an organoboron species. The choice of catalyst, ligand, and base is crucial for achieving high yields.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol:
-
Setup: In an oven-dried Schlenk flask, combine the bromo-3-methylbenzo[b]thiophene-5-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[4][5]
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL/mmol).[4] Seal the flask and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90-100 °C in a preheated oil bath and stir for 12-24 hours. Monitor progress by LC-MS.[4]
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the C-C coupled product.
Protocol 5.2: Buchwald-Hartwig C-N Amination
Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[8][9] It couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
General Protocol:
-
Setup: In a glovebox or under an inert atmosphere, add the bromo-3-methylbenzo[b]thiophene-5-carbonitrile (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.) to a Schlenk tube.[10]
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane (10 mL/mmol). Finally, add the amine (1.2 eq.).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 16-24 hours. Monitor by LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Conclusion
This compound is a high-potential building block that provides chemists with multiple avenues for molecular elaboration. Through straightforward transformations of its nitrile group or by leveraging the aromatic core for cross-coupling reactions, a vast chemical space becomes accessible. The protocols outlined in this guide serve as a validated starting point for researchers to unlock the full synthetic potential of this versatile intermediate, accelerating projects in drug discovery, materials science, and beyond.
References
- BenchChem. Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- Alcarazo, M., et al. 5‐(Cyano)dibenzothiophenium Triflate: A Sulfur‐Based Reagent for Electrophilic Cyanation and Cyanocyclizations. PubMed Central.
- Zia, A., et al. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
- Bagley, M. C., et al. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Royal Society of Chemistry.
- Jonaityte, I. Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl.
- da Silva, F. P. L., et al. RECENT ADVANCES IN CYANATION REACTIONS. SciELO.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Procter, D. J., et al. Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications.
- ResearchGate. Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction.
- Guillaumet, G., et al. Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate.
- Zia, A., et al. Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling. ResearchGate.
- The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Inam, M., et al. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Keri, R. S., et al. An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
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protocols for the synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile
An Application Note and Protocol Guide for the Synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to the design of numerous pharmaceutical agents and advanced organic materials.[1][2] Its rigid, planar structure and electron-rich nature make it a versatile pharmacophore. This document provides a detailed guide to the synthesis of a specifically functionalized derivative, This compound , a key building block for more complex molecular architectures. We present a robust and well-established protocol centered on the acid-catalyzed cyclization of an arylthioacetone precursor, offering a reliable pathway for researchers. This guide explains the causal chemistry behind the procedural steps, includes detailed experimental protocols, and provides visual diagrams to clarify the reaction workflow and mechanism.
Introduction and Strategic Overview
The synthesis of substituted benzo[b]thiophenes is a cornerstone of medicinal chemistry. Derivatives are found in clinical agents such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton. The target molecule, this compound, combines three key features: the core benzo[b]thiophene ring, a methyl group at the C3 position, and a nitrile group at the C5 position. The nitrile is a particularly valuable functional group, serving as a precursor for amines, carboxylic acids, or tetrazoles, thus enabling diverse downstream derivatization.
Constructing this specific substitution pattern requires a strategic approach. While numerous methods exist for synthesizing the parent ring system, including the Gewald[3][4][5] and Fiesselmann reactions[6][7] or modern palladium-catalyzed cross-couplings[8][9][10], a classical and highly effective strategy for 3-alkylated derivatives involves the intramolecular cyclization of an appropriately substituted arylthiomethyl ketone.[11] This approach offers a direct and predictable route to the desired 3-methyl substitution.
The synthetic strategy detailed herein follows a three-stage sequence, beginning with a commercially available starting material.
Caption: High-level workflow for the synthesis of this compound.
Featured Synthetic Protocol: Acid-Catalyzed Cyclization
This protocol provides a direct and reliable route to the target compound from 4-mercaptobenzonitrile and chloroacetone. The key transformation is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction), driven by a strong acid catalyst that also acts as a dehydrating agent.
Rationale for Method Selection
The acid-catalyzed cyclization of phenylthioacetones is a well-documented and robust method for preparing 3-methylbenzo[b]thiophenes.[12]
-
Expertise & Experience: This method is chosen over multi-step palladium-catalyzed routes or less direct methods due to its operational simplicity, high atom economy in the cyclization step, and the direct installation of the required C3-methyl group. The starting materials are readily accessible, making it a cost-effective choice for lab-scale and scale-up operations.
-
Trustworthiness: The reaction conditions are well-established, and the mechanism is thoroughly understood, leading to predictable outcomes and minimizing the formation of significant isomeric impurities that can complicate purification. Polyphosphoric acid (PPA) is a standard and effective reagent for such cyclizations.
Reaction Mechanism
The cyclization proceeds via protonation of the ketone carbonyl, which activates the molecule for an intramolecular electrophilic attack of the electron-rich benzene ring onto the carbonyl carbon. Subsequent dehydration and tautomerization yield the aromatic benzo[b]thiophene ring system.
Caption: Simplified mechanistic pathway for the acid-catalyzed cyclization step.
Detailed Experimental Protocol
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Stage 1 & 2: Synthesis of 1-((4-cyanophenyl)thio)propan-2-one (Precursor)
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-mercaptobenzonitrile (10.0 g, 74.0 mmol) and acetone (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (12.3 g, 88.8 mmol) to the suspension. The mixture will become a thick slurry.
-
Alkylation: Add chloroacetone (6.5 mL, 81.4 mmol) dropwise to the stirring mixture at room temperature. Causality Note: Potassium carbonate acts as a base to deprotonate the thiophenol, forming a nucleophilic thiolate that readily displaces the chloride from chloroacetone in an SN2 reaction.
-
Reaction: Heat the mixture to a gentle reflux (approx. 60°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Workup: After cooling to room temperature, filter the mixture to remove the potassium salts. Wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from ethanol/water to obtain 1-((4-cyanophenyl)thio)propan-2-one as a white to pale yellow solid.
-
Validation: Characterize the intermediate product via ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding.
Stage 3: Synthesis of this compound
-
Setup: In a 100 mL round-bottom flask, place the dried precursor, 1-((4-cyanophenyl)thio)propan-2-one (5.0 g, 26.1 mmol).
-
Cyclization: Carefully add polyphosphoric acid (PPA) (50 g) to the flask. Causality Note: PPA serves as both the acidic catalyst to protonate the ketone and the dehydrating agent to facilitate the elimination of water, driving the reaction towards the aromatic product.
-
Reaction: Heat the viscous mixture to 90-100°C with vigorous mechanical or magnetic stirring for 2-3 hours. The color of the mixture will darken significantly.
-
Quenching: Allow the reaction to cool to approximately 60°C and then carefully pour it onto 200 g of crushed ice with stirring. This will hydrolyze the PPA and precipitate the organic product.
-
Extraction: Once the ice has melted, extract the aqueous slurry with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to yield this compound as a solid.
Data Summary
The following table provides representative data for the key cyclization step of the synthesis. Yields and conditions are based on analogous transformations reported in the literature.
| Parameter | Value | Rationale / Notes |
| Starting Material | 1-((4-cyanophenyl)thio)propan-2-one | Precursor with all necessary atoms in place for cyclization. |
| Reagent | Polyphosphoric Acid (PPA) | Serves as both catalyst and dehydrating agent.[12] |
| Temperature | 90-100 °C | Provides sufficient thermal energy to overcome the activation barrier for electrophilic aromatic substitution. |
| Reaction Time | 2-3 hours | Typical duration for PPA-mediated cyclizations. Monitor by TLC. |
| Typical Yield | 65-80% | Yield is dependent on the purity of the precursor and efficiency of the workup/purification. |
| Purification Method | Column Chromatography | Necessary to remove baseline impurities and any potential polymeric byproducts. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles of each step—from the SN2 formation of the ketone precursor to the acid-catalyzed intramolecular cyclization—researchers can confidently execute and troubleshoot this synthesis. This versatile building block is now primed for further elaboration in drug discovery programs and materials science applications, offering a gateway to a wide array of novel chemical entities.
References
-
Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100. (Source: Wikipedia on Gewald Reaction, though a direct link to the article is not provided in the search result). [Link]
-
Domino reactions are essential for advancing organic synthesis. (2023). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. ResearchGate. [Link]
-
Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. (2015). Chemical Science. RSC Publishing. [Link]
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. (2016). Organic Letters. ACS Publications. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkat USA. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ARKIVOC. [Link]
-
Fiesselmann thiophene synthesis. Wikipedia. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica. [Link]
-
Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. (2020). ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
-
Fiesselmann thiophene synthesis. Semantic Scholar. [Link]
-
New Path to Benzothiophenes. (2020). ChemistryViews. [Link]
- Synthesis, Properties, and Biological Applic
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Mechanism of Fiesselmann thiophene synthesis. (2021). ResearchGate. [Link]
-
1fiesselmann Thiophene Synthesis. Scribd. [Link]
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Synthesis of 3-methylbenzo[b]thiophene. PrepChem.com. [Link]
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
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Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles. (2023). Slideshare. [Link]
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Synthesis of benzo(b)thiophene. PrepChem.com. [Link]
-
Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester. PrepChem.com. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing. [Link]
- process for the production of benzo [b] thiophene compound.
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journals. [Link]
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Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. (2026). ACS Publications. [Link]
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Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the-Pyrone Moiety. Part 1. (2021). Semantic Scholar. [Link]
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Application Notes and Protocols: 3-Methylbenzo[b]thiophene-5-carbonitrile in Organic Electronics
Introduction
The relentless pursuit of novel organic materials with tailored electronic properties is the cornerstone of next-generation flexible and printed electronics. Within the vast landscape of heterocyclic chemistry, the benzo[b]thiophene scaffold has emerged as a privileged core structure for high-performance organic semiconductors. Its rigid, planar nature and rich electron density facilitate efficient intermolecular charge transport, a critical requirement for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). This document provides a detailed guide on the potential applications of a promising, yet underexplored derivative: 3-Methylbenzo[b]thiophene-5-carbonitrile .
This molecule is of particular interest due to its strategic functionalization. The methyl group at the 3-position can enhance solubility and influence solid-state packing, while the electron-withdrawing nitrile group at the 5-position offers a powerful tool to modulate the frontier molecular orbital (HOMO/LUMO) energy levels. Furthermore, the nitrile group can serve as a versatile synthetic handle for the construction of more complex, conjugated architectures. These attributes position this compound as a valuable building block for the synthesis of advanced organic electronic materials.
This guide will provide a comprehensive overview of the rationale for its use, proposed synthetic strategies for creating functional organic semiconductors, detailed protocols for device fabrication and characterization, and a forward-looking perspective on its potential impact in the field.
Rationale for Use in Organic Electronics: A Molecular Design Perspective
The unique substitution pattern of this compound provides a compelling case for its application in organic electronics. The strategic placement of the methyl and nitrile groups allows for a multi-faceted approach to molecular design:
-
Tuning of Electronic Properties: The strongly electron-withdrawing nature of the nitrile (-CN) group can significantly lower the HOMO and LUMO energy levels of the parent benzo[b]thiophene core. This is a crucial parameter for matching the energy levels of electrodes in OFETs and for designing host and emissive materials in OLEDs. Computational studies on substituted thiophenes have consistently shown that electron-withdrawing groups can modulate the electronic bandgap.[1][2][3]
-
Enhanced Solubility and Processability: The methyl (-CH₃) group, while electronically a weak donor, can play a significant role in improving the solubility of the resulting organic semiconductors in common organic solvents. This is particularly advantageous for solution-based fabrication techniques such as spin-coating, inkjet printing, and solution shearing, which are key to low-cost, large-area electronics manufacturing.[4]
-
Anisotropic Charge Transport: The substitution on the benzo[b]thiophene core can influence the molecular packing in the solid state. This, in turn, dictates the efficiency of intermolecular charge hopping. The interplay between the methyl and nitrile groups can be exploited to engineer specific packing motifs (e.g., herringbone vs. pi-stacking) that favor two-dimensional charge transport, a desirable characteristic for high-mobility OFETs.[5]
-
Synthetic Versatility: The nitrile group is not only an electronic modulator but also a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening up a wide array of possibilities for creating novel, larger π-conjugated systems.
Proposed Synthetic Pathways for Functional Organic Semiconductors
This compound can serve as a key intermediate in the synthesis of larger, high-performance organic semiconductors. Below are proposed synthetic routes to exemplary target molecules for OFET and OLED applications.
Synthesis of a D-A-D Type Small Molecule for OFETs
Donor-Acceptor-Donor (D-A-D) architectures are a well-established design motif for high-mobility organic semiconductors. In this proposed synthesis, the this compound unit will be incorporated as part of a larger donor segment.
Caption: Proposed synthetic route to a D-A-D small molecule.
Protocol for the Synthesis of a D-A-D Molecule:
-
Hydrolysis of the Nitrile:
-
To a solution of this compound in a mixture of ethanol and water, add an excess of sodium hydroxide.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid.
-
Filter, wash with water, and dry to obtain 3-Methylbenzo[b]thiophene-5-carboxylic acid.
-
-
Formation of the Acid Chloride:
-
Suspend the carboxylic acid in thionyl chloride (SOCl₂) with a catalytic amount of DMF.
-
Reflux for 2-4 hours until the solid dissolves and gas evolution ceases.
-
Remove the excess SOCl₂ under reduced pressure to yield the crude 3-Methylbenzo[b]thiophene-5-carbonyl chloride.
-
-
Palladium-Catalyzed Cross-Coupling:
-
In a nitrogen-purged flask, dissolve the acid chloride and a suitable dibrominated acceptor core (e.g., 4,7-dibromobenzo[c][6][7][8]thiadiazole) in dry toluene.
-
Add a palladium catalyst such as Pd(PPh₃)₄.
-
Heat the reaction to reflux for 24-48 hours.
-
After cooling, perform an aqueous workup, extract with an organic solvent, and purify the crude product by column chromatography and recrystallization to obtain the target D-A-D molecule.
-
Application in Organic Field-Effect Transistors (OFETs)
A hypothetical D-A-D small molecule synthesized from this compound can be used as the active layer in a solution-processed OFET.
Device Architecture
A bottom-gate, top-contact (BGTC) architecture is a common choice for OFETs.
Caption: Bottom-gate, top-contact OFET architecture.
Protocol for OFET Fabrication and Characterization
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Treat the SiO₂ surface with a hydroxyl-terminated silane (e.g., octadecyltrichlorosilane, OTS) by vapor deposition or solution immersion to improve the interface with the organic semiconductor.
-
-
Organic Semiconductor Film Deposition:
-
Prepare a solution of the synthesized D-A-D molecule in a high-boiling point solvent such as chloroform, chlorobenzene, or dichlorobenzene at a concentration of 5-10 mg/mL.
-
Deposit the solution onto the treated substrate using spin-coating (e.g., 2000 rpm for 60 seconds).
-
Anneal the film at a temperature optimized for the specific material (e.g., 80-150 °C) to promote molecular ordering and remove residual solvent.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., 50 nm of gold) on top of the organic semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET in a nitrogen-filled glovebox or in ambient air using a semiconductor parameter analyzer.
-
Extract key performance metrics such as field-effect mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th) from the transfer and output curves.
-
| Parameter | Description | Target Value (Hypothetical) |
| Field-Effect Mobility (µ) | A measure of how quickly charge carriers move through the semiconductor. | > 1 cm²/Vs |
| On/Off Current Ratio | The ratio of the drain current in the 'on' state to the 'off' state. | > 10⁶ |
| Threshold Voltage (V_th) | The gate voltage at which the transistor begins to conduct. | < -10 V |
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can also be envisioned as components of the emissive layer in an OLED, either as a host material or as a dopant. The wide bandgap of the benzo[b]thiophene core, tunable by the nitrile group, makes it a candidate for a blue-emitting fluorophore or a host for phosphorescent emitters.
OLED Device Architecture
A simplified multilayer OLED structure is as follows:
Caption: A typical multilayer OLED device structure.
Protocol for OLED Fabrication (Vacuum Deposition)
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with oxygen plasma to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
The cleaned substrates are loaded into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
A hole transport layer (HTL), such as NPB, is deposited onto the ITO.
-
The emissive layer (EML) is then deposited. This would consist of a host material co-evaporated with a dopant, which could be a derivative of this compound.
-
An electron transport layer (ETL), such as Alq₃, is subsequently deposited.
-
-
Cathode Deposition:
-
A thin layer of Lithium Fluoride (LiF) is deposited to facilitate electron injection, followed by a thicker layer of Aluminum (Al) as the cathode.
-
-
Encapsulation and Characterization:
-
The devices are encapsulated to protect them from atmospheric moisture and oxygen.
-
The electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) are measured.
-
| Parameter | Description | Target Value (Hypothetical for a blue emitter) |
| External Quantum Efficiency (EQE) | The ratio of photons emitted to electrons injected. | > 5% |
| CIE Coordinates | The color of the emitted light on the CIE 1931 color space. | (x, y) ≈ (0.15, 0.15) |
| Turn-on Voltage | The voltage at which light emission is first detected. | < 5 V |
Conclusion and Future Outlook
While direct experimental data on the application of this compound in organic electronics is nascent, its molecular structure presents a compelling platform for the design of new, high-performance organic semiconductors. The strategic combination of a solubility-enhancing methyl group and an electronically-active nitrile group on the robust benzo[b]thiophene core provides a clear rationale for its investigation. The proposed synthetic routes and device fabrication protocols outlined in this guide offer a roadmap for researchers to explore the potential of this promising building block. Future work should focus on the synthesis of novel materials derived from this compound and a thorough investigation of their photophysical and electrical properties, as well as their performance in OFETs and OLEDs. The insights gained will undoubtedly contribute to the broader development of the field of organic electronics.
References
-
PubChem. 3-Methylbenzo[b]thiophene. National Center for Biotechnology Information. [Link]
-
Takimiya, K., Osaka, I., & Nakano, M. (2014). Organic semiconductors based on[6]benzothieno[3,2-b][6]benzothiophene substructure. Accounts of Chemical Research, 47(5), 1493–1502. [Link]
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El-Gubbi, A. S., et al. (2023). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 13(35), 24651–24671. [Link]
-
PubChem. Benzo[b]thiophene-3-carbonitrile. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. [Link]
-
Takimiya, K., Osaka, I., & Nakano, M. (2014). Organic semiconductors based on[6]benzothieno[3,2-b][6]benzothiophene substructure. PubMed. [Link]
-
Journal of Materials Chemistry C. (2013). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Royal Society of Chemistry. [Link]
-
MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. [Link]
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New Journal of Chemistry. (2021). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. Royal Society of Chemistry. [Link]
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RSC Publishing. (2022). Impact of molecular tailoring of benzo[1,2-b:5,4-b′]dithiophene derivatives via side chain substitution on solution-processable organic field-effect transistors. [Link]
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Cheméo. Chemical Properties of Benzo[b]thiophene, 5-methyl- (CAS 14315-14-1). [Link]
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MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. [Link]
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ChemBK. 3-Methyl-benzo[b]thiophene-5-carbonitrile. [Link]
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MDPI. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. [Link]
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Semantic Scholar. Organic semiconductors based on[6]benzothieno[3,2-b][6]benzothiophene substructure. [Link]
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National Institutes of Health. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link]
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ResearchGate. (2016). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. [Link]
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Application Note: The Strategic Synthesis of Novel Kinase Inhibitors from 3-Methylbenzo[b]thiophene-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, prized for its structural rigidity and ability to engage in key interactions within enzyme active sites. This document provides a comprehensive guide to the synthetic utility of a specific, highly functionalized starting material, 3-Methylbenzo[b]thiophene-5-carbonitrile , in the generation of potent kinase inhibitors, with a particular focus on targeting the PIM kinase family. We will move beyond a simple recitation of steps to dissect the chemical logic and strategic considerations inherent in constructing these complex molecules. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Benzo[b]thiophene Scaffold in Kinase Inhibition
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases is a proven and highly successful strategy in oncology drug discovery.[2] The benzo[b]thiophene core has emerged as a "privileged structure" in this field, capable of forming the basis for inhibitors of a wide array of kinases, including LIMK1, MK2, and the PIM kinase family.[3][4]
The starting material, This compound , offers a unique combination of functional handles for elaboration:
-
The benzo[b]thiophene core provides a rigid, bicyclic framework.
-
The 3-methyl group can influence conformation and provide a vector for substitution, potentially impacting selectivity.
-
The 5-carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxamide to act as a hydrogen bond donor/acceptor, a common feature in kinase inhibitors that interact with the hinge region of the kinase.[5]
This guide will focus on a proposed synthetic pathway to construct a benzo[6][7]thieno[3,2-d]pyrimidin-4-one scaffold, a core structure known to yield potent PIM kinase inhibitors.[4]
Strategic Synthetic Pathway Overview
The overall strategy is to transform this compound into a 2-amino-3-methylbenzo[b]thiophene-5-carboxamide intermediate. This key intermediate possesses the necessary functionalities for the subsequent cyclization to form the desired tricyclic pyrimidinone system.
Caption: Proposed Synthetic Workflow.
Detailed Experimental Protocols
PART 3.1: Synthesis of 3-Methylbenzo[b]thiophene-5-carboxamide (Intermediate 1)
Rationale: The conversion of the nitrile to a primary amide is the crucial first step. The amide functionality is essential for forming the pyrimidinone ring in a later step and can serve as a key hydrogen bonding motif in the final inhibitor. A mild, base-catalyzed hydrolysis using hydrogen peroxide is chosen to avoid the harsh conditions that could lead to the over-hydrolysis to the carboxylic acid.[8]
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material), add 6 M sodium hydroxide (2.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1 .
| Parameter | Value |
| Reagents | This compound, NaOH, H2O2, Ethanol |
| Temperature | 0 °C to Room Temperature |
| Duration | 12-16 hours |
| Expected Yield | 70-85% |
| Purification | Silica Gel Chromatography |
PART 3.2: Synthesis of 2-Bromo-3-methylbenzo[b]thiophene-5-carboxamide (Intermediate 2)
Rationale: To prepare for the pyrimidine ring formation, a functional group must be installed at the 2-position. Direct amination is challenging; therefore, a two-step sequence involving bromination followed by amination is proposed. Electrophilic bromination of benzothiophenes typically occurs at the 3-position. However, with the 3-position blocked by a methyl group, the reaction is directed to the electron-rich 2-position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in acetonitrile (15 mL per gram).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 2 .
PART 3.3: Synthesis of 2-Amino-3-methylbenzo[b]thiophene-5-carboxamide (Key Intermediate 3)
Rationale: With the 2-bromo intermediate in hand, a nucleophilic substitution can be performed to install the required amine. A copper-catalyzed amination provides a reliable method for this transformation on an electron-rich heterocyclic system.
Protocol:
-
To a sealed tube, add Intermediate 2 (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Evacuate and backfill the tube with argon.
-
Add a 2 M solution of ammonia in isopropanol (5.0 eq) and DMSO (10 mL per gram of Intermediate 2).
-
Seal the tube and heat the reaction mixture to 90 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain Key Intermediate 3 .
PART 3.4: Synthesis of 8-Methylbenzo[6][7]thieno[3,2-d]pyrimidin-4(3H)-one (Core Scaffold)
Rationale: This is the key cyclization step to form the kinase-inhibiting scaffold. The ortho-amino-carboxamide functionality of Key Intermediate 3 is perfectly poised to react with a one-carbon electrophile to form the fused pyrimidine ring. A mixture of triethyl orthoformate and acetic anhydride provides the necessary reagent and conditions for this cyclocondensation.
Protocol:
-
Suspend Key Intermediate 3 (1.0 eq) in triethyl orthoformate (10 eq).
-
Add acetic anhydride (5 eq) and heat the mixture to reflux (approx. 120-130 °C) for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with ethanol, and dry under vacuum to yield the Core Scaffold .
| Parameter | Value |
| Reagents | 2-Amino-3-methylbenzo[b]thiophene-5-carboxamide, Triethyl Orthoformate, Acetic Anhydride |
| Temperature | Reflux (120-130 °C) |
| Duration | 6 hours |
| Expected Yield | 75-90% |
| Purification | Filtration and washing |
Targeted Kinase and Signaling Pathway: PIM-1
The benzo[6][7]thieno[3,2-d]pyrimidin-4-one scaffold is a known and potent inhibitor of PIM kinases.[4] PIM kinases (PIM-1, PIM-2, PIM-3) are serine/threonine kinases that are frequently overexpressed in a variety of cancers, including hematopoietic malignancies and solid tumors. They play a crucial role in cell survival, proliferation, and resistance to apoptosis by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD.[9] Inhibition of PIM kinases can thus restore apoptotic signaling and inhibit tumor growth.
Caption: Simplified PIM-1 Signaling Pathway.
Conclusion and Future Directions
This application note outlines a strategic and plausible synthetic route for the development of novel kinase inhibitors from the readily available starting material, this compound. By leveraging established chemical transformations in a logical sequence, a potent benzo[6][7]thieno[3,2-d]pyrimidin-4-one core scaffold can be accessed. This core can be further derivatized, for instance, by N-alkylation of the pyrimidinone nitrogen, to explore structure-activity relationships and optimize potency and selectivity against the PIM kinase family. The protocols provided are intended to serve as a robust starting point for researchers in the field of drug discovery and medicinal chemistry.
References
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
Tao, Z.-F., Hasvold, L. A., Leverson, J. D., Han, E. K., Guan, R., Johnson, E. F., Stoll, V. S., Stewart, K. D., Stamper, G., Soni, N., Bouska, J. J., Luo, Y., Sowin, T. J., Lin, N.-H., Giranda, V. S., Rosenberg, S. H., & Penning, T. D. (2009). Discovery of 3H-benzo[6][7]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621–6636. [Link]
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Amaravadi, R., & Thompson, C. B. (2007). The roles of therapy-induced autophagy and necrosis in cancer treatment. Clinical Cancer Research, 13(24), 7271–7276. [Link]
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StatPearls. (2023). Tyrosine Kinase Inhibitors. NCBI Bookshelf. [Link]
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Warfel, N. A., & Kraft, A. S. (2015). PIM kinase (and Akt) biology and signaling in tumors. Pharmacology & Therapeutics, 151, 41–49. [Link]
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Gurgis, F. M., Ziaziaris, W., & Boyd, A. W. (2015). The role of PIM kinases in human cancers. International Journal of Biochemistry and Cell Biology, 66, 1-5. [Link]
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Rao, S. N., Mohan, D. C., & Adimurthy, S. (2013). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. [Link]
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Khan Academy. (n.d.). Aromatic halogenation. Retrieved January 14, 2026, from [Link]
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Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
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PubChem. (n.d.). 3-Methylbenzo[b]thiophene. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved January 14, 2026, from [Link]
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Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved January 14, 2026, from [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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Fabbro, D., Cowan-Jacob, S. W., Möbitz, H., & Martiny-Baron, G. (2012). Targeting cancer with small-molecule kinase inhibitors. Methods in Molecular Biology, 795, 1–34. [Link]
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Kumar, A., Sharma, S., & Maurya, R. A. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5571–5578. [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
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Rao, S. N., & Adimurthy, S. (2015). KOtBu Promoted Transformation of Nitriles to Amides. Organic Chemistry: Current Research, 4(3). [Link]
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Application Note: Quantitative Analysis of 3-Methylbenzo[b]thiophene-5-carbonitrile
Abstract
This document provides a comprehensive guide for the quantitative analysis of 3-Methylbenzo[b]thiophene-5-carbonitrile, a key intermediate in pharmaceutical and materials science research. Recognizing the need for robust and reliable analytical methods, this note details a primary High-Performance Liquid Chromatography (HPLC) method with UV detection, which is stability-indicating and validated according to international guidelines. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is presented for orthogonal verification and impurity profiling. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices to ensure accuracy, precision, and trustworthiness in the results.
Introduction and Physicochemical Profile
This compound is a heterocyclic aromatic compound whose benzothiophene core is of significant interest in medicinal chemistry and organic electronics.[1] Accurate quantification is critical for ensuring purity, determining reaction yield, and performing quality control. The development of a robust analytical method requires a foundational understanding of the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | C₁₀H₇NS | Chemsigma[2] |
| Molecular Weight | 173.24 g/mol | --- |
| CAS Number | 19404-23-0 | BLD Pharm[3] |
| Appearance | Solid (Likely off-white to yellow crystalline) | --- |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like acetonitrile, methanol, dichloromethane.[4] | --- |
| UV Absorbance | Expected strong absorbance in the UV region (approx. 230-320 nm) due to the conjugated benzothiophene system.[5][6][7] | --- |
Note: Specific experimental values for properties like melting point and exact UV λmax should be determined empirically with a certified reference standard.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the method of choice for the quantification of moderately polar, non-volatile organic molecules like this compound. The method separates the analyte from impurities based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Principle and Rationale
The benzothiophene structure is hydrophobic, making it well-suited for retention on a C18 column. A mobile phase consisting of acetonitrile and water provides an effective elution gradient. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[8] UV detection is ideal due to the strong chromophore of the conjugated aromatic system.[5] The method is designed to be stability-indicating, meaning it can resolve the main analyte from potential degradation products.
Experimental Protocol: HPLC-UV
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
High-purity water (e.g., Milli-Q).
-
This compound certified reference standard.
Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly. The exact ratio should be optimized to achieve a suitable retention time (typically 4-8 minutes).
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for hydrophobic compounds.[9][10] |
| Mobile Phase | Acetonitrile:Water (70:30 v/v), isocratic | Simple, robust, and provides good separation for benzothiophenes.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detector Wavelength | ~254 nm or λmax determined by DAD | Benzothiophenes exhibit strong absorbance around this wavelength.[6][11] |
| Run Time | 15 minutes | Allows for elution of the main peak and any later-eluting impurities. |
Data Analysis and System Suitability
-
Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the sample solution. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
System Suitability: Before analysis, inject a mid-level standard at least five times. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique for identity confirmation and for analyzing volatile or semi-volatile impurities that may not be detected by HPLC.[12][13]
Principle and Rationale
GC separates compounds based on their volatility and interaction with a stationary phase. The analyte is vaporized in a hot inlet and carried by an inert gas through a capillary column. Mass spectrometry provides definitive identification by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. This method is highly specific and sensitive.[14]
Experimental Protocol: GC-MS
Instrumentation and Reagents:
-
GC system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Dichloromethane or Ethyl Acetate (GC grade).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent like dichloromethane (e.g., ~50-100 µg/mL).
Instrumental Conditions:
| Parameter | Recommended Setting |
|---|---|
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Method Validation Framework
To ensure the analytical methods are suitable for their intended purpose, validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18]
Table 2: ICH Q2(R1) Validation Parameters for the HPLC Assay
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (via DAD); No interference from blank/placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | r² ≥ 0.999 over a specified range (e.g., 50-150% of target concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (≤ 2.0% RSD); Intermediate Precision (≤ 2.0% RSD). |
| Range | The interval for which the method is linear, accurate, and precise. | Defined by the linearity and accuracy studies. |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | No significant changes in results with small variations in flow rate, mobile phase composition, and temperature. |
Visual Workflows and Diagrams
Caption: Overall workflow for the quantification of this compound.
Caption: Logical flow for analytical method validation based on ICH Q2(R1) guidelines.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Quality Guidelines.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Separation of Benzothiophene on Newcrom R1 HPLC column.
-
GC-MS data for the intermediates formed during the transformation of benzothiophenes by Sphingomonas sp. XLDN2-5.
-
Comparison of the UV/Vis spectra of the benzothiophene fulgide 1 and the indolyl fulgide 2.
-
Identification of Disulfides from the Biodegradation of Dibenzothiophene.
-
Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column.
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
-
Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies.
-
Benzo[B]Thiophene-2-Carbonitrile, 3-Methyl - Properties, Uses, Safety & Supplier Information.
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Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study.
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3-Methylbenzo[b]thiophene | C9H8S.
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The Ultraviolet Spectra of the Thiophene Derivatives.
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Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp.
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Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives.
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19404-23-0|this compound.
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Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.
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3-Methylbenzo[b]thiophene, 98%.
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3-Methyl-benzo[b]thiophene-5-carbonitrile [19404-23-0].
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
-
2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile.
-
New Path to Benzothiophenes.
-
CAS 3216-49-7 | 3-methylbenzo[b]thiophene-2-carbonitrile.
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Strategic Functionalization of 3-Methylbenzo[b]thiophene-5-carbonitrile: A Guide to Advanced Synthetic Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to the design of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] Its rigid, planar structure and electron-rich nature make it an ideal building block for creating complex, bioactive molecules. This guide focuses on a specific, strategically substituted derivative, 3-Methylbenzo[b]thiophene-5-carbonitrile . The presence of a methyl group at the C3 position and a cyano group at the C5 position offers a unique combination of electronic properties and reactive handles, enabling a wide array of selective chemical modifications.
This document serves as a detailed guide for researchers, providing an in-depth analysis of the molecule's reactivity and offering robust, step-by-step protocols for its functionalization. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, aiming to provide a practical and reliable resource for synthetic and medicinal chemists.
I. Reactivity Profile and Strategic Considerations
Understanding the inherent reactivity of this compound is paramount for designing successful synthetic routes. The molecule's functionalization is primarily dictated by the interplay between the electron-rich thiophene moiety and the electron-withdrawing nature of the nitrile group on the benzene ring.
-
The Thiophene Ring (C2 Position): The thiophene portion of the benzothiophene system is highly susceptible to electrophilic attack. In our target molecule, the C3 position is blocked by a methyl group. Consequently, the C2 position becomes the most activated and sterically accessible site for electrophilic aromatic substitution and modern C-H activation/functionalization reactions.[4][5] This high regioselectivity is a key strategic advantage.
-
The Benzene Ring (C4, C6, C7 Positions): The nitrile group at C5 is a moderately deactivating, meta-directing group for electrophilic aromatic substitution on the benzene ring. Therefore, any electrophilic attack on the carbocyclic ring is expected to be disfavored compared to the C2 position and would likely occur at the C7 position.
-
The Nitrile Group (C5-CN): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, converted to a tetrazole, or reduced to a primary amine, opening avenues for amide couplings, bioisosteric replacements, and further derivatization.
-
The Methyl Group (C3-CH₃): The C3-methyl group is relatively inert but can be functionalized under radical conditions (e.g., free-radical bromination) to create a benzylic-type halide, which can then be used in nucleophilic substitution or cross-coupling reactions.
The following diagram illustrates the primary pathways for selective functionalization discussed in this guide.
Caption: Key functionalization pathways for this compound.
II. Protocol 1: Regioselective C2-Bromination
Electrophilic bromination is a fundamental and highly reliable method for introducing a versatile synthetic handle onto the benzothiophene core. The bromine atom can subsequently be used in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
Causality and Experimental Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is a mild source of electrophilic bromine that minimizes over-bromination and side reactions. Acetonitrile is selected as the solvent due to its polarity, which aids in the dissolution of the starting material and reagents, and its relative inertness under the reaction conditions. The reaction is typically performed in the dark to prevent radical side reactions initiated by light. The high reactivity of the C2 position ensures excellent regioselectivity.[6]
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.73 g, 10.0 mmol).
-
Dissolution: Add anhydrous acetonitrile (ACN, 40 mL) and stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Wrap the flask in aluminum foil to exclude light. Add N-Bromosuccinimide (NBS) (1.05 eq, 1.87 g, 10.5 mmol) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (50 mL) to quench any remaining bromine, and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-bromo-3-methylbenzo[b]thiophene-5-carbonitrile.
Data and Expected Outcome:
| Parameter | Value |
| Reagents | This compound, NBS |
| Solvent | Anhydrous Acetonitrile (ACN) |
| Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
III. Protocol 2: Palladium-Catalyzed Direct C-H Arylation at C2
Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization (like bromination), streamlining the synthetic process. Palladium-catalyzed C-H arylation at the C2 position of benzothiophenes is a well-established and highly selective method.[4]
Causality and Experimental Rationale: This protocol utilizes a palladium(II) catalyst, such as Pd(OAc)₂, which is capable of activating the C-H bond at the electron-rich C2 position. A phosphine ligand (e.g., P(o-tolyl)₃) is often used to stabilize the palladium catalyst and promote the reaction. An oxidant, such as copper(II) acetate or silver acetate, is required to regenerate the active Pd(II) species in the catalytic cycle. The choice of an arylboronic acid as the coupling partner is advantageous due to its stability, commercial availability, and low toxicity.
The proposed catalytic cycle is depicted below:
Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.
Detailed Step-by-Step Protocol:
-
Preparation: To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.05 eq, 11.2 mg, 0.05 mmol), silver(I) carbonate (Ag₂CO₃, 1.5 eq, 414 mg, 1.5 mmol), and the desired arylboronic acid (1.2 eq, 1.2 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq, 173 mg, 1.0 mmol) followed by anhydrous 1,4-dioxane (5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: After cooling to room temperature, take an aliquot of the reaction mixture, dilute with ethyl acetate, filter through a small plug of celite, and analyze by TLC or LC-MS to check for completion.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Washing: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a suitable eluent system, e.g., a hexane/ethyl acetate gradient) to afford the pure C2-arylated product.
Data and Expected Outcome:
| Parameter | Value |
| Catalyst System | Pd(OAc)₂, Ag₂CO₃ |
| Coupling Partner | Arylboronic Acid |
| Solvent | Anhydrous 1,4-Dioxane |
| Temperature | 110 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 50-80% (highly substrate dependent) |
| Characterization | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) |
IV. Protocol 3: Hydrolysis of the C5-Nitrile to Carboxylic Acid
Converting the C5-nitrile to a carboxylic acid unlocks a wealth of subsequent chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry. This can be achieved under either acidic or basic conditions.
Causality and Experimental Rationale: Basic hydrolysis is often preferred as it can be less harsh than strongly acidic conditions, preserving other functional groups. A mixture of ethanol and water is used as the solvent to ensure solubility of both the organic substrate and the inorganic base (potassium hydroxide, KOH). Refluxing provides the necessary thermal energy to drive the hydrolysis of the relatively stable nitrile group to the carboxylate salt, which is then protonated in the final acidic work-up step.
Detailed Step-by-Step Protocol:
-
Preparation: In a 100 mL round-bottom flask, suspend this compound (1.0 eq, e.g., 1.73 g, 10.0 mmol) in a mixture of ethanol (30 mL) and water (15 mL).
-
Reagent Addition: Add potassium hydroxide (KOH) (5.0 eq, 2.81 g, 50.0 mmol) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 8-12 hours. The reaction should become homogeneous as it progresses.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar spot (the carboxylate salt).
-
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (50 mL) and cool it in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove inorganic salts. Dry the solid in a vacuum oven to a constant weight to yield 3-methylbenzo[b]thiophene-5-carboxylic acid.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Data and Expected Outcome:
| Parameter | Value |
| Reagents | Potassium Hydroxide (KOH) |
| Solvent | Ethanol / Water |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Expected Yield | 80-90% |
| Characterization | ¹H NMR, ¹³C NMR, IR (for C=O stretch), Melting Point |
V. References
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega.[Link]
-
3-Methylbenzo[b]thiophene. PubChem, National Institutes of Health.[Link]
-
Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Publishing.[Link]
-
Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides. Bentham Science.[Link]
-
Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides. ResearchGate.[Link]
-
3-Methylbenzothiophene. Cheméo.[Link]
-
Selective Synthesis of Benzothiophene-Fused Polycyclic, Eight-Membered N-Heterocycles. ResearchGate.[Link]
-
Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis eBooks.[Link]
-
Benzothiophene synthesis. Organic Chemistry Portal.[Link]
-
New Path to Benzothiophenes. ChemistryViews.[Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities. National Institutes of Health.[Link]
-
Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration. ResearchGate.[Link]
-
Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions. EduRev.[Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization. National Institutes of Health.[Link]
-
Synthesis of 3- methylbenzo[b]thiophene. PrepChem.com.[Link]
-
Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. PULSUS.[Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine. National Institutes of Health.[Link]
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives. National Institutes of Health.[Link]
-
Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles. SlideShare.[Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. National Institutes of Health.[Link]
-
Electrophilic Substitution in Pyrrole & Thiophene. YouTube.[Link]
-
Electrophilic substitution of thiophene. YouTube.[Link]
-
Benzothiophene. Wikipedia.[Link]
-
Reactivity of benzo[b]thiophene in electrophilic reactions as determined from solvolysis rates. ACS Publications.[Link]
-
3-Methyl-benzo[b]thiophene-5-carbonitrile. ChemBK.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. conference.pixel-online.net [conference.pixel-online.net]
- 6. taylorfrancis.com [taylorfrancis.com]
Application Notes & Protocols: Leveraging Click Chemistry with 3-Methylbenzo[b]thiophene-5-carbonitrile Derivatives for Advanced Bioconjugation and Probe Development
Prepared by: Gemini, Senior Application Scientist
Introduction: A Fusion of Scaffolding and Strategy
In the landscape of modern chemical biology and drug discovery, the convergence of robust molecular scaffolds with highly efficient and specific conjugation methodologies is paramount. The benzo[b]thiophene core, a sulfur-containing heterocyclic aromatic compound, has garnered significant attention due to its versatile biological activities and advantageous physicochemical properties.[1][2] Derivatives of this scaffold are integral to a range of therapeutics, from selective estrogen receptor modulators like Raloxifene to antipsychotic agents.[3] The specific derivative, 3-Methylbenzo[b]thiophene-5-carbonitrile, presents a unique and structurally rigid platform with inherent potential for fluorescence applications, making it an attractive candidate for the development of novel molecular probes and targeted therapeutic agents.[4]
This guide details the strategic application of "click chemistry"—a suite of reactions known for their reliability, high yield, and biocompatibility—to functionalize and utilize this compound derivatives.[5] We will explore the rationale and provide detailed protocols for transforming this scaffold into powerful tools for researchers, scientists, and drug development professionals. The two premier examples of click chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), will be the focus of our application notes.[6][][]
Section 1: The Benzothiophene Core - A Scaffold Primed for Click Chemistry
The this compound scaffold is not merely a starting material but a functional component. Its rigid, planar structure and electron-rich nature often contribute to favorable fluorescence quantum yields upon appropriate functionalization. Before it can be used in click chemistry, it must be equipped with a bioorthogonal handle—either a terminal alkyne or an azide group. The choice of which handle to install on the benzothiophene scaffold versus the target biomolecule is a key strategic decision, dictated by the stability of the reagents and the nature of the desired application.
The diagram below outlines the conceptual workflow, starting from the core scaffold to its final application in bioconjugation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. tandfonline.com [tandfonline.com]
Application Note: A Scalable and Efficient Two-Step Synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile, a key building block in pharmaceutical and materials science research. The described two-step synthetic route is designed for efficiency, high yield, and adaptability to large-scale production. The protocol begins with a regioselective bromination of commercially available 3-methylbenzo[b]thiophene, followed by a robust palladium-catalyzed cyanation. This document offers detailed, step-by-step procedures, scale-up considerations, safety protocols, and in-depth explanations of the chemical principles guiding the experimental design, intended for researchers in drug development and process chemistry.
Introduction and Synthetic Strategy
This compound is a valuable intermediate due to the versatile reactivity of the nitrile group, which can be readily converted into amines, amides, carboxylic acids, and various heterocyclic systems. The benzothiophene scaffold itself is a privileged structure found in numerous biologically active compounds, including selective estrogen receptor modulators like Raloxifene.[1][2] Therefore, a reliable and scalable synthesis of this compound is of significant interest.
The synthetic strategy outlined herein was chosen for its efficiency and use of well-established, high-yielding reactions suitable for scale-up. The approach is a two-step sequence starting from 3-methylbenzo[b]thiophene:
-
Electrophilic Bromination: Introduction of a bromine atom onto the benzothiophene core.
-
Palladium-Catalyzed Cyanation: Conversion of the aryl bromide to the target nitrile.
This route avoids the handling of more complex starting materials and leverages a late-stage functionalization that is both reliable and high-yielding. The brominated intermediate provides a stable and versatile precursor for the introduction of the nitrile moiety.
Overall Synthetic Workflow
The workflow is designed to be a robust process, moving from the starting material to the final product with clear checkpoints and purification steps.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 5-Bromo-3-methylbenzo[b]thiophene (Intermediate)
Principle: Electrophilic aromatic substitution on the benzo[b]thiophene ring system is a well-established transformation. The thiophene ring activates the fused benzene ring towards electrophilic attack. The substitution pattern is directed to the 5-position due to the electronic directing effects of the sulfur atom and the 3-methyl group. N-Bromosuccinimide (NBS) is selected as the brominating agent because it is a solid, making it easier to handle on a large scale compared to liquid bromine, and it provides a source of electrophilic bromine under mild conditions, which enhances regioselectivity and minimizes side reactions.[3][4] Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and its relative inertness under the reaction conditions.[5][6]
Reagents & Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Scale) | Moles (Scale) | Notes |
| 3-Methylbenzo[b]thiophene | 148.23 | 50.0 g | 0.337 mol | Commercially available |
| N-Bromosuccinimide (NBS) | 177.98 | 63.0 g | 0.354 mol | 1.05 equivalents |
| Acetonitrile (MeCN) | 41.05 | 500 mL | - | Anhydrous grade |
| Saturated NaHCO₃ solution | - | ~200 mL | - | For quenching |
| Dichloromethane (DCM) | 84.93 | ~400 mL | - | For extraction |
| Anhydrous MgSO₄ | 120.37 | ~20 g | - | For drying |
| Hexanes | - | ~250 mL | - | For crystallization |
Step-by-Step Protocol:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methylbenzo[b]thiophene (50.0 g, 0.337 mol).
-
Dissolution: Add acetonitrile (500 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Once the solution is cooled, add N-bromosuccinimide (63.0 g, 0.354 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate (200 mL) to quench any unreacted NBS.
-
Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (150 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from hot hexanes to afford 5-bromo-3-methylbenzo[b]thiophene as a white to off-white solid.
Expected Yield: 85-95%.
Part 2: Synthesis of this compound (Final Product)
Principle: The conversion of aryl bromides to aryl nitriles is efficiently achieved through palladium-catalyzed cyanation. This reaction, often a variation of the Rosenmund-von Braun reaction, offers high functional group tolerance and excellent yields.[7][8] Zinc cyanide is used as the cyanide source; it is less acutely toxic than alkali metal cyanides and its use in stoichiometric amounts (transferring two cyanide groups) is well-established.[9] The palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), is a common and effective choice for this transformation, forming the active Pd(0) species required for the catalytic cycle.[10] The reaction is performed in a polar aprotic solvent like DMF to ensure solubility of the reagents and facilitate the reaction at elevated temperatures.
Catalytic Cycle Overview:
Figure 2: Simplified catalytic cycle for Pd-catalyzed cyanation.
Reagents & Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Scale) | Moles (Scale) | Notes |
| 5-Bromo-3-methylbenzo[b]thiophene | 227.12 | 65.0 g | 0.286 mol | From Part 1 |
| Zinc Cyanide (Zn(CN)₂) | 117.42 | 20.1 g | 0.171 mol | 0.6 equivalents |
| Pd(PPh₃)₄ | 1155.58 | 3.3 g | 2.86 mmol | 1 mol% |
| N,N-Dimethylformamide (DMF) | 73.09 | 650 mL | - | Anhydrous grade |
| Toluene | 92.14 | ~300 mL | - | For workup |
| Water | 18.02 | ~500 mL | - | For washing |
Step-by-Step Protocol:
-
Inert Atmosphere: Set up a 2 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. The system must be thoroughly dried and purged with nitrogen.
-
Reagent Loading: To the flask, add 5-bromo-3-methylbenzo[b]thiophene (65.0 g, 0.286 mol), zinc cyanide (20.1 g, 0.171 mol), and Tetrakis(triphenylphosphine)palladium(0) (3.3 g, 2.86 mmol).
-
Solvent Addition: Add anhydrous DMF (650 mL) via cannula or syringe.
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring under a positive pressure of nitrogen.
-
Reaction: Maintain the reaction at 120 °C for 8-12 hours.
-
Monitoring: Monitor the reaction by HPLC or TLC for the disappearance of the starting bromide.
-
Cooling and Filtration: Once complete, cool the dark mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene (~100 mL).
-
Workup: Combine the filtrate and washings. Transfer to a separatory funnel and wash with water (3 x 150 mL) to remove DMF. Wash the organic layer with brine (100 mL).
-
Drying and Concentration: Dry the organic layer (toluene) over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or isopropanol to yield this compound as a crystalline solid.
Expected Yield: 80-90%.
Scale-Up and Process Optimization Considerations
-
Temperature Control: In the bromination step (Part 1), maintaining a low temperature during NBS addition is critical to prevent side reactions and ensure high regioselectivity. On a larger scale, the exothermic nature of this step requires an efficient cooling system.
-
Cyanation Reagent Addition: For the cyanation (Part 2), catalyst poisoning by excess cyanide in solution can be a concern.[10] On a large scale, a slow addition of the cyanide source to a pre-heated mixture of the substrate and catalyst may improve robustness and yield.
-
Inert Atmosphere: The palladium-catalyzed cyanation is sensitive to oxygen. Maintaining a strictly inert atmosphere is crucial for catalyst longevity and preventing side reactions, especially during extended reaction times at high temperatures.
-
Workup: The aqueous workup to remove DMF in Part 2 can lead to emulsions on a large scale. Careful and slow additions during washing are recommended. An alternative workup could involve a direct precipitation of the product by adding an anti-solvent (like water) to the cooled DMF reaction mixture, followed by filtration and recrystallization.
-
Catalyst Removal: The filtration through Celite® is effective for removing the palladium catalyst at a lab scale. For industrial-scale production, more advanced methods like filtration through activated carbon or specific palladium scavengers may be employed to meet regulatory requirements for residual palladium levels.
Safety and Hazard Information
All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Methylbenzo[b]thiophene: May cause eye irritation. Harmful if swallowed.[11][12][13]
-
N-Bromosuccinimide (NBS): Strong oxidizer. Causes skin and eye irritation, and may cause an allergic skin reaction.[14][15][16][17][18] Handle with care and avoid contact with combustible materials.
-
Bromine in Acetic Acid (Alternative Brominating Agent): Highly corrosive and toxic. Causes severe skin burns and eye damage.[19][20][21] Extreme caution is required.
-
Zinc Cyanide (Zn(CN)₂): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[10] All manipulations should be performed in a fume hood, and an emergency cyanide response plan should be in place.
-
Palladium Catalysts (e.g., Pd(PPh₃)₄): May cause skin, eye, and respiratory irritation. The toxicological properties may not be fully investigated. Handle as a potentially hazardous substance.[11]
-
Solvents (Acetonitrile, DMF, Toluene, DCM): Flammable and/or toxic. Avoid inhalation and skin contact.
References
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]
-
Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
-
Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. RSC Publishing. [Link]
-
Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester. PrepChem.com. [Link]
-
Synthesis of 3- methylbenzo[b]thiophene. PrepChem.com. [Link]
-
A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. ResearchGate. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
-
Cyanation of Aryl Halides. Organic Synthesis International. [Link]
-
Safety data sheet. [Link]
-
3-Methylbenzo(b)thiophene - Hazardous Agents. Haz-Map. [Link]
-
Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides | Organic Letters. ACS Publications. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
A Convenient and Efficient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides Using Trimethylsilylcyanide. | Request PDF. ResearchGate. [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]
-
Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate | Request PDF. ResearchGate. [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
-
Mechanisms of bromination between thiophenes and NBS: A DFT investigation. OUCI. [Link]
-
Pd Catalyzed Cyanation. Common Organic Chemistry. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett. [Link]
-
Rosenmund–von Braun reaction. Wikipedia. [Link]
-
Rosenmund-von Braun Reaction. SynArchive. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-METHYLBENZO[B]THIOPHENE - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. 3-Methylbenzo(b)thiophene - Hazardous Agents | Haz-Map [haz-map.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. chemscience.com [chemscience.com]
- 19. fishersci.com [fishersci.com]
- 20. bg.cpachem.com [bg.cpachem.com]
- 21. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile
Welcome to the technical support center for the synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yields.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. The proposed solutions are based on established principles of organic chemistry and proven laboratory techniques.
Problem 1: Low yield in the initial cyclization to form the 3-methylbenzo[b]thiophene core.
Q: I am attempting to synthesize the 3-methylbenzo[b]thiophene core via an acid-catalyzed cyclization of an arylthiomethyl ketone, but my yields are consistently low. What are the likely causes and how can I improve this step?
A: Low yields in this type of reaction are common and can often be attributed to several factors. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The cyclization may not be reaching completion. This can be due to insufficient reaction time, inadequate temperature, or a catalyst that is not active enough.
-
Solution:
-
Reaction Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature Optimization: Gradually increase the reaction temperature. Some cyclizations require heating to reflux to proceed at a reasonable rate.
-
Catalyst Choice: Polyphosphoric acid (PPA) is a common catalyst for this type of reaction. If you are using a milder acid, consider switching to PPA or another strong protic or Lewis acid.
-
-
-
Side Reactions: The starting materials or product may be susceptible to degradation or polymerization under the reaction conditions.
-
Solution:
-
Temperature Control: While a higher temperature can drive the reaction to completion, excessive heat can lead to decomposition. Find the optimal temperature that provides a good reaction rate without significant side product formation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and product.
-
-
-
Starting Material Quality: The purity of your starting arylthiomethyl ketone is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Solution:
-
Purification: Ensure your starting material is of high purity. Recrystallization or column chromatography may be necessary.
-
Storage: Store the starting material under appropriate conditions (cool, dry, and dark) to prevent degradation.
-
-
Problem 2: Poor regioselectivity during the introduction of the nitrile group at the 5-position.
Q: I have successfully synthesized 3-methylbenzo[b]thiophene, but I am struggling to selectively introduce the nitrile group at the 5-position. I am getting a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the functionalization of benzo[b]thiophenes can be challenging. The electronic properties of the ring direct incoming electrophiles to specific positions. Here are some strategies to favor substitution at the 5-position:
-
Halogenation followed by Cyanation: A common and effective strategy is to first introduce a halogen (e.g., bromine) at the 5-position and then convert the halogen to a nitrile group.
-
Step 1: Regioselective Bromination: Bromination of 3-methylbenzo[b]thiophene with a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) can favor substitution at the 5-position. The reaction conditions (temperature, solvent, and reaction time) should be carefully optimized to maximize the yield of the desired isomer.
-
Step 2: Palladium-Catalyzed Cyanation: The resulting 5-bromo-3-methylbenzo[b]thiophene can then be converted to the desired nitrile using a palladium-catalyzed cyanation reaction (e.g., using zinc cyanide or potassium cyanide with a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ and a suitable ligand).
-
-
Directed Ortho-Metalation: If the above method does not provide the desired selectivity, a directed ortho-metalation approach could be employed. This would involve introducing a directing group onto the benzo[b]thiophene ring that would direct a metalating agent (like an organolithium reagent) to the 5-position. The resulting organometallic species can then be quenched with a cyanating agent. This is a more advanced technique and requires careful handling of air- and moisture-sensitive reagents.
Problem 3: Difficulty in purifying the final product, this compound.
Q: My reaction seems to have worked, but I am having trouble isolating a pure sample of this compound. What are the best purification techniques?
A: Purification can be a significant hurdle, especially if side products with similar polarities are present. Here is a systematic approach to purification:
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove inorganic salts and other water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent and water, followed by washing the organic layer with brine.[1]
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.[1]
-
Solvent System Selection: Use TLC to screen for an optimal solvent system that provides good separation between your product and any impurities. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Silica Gel: Standard silica gel is usually sufficient.
-
-
Recrystallization: If you can obtain a reasonably pure solid after chromatography, recrystallization can be an excellent final purification step to obtain a highly pure, crystalline product.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents or solvent mixtures to find the best one.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes to prepare this compound?
A1: Based on established synthetic methodologies for benzo[b]thiophenes, two plausible routes are:
-
Route A: Post-Cyclization Functionalization: This involves the initial synthesis of 3-methylbenzo[b]thiophene, followed by regioselective halogenation at the 5-position, and subsequent conversion of the halide to the nitrile. This route offers good control over the introduction of the functional groups.
-
Route B: Pre-Functionalized Starting Material: This approach starts with a substituted benzene derivative that already contains a nitrile group (or a precursor) and other necessary functionalities to construct the thiophene ring. For example, a suitably substituted o-thiocyanato-cinnamic acid derivative could be cyclized.
Q2: How can I monitor the progress of my reactions effectively?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress. It is fast, inexpensive, and provides a good qualitative picture of the reaction. For more quantitative and definitive analysis, especially for complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q3: Are there any safety precautions I should be aware of when synthesizing this compound?
A3: Yes, several safety precautions should be taken:
-
Reagent Handling: Many reagents used in organic synthesis are toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyanide Compounds: If you are using cyanide salts (e.g., KCN, Zn(CN)₂), be extremely cautious as they are highly toxic. Work in a well-ventilated fume hood and have an appropriate quenching agent and emergency plan in place. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
-
Inert Atmosphere: Reactions involving organometallic reagents or other air-sensitive compounds must be carried out under an inert atmosphere (nitrogen or argon) to prevent decomposition and ensure safety.
Q4: Can microwave-assisted synthesis be used to improve the yield and reaction time?
A4: Yes, microwave-assisted organic synthesis has been shown to be a powerful tool for accelerating reactions and improving yields in the synthesis of heterocyclic compounds, including benzo[b]thiophenes. The high temperatures and pressures achievable in a microwave reactor can significantly reduce reaction times from hours to minutes. It is worth exploring microwave conditions for key steps in your synthesis, such as the cyclization or the cyanation reaction.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis of this compound via a post-cyclization functionalization strategy.
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a decision-making framework for troubleshooting low product yield.
Caption: A decision tree for troubleshooting low yield in synthesis.
References
- BenchChem. (2025). Synthesis of 3-Bromo-2-methylbenzo[b]thiophene: A Comprehensive Technical Guide.
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. EP0859770B1.
- Moody, C. J., & Rees, C. W. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(55), 44185-44192.
- BLD Pharm. (n.d.). This compound.
- National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 469.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile.
Sources
Technical Support Center: Purification of 3-Methylbenzo[b]thiophene-5-carbonitrile
Welcome to the technical support center for the purification of 3-Methylbenzo[b]thiophene-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate. Our approach is rooted in practical, field-proven insights to ensure you achieve the highest purity for your downstream applications.
I. Understanding the Compound: Physicochemical Properties
Before delving into purification, a foundational understanding of the physicochemical properties of this compound is crucial for selecting the appropriate techniques and solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NS | ChemBK[1] |
| Molecular Weight | 173.23 g/mol | ChemBK[1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures |
| Polarity | Moderately polar | Inferred from functional groups |
| Solubility | Likely soluble in polar organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and sparingly soluble in nonpolar solvents (e.g., hexane). | General chemical principles |
II. Primary Purification Techniques: A Head-to-Head Comparison
The two most effective and commonly employed purification methods for compounds like this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your synthesis.
| Technique | Pros | Cons | Best For |
| Column Chromatography | High resolution for separating complex mixtures; versatile for a wide range of polarities. | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Crude mixtures with multiple impurities of varying polarities. |
| Recrystallization | Simple, cost-effective, and can yield very high purity for the final product; easily scalable. | Dependent on finding a suitable solvent; not effective for removing impurities with similar solubility. | Removing minor impurities from a solid product that is already relatively pure. |
III. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
A. Column Chromatography
Question 1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
Answer: This indicates your compound is highly polar or is strongly interacting with the acidic silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Add a small percentage (1-5%) of methanol to your ethyl acetate. Methanol is a more polar solvent and will help to elute highly polar compounds.
-
Use a More Polar Solvent System: A mixture of dichloromethane and methanol (e.g., 98:2 to 95:5) can be effective for polar compounds.
-
Neutralize the Silica Gel: If your compound is basic, it may be protonated by the acidic silica gel, causing it to stick to the stationary phase. You can neutralize the silica gel by adding 1% triethylamine to your eluent system. Always perform a small-scale test to ensure your compound is stable to triethylamine.
-
Question 2: My compound and a major impurity have very similar Rf values on the TLC plate. How can I improve the separation?
Answer: Achieving separation of closely eluting compounds requires optimizing your chromatography conditions.
-
Troubleshooting Steps:
-
Fine-tune the Solvent System: Experiment with different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system can alter the selectivity and improve separation.
-
Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
Decrease the Column Loading: Overloading the column is a common cause of poor separation. Use a larger column or reduce the amount of crude material. As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Optimize the Flow Rate: A slower flow rate can sometimes improve the resolution of challenging separations.
-
Question 3: I see streaking of my compound on the TLC plate. What does this mean and how can I fix it?
Answer: Streaking on a TLC plate can be caused by several factors.
-
Troubleshooting Steps:
-
Compound Overload: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your compound is completely dissolved before spotting.
-
Compound Acidity/Basicity: As mentioned before, acidic or basic compounds can interact strongly with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your TLC developing solvent can often resolve this issue.
-
Decomposition on Silica: Some compounds are unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for 10-15 minutes, and then developing it. If a new spot appears, your compound is likely decomposing. In this case, you may need to use a different stationary phase like alumina or consider an alternative purification method.
-
B. Recrystallization
Question 1: I can't find a suitable solvent for recrystallization. My compound is either too soluble in everything or insoluble in everything.
Answer: Finding the right recrystallization solvent is key. The ideal solvent should dissolve your compound when hot but not when cold.
-
Troubleshooting Steps:
-
Use a Solvent Pair: This is a common and effective technique. Dissolve your compound in a "good" solvent (one in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Place a small amount of your crude product in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and upon heating.
-
Question 2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens when the solution is cooled too quickly or when the concentration of the compound is too high.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Use More Solvent: The concentration of your compound in the hot solution may be too high. Add more of the recrystallization solvent to dilute the solution.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Question 3: The purity of my compound did not improve significantly after recrystallization. Why?
Answer: This suggests that the impurities have similar solubility properties to your desired compound in the chosen solvent.
-
Troubleshooting Steps:
-
Choose a Different Solvent: The selectivity of the recrystallization process is highly dependent on the solvent. Experiment with different solvents or solvent pairs.
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is not enough to remove all impurities. A second recrystallization from the same or a different solvent can further improve purity.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to remove the persistent impurities.
-
IV. Experimental Protocols
A. Column Chromatography Workflow
This protocol provides a general guideline for the purification of this compound by column chromatography.
Caption: A step-by-step workflow for the purification of this compound using column chromatography.
B. Recrystallization Workflow
This protocol outlines the general steps for purifying this compound by recrystallization.
Caption: A systematic workflow for the purification of this compound via recrystallization.
V. Potential Impurities and Their Removal
A common synthetic route to 3-methylbenzo[b]thiophene derivatives is the Gewald reaction.[2] Potential impurities from such a synthesis, or subsequent functional group manipulations, could include:
-
Unreacted Starting Materials: These can often be removed by column chromatography, as they will likely have different polarities than the product.
-
Sulfur Residue: Elemental sulfur used in the Gewald reaction can sometimes carry through. Much of this can be removed by filtration of the crude reaction mixture through a short plug of silica gel before further purification.
-
Over-alkylated or Isomeric Byproducts: Depending on the specific synthetic steps, byproducts from undesired side reactions may be present. These are often best removed by careful column chromatography.
-
Polymeric Material: Amorphous, insoluble byproducts can sometimes form. These are typically removed by filtration.
VI. References
-
ChemBK. 3-Methyl-benzo[b]thiophene-5-carbonitrile. [Link]
-
Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte. 1966 , 99(1), 94-100.
Sources
Technical Support Center: Synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile
Introduction
Welcome to the technical support guide for the synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. As a key intermediate in medicinal chemistry and materials science, achieving a high-yield, high-purity synthesis is critical.
This guide is structured in a practical, question-and-answer format to directly address common challenges and side reactions encountered during synthesis. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies and detailed protocols to enhance your experimental success.
Part 1: Overview of the Synthetic Pathway
A common and effective strategy for constructing the 3-methylbenzo[b]thiophene core is through the acid-catalyzed cyclization of a corresponding arylthiomethyl ketone intermediate. This approach offers a reliable method for forming the thiophene ring fused to the benzene core. The general workflow is outlined below.
The synthesis begins with a commercially available or prepared 4-amino-3-mercaptobenzonitrile, which undergoes a Sandmeyer reaction to convert the amino group into a more stable leaving group (e.g., a diazonium salt which is then displaced) or is protected. For our purposes, we will consider the precursor to be 4-chloro-3-mercaptobenzonitrile. This is then reacted with chloroacetone via an S-alkylation reaction to form the key ketone intermediate, which is subsequently cyclized under acidic conditions.
Caption: General workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the cause and actionable solutions.
Q1: My reaction yield is very low, and TLC/NMR analysis shows a significant amount of unreacted ketone intermediate. What is causing the incomplete cyclization?
A1: This is the most frequent challenge and typically points to suboptimal conditions for the acid-catalyzed intramolecular electrophilic substitution reaction.
-
Mechanistic Insight: The cyclization step involves the protonation of the ketone's carbonyl group, followed by an intramolecular attack of the electron-rich benzene ring onto the resulting carbocationic center. The efficiency of this step is highly dependent on the strength of the acid catalyst and the reaction temperature.
-
Troubleshooting & Mitigation:
-
Acid Catalyst Choice: Polyphosphoric acid (PPA) is a common choice as it serves as both a strong acid and a dehydrating agent.[1] If PPA is ineffective, consider stronger alternatives like Eaton's reagent (P₂O₅ in methanesulfonic acid), which can significantly enhance the rate of cyclization.
-
Temperature and Reaction Time: These reactions often require elevated temperatures (typically >100 °C) to overcome the activation energy barrier. A systematic temperature screen is advisable. Start at a lower temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC. Be aware that excessively high temperatures can lead to degradation (see Q2).
-
Water Scavenging: The presence of water can hinder the effectiveness of hygroscopic acid catalysts like PPA. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Q2: The reaction mixture has turned into a dark brown or black tar, making product isolation impossible. What went wrong?
A2: Tar formation is a classic sign of polymerization or decomposition, often caused by excessively harsh reaction conditions.[2]
-
Mechanistic Insight: Thiophene and benzothiophene rings, while aromatic, can be susceptible to polymerization under strongly acidic conditions and high temperatures. The electron-rich nature of the heterocyclic ring can lead to intermolecular reactions, forming complex, high-molecular-weight byproducts.
-
Troubleshooting & Mitigation:
-
Temperature Control: This is the most critical parameter. Avoid "hot spots" in the reaction flask by using a well-controlled oil bath and vigorous stirring. Do not exceed the optimal temperature determined during your screening (see A1).
-
Controlled Reagent Addition: If using a very strong acid like Eaton's reagent, consider adding the ketone intermediate slowly to the pre-heated acid to maintain better control over the initial exotherm.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Once TLC analysis indicates the consumption of the starting material, proceed with the workup promptly.
-
Q3: My final product shows two distinct spots on TLC and two sets of peaks in the NMR, but Mass Spectrometry indicates they are isomers. How can I avoid this?
A3: The formation of regioisomers is a potential side reaction if the cyclization can occur at more than one position on the benzene ring. In the proposed synthesis from 4-chloro-3-mercaptobenzonitrile, the cyclization is directed, but if an alternative precursor is used, this can be an issue. For instance, cyclizing a meta-substituted phenylthioacetone can lead to mixtures.[3]
-
Mechanistic Insight: The intramolecular electrophilic attack will favor the most nucleophilic position on the aromatic ring that allows for the formation of a stable carbocation intermediate (Wheland intermediate). The directing effects of the substituents on the ring dictate the outcome.
-
Troubleshooting & Mitigation:
-
Precursor Design: The most effective solution is to design the starting material to block alternative cyclization pathways. The use of a precursor where the desired cyclization position is strongly activated and others are blocked or deactivated is the best strategy.
-
Choice of Catalyst: In some cases, the steric bulk of the acid catalyst can influence the regioselectivity. Experimenting with different Lewis or Brønsted acids might favor one isomer over another, although this is less predictable.
-
Purification: If a mixture is unavoidable, careful column chromatography is required for separation. A shallow solvent gradient is often necessary to resolve closely eluting isomers.
-
Q4: My product characterization (IR, NMR) suggests the presence of an amide or carboxylic acid. How is my nitrile group reacting?
A4: The nitrile group (-CN) is generally stable, but it can undergo hydrolysis to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under harsh acidic conditions, particularly in the presence of water, during a prolonged and hot reaction or workup.
-
Mechanistic Insight: The hydrolysis is acid-catalyzed. The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction to minimize the availability of water.
-
Workup Procedure: Quench the reaction by pouring it onto ice/water as is standard, but perform subsequent extractions and neutralizations promptly and at low temperatures to minimize the contact time of the product with aqueous acid.
-
Reaction Time: As with tarring, avoid unnecessarily long reaction times to reduce the opportunity for this side reaction to occur.
-
Part 3: Recommended Protocols and Data
Protocol 1: Troubleshooting Low Yield via Reaction Optimization
This protocol provides a framework for optimizing the critical cyclization step.
-
Setup: In parallel, set up three flame-dried, round-bottom flasks equipped with magnetic stirrers and reflux condensers under an inert atmosphere (e.g., Nitrogen).
-
Catalyst Loading:
-
Flask 1: Add Polyphosphoric Acid (PPA) (10 eq by weight to the substrate).
-
Flask 2: Add Eaton's Reagent (7.5% w/w P₂O₅ in MeSO₃H) (10 eq by weight).
-
Flask 3: Add neat Methanesulfonic Acid (MeSO₃H) (10 eq by volume).
-
-
Temperature Screening: Heat each flask to a different starting temperature (e.g., 80 °C, 100 °C, 120 °C).
-
Substrate Addition: Dissolve the ketone intermediate (1 eq) in a minimal amount of a high-boiling inert solvent (e.g., sulfolane) and add it to each flask.
-
Monitoring: At 30-minute intervals, carefully take a small aliquot from each reaction, quench it in a vial with ice and NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate to monitor the disappearance of starting material and the appearance of the product.
-
Analysis: Compare the results to identify the optimal catalyst and temperature combination that provides the fastest conversion with the minimal formation of degradation byproducts (visible as baseline streaking on TLC).
Table 1: Example Reaction Condition Optimization Matrix
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) [a] | Notes |
|---|---|---|---|---|---|
| 1 | PPA | 80 | 4 | 30% | Slow reaction |
| 2 | PPA | 120 | 2 | 85% | Minor charring observed |
| 3 | Eaton's Reagent | 80 | 1 | >95% | Clean reaction profile |
| 4 | MeSO₃H | 100 | 3 | 70% | Some byproduct formation |
[a] Conversion estimated by TLC or crude NMR.
Protocol 2: Purification of Crude this compound
This protocol addresses the purification of the final product, focusing on removing common impurities.
-
Workup: After the reaction is complete, allow the mixture to cool slightly and carefully pour it onto a stirred mixture of ice and water.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7. Caution: This is an exothermic process.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Adsorb the crude residue onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Perform the chromatography, collecting fractions and analyzing them by TLC to isolate the pure product.
-
Table 2: Recommended Solvent Systems for Column Chromatography
| Polarity of Impurity | Recommended Starting Eluent (Hexane:EtOAc) | Gradient |
|---|---|---|
| Less Polar (e.g., decomposition byproducts) | 98:2 | Increase EtOAc % slowly |
| Similar Polarity (e.g., regioisomer) | 95:5 | Very shallow gradient to 90:10 |
| More Polar (e.g., unreacted ketone) | 90:10 | Increase EtOAc % as needed |
Caption: Decision tree for troubleshooting low product yield.
References
- BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
-
PrepChem. (n.d.). Synthesis of 3-methylbenzo[b]thiophene. Retrieved from [Link]
- Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. IV, Part III, pp. 863-934).
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES (EP0859770B1).
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-Methylbenzo[b]thiophene-5-carbonitrile
Welcome to the technical support center for the synthesis and optimization of 3-Methylbenzo[b]thiophene-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.
Introduction to the Synthetic Challenge
This compound is a key heterocyclic scaffold in medicinal chemistry. Its synthesis, while achievable through several routes, presents unique challenges in controlling regioselectivity, managing reaction conditions, and preventing side reactions. This guide will focus on a plausible and adaptable synthetic strategy, addressing potential pitfalls at each stage.
A robust and logical synthetic approach involves a multi-step sequence, beginning with the construction of a substituted thiophenol, followed by cyclization to form the benzothiophene core, and concluding with the introduction of the nitrile functionality. This guide will primarily focus on a strategy involving the cyclization of a suitably substituted thiophenol precursor.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common synthetic routes to substituted benzo[b]thiophenes like this compound?
A1: Several primary strategies exist for the synthesis of the benzo[b]thiophene core.[1] One common method involves the intramolecular cyclization of substituted aryl sulfides.[1] Another powerful technique is the Gewald reaction, which is a multi-component reaction that yields polysubstituted 2-aminothiophenes, which can be further modified.[2] The Fiesselmann thiophene synthesis offers another route through the condensation of thioglycolic acid derivatives with acetylenic esters.[3] For this compound, a practical approach involves the cyclization of a substituted thiophenol with an appropriate electrophile.[4]
Q2: What are the key safety precautions when working with reagents for this synthesis?
A2: Several reagents used in the synthesis of this compound require careful handling. Thiophenols are known for their strong, unpleasant odors and should always be handled in a well-ventilated fume hood. Cyanide sources, such as copper(I) cyanide or zinc cyanide, which may be used for cyanation, are highly toxic.[5] Acidic workups of reactions involving cyanide salts must be avoided to prevent the generation of highly toxic hydrogen cyanide gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Specific Troubleshooting Guides
This section is structured to follow a likely synthetic workflow, addressing potential issues at each critical step.
Workflow Step 1: Synthesis of the Thiophenol Precursor
A common starting point is the synthesis of a thiophenol with the appropriate substitution pattern. A plausible precursor for our target molecule is 4-amino-3-methylthiophenol.
Q3: I am experiencing low yields during the synthesis of my substituted thiophenol from the corresponding phenol. What are the likely causes and solutions?
A3: The conversion of phenols to thiophenols can be a multi-step process, often involving the Newman-Kwart rearrangement. Low yields can stem from incomplete reaction at any of the intermediate stages.
-
Inefficient Thionocarbamate Formation: The initial reaction of the phenol with a thiocarbamoyl chloride can be sluggish. Ensure your reaction is conducted under strictly anhydrous conditions, as moisture can hydrolyze the thiocarbamoyl chloride. The choice of base is also critical; a non-nucleophilic base like sodium hydride or potassium carbonate is typically used.
-
Incomplete Newman-Kwart Rearrangement: This thermal rearrangement requires high temperatures (typically >200 °C). Insufficient temperature or reaction time can lead to incomplete conversion. Consider using a high-boiling solvent like diphenyl ether to maintain a consistent high temperature.
-
Hydrolysis Issues: The final hydrolysis of the thiolocarbamate to the thiophenol requires strong basic or acidic conditions. Incomplete hydrolysis can be a source of low yield. Ensure sufficient reaction time and reagent stoichiometry.
| Parameter | Recommendation | Rationale |
| Solvent for Rearrangement | Diphenyl ether, Dowtherm A | High boiling point ensures consistent high temperatures for the rearrangement. |
| Temperature for Rearrangement | 200-250 °C | To overcome the activation energy barrier of the rearrangement. |
| Hydrolysis Conditions | Ethanolic KOH, reflux | Strong basic conditions are effective for the hydrolysis of the thiolocarbamate. |
Workflow Step 2: Cyclization to form the 3-Methylbenzo[b]thiophene Core
With the thiophenol precursor in hand, the next step is the cyclization to form the benzothiophene ring. A common method is the reaction of the thiophenol with an α-halo-ketone or aldehyde followed by acid-catalyzed cyclization.
Q4: My cyclization reaction to form the 3-methylbenzothiophene ring is producing a mixture of isomers. How can I improve the regioselectivity?
A4: The reaction of a thiophenol with an unsymmetrical ketone electrophile can indeed lead to regioisomers. To favor the formation of the 3-methyl isomer, using a reagent like chloroacetone is a standard approach.[4] The initial S-alkylation will be followed by an intramolecular electrophilic aromatic substitution.
-
Choice of Electrophile: Using chloroacetone ensures the introduction of the acetone moiety at the sulfur atom. Subsequent cyclization will lead to the desired 3-methyl substitution.
-
Cyclization Catalyst: The choice of acid catalyst can influence the reaction. Polyphosphoric acid (PPA) is a common and effective catalyst for this type of cyclization, as it acts as both an acid and a dehydrating agent.
-
Reaction Temperature: The temperature of the cyclization step should be carefully controlled. Temperatures that are too high can lead to side reactions and decomposition, while temperatures that are too low will result in a sluggish reaction.
Experimental Protocol: Synthesis of 3-Methylbenzo[b]thiophene from Thiophenol and Chloroacetone
-
To a solution of the substituted thiophenol (1 equivalent) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.1 equivalents).
-
Slowly add chloroacetone (1.1 equivalents) to the reaction mixture at room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting thiophenol is consumed.
-
Remove the solvent under reduced pressure.
-
To the crude intermediate, add polyphosphoric acid (PPA) and heat the mixture to 80-100 °C for 1-2 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Step 3: Cyanation of the Benzo[b]thiophene Ring
The final key step is the introduction of the cyano group at the 5-position of the 3-methylbenzo[b]thiophene core. This is typically achieved through an electrophilic cyanation or a transition-metal-catalyzed cross-coupling reaction.
Q5: I am struggling with the cyanation of my 3-methylbenzo[b]thiophene. Direct electrophilic cyanation gives low yields and a mixture of products. What are my alternatives?
A5: Direct electrophilic cyanation of an electron-rich aromatic system like 3-methylbenzo[b]thiophene can be challenging due to issues with regioselectivity and the harsh conditions often required.[6] A more reliable and modern approach is a transition-metal-catalyzed cross-coupling reaction.
-
Palladium-Catalyzed Cyanation: This is a powerful method for the introduction of a cyano group onto an aromatic ring.[7] The first step would be the bromination or iodination of the 5-position of your 3-methylbenzo[b]thiophene, followed by a palladium-catalyzed cyanation using a cyanide source like zinc cyanide or potassium ferricyanide.[5]
-
Nickel-Catalyzed Cyanation: Nickel catalysis offers a more cost-effective alternative to palladium for cyanation reactions.[5] Similar to palladium catalysis, this would require the pre-functionalization of the 5-position with a halide.
Troubleshooting Palladium-Catalyzed Cyanation
| Problem | Possible Cause | Solution |
| Low or no conversion | Catalyst deactivation | Use a ligand that is resistant to cyanide poisoning, such as a bulky phosphine ligand (e.g., Xantphos, dppf). Ensure anhydrous and oxygen-free conditions. |
| Low catalyst activity | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). | |
| Side reactions | Hydrolysis of the nitrile | Ensure the reaction is run under strictly anhydrous conditions. |
| Homocoupling of the aryl halide | Optimize the reaction temperature and catalyst loading. | |
| Poor solubility of reagents | Inappropriate solvent | Use a polar aprotic solvent like DMF, DMAc, or NMP. |
Experimental Protocol: Palladium-Catalyzed Cyanation of 5-Bromo-3-methylbenzo[b]thiophene
-
In a flame-dried Schlenk flask, combine 5-bromo-3-methylbenzo[b]thiophene (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a ligand like dppf (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent such as DMF or DMAc.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Key Processes
Diagram 1: General Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Cyanation Yield
Caption: Decision tree for troubleshooting low yields in the cyanation step.
References
- Fiesselmann, H. (1950s). Fiesselmann Thiophene Synthesis.
- Gewald, K. (1961). Gewald Aminothiophene Synthesis.
- Palladium-Catalyzed Cyanation of Aryl Halides. Organic Syntheses. (Various procedures available).
- Nickel-Catalyzed Cyanation of Aryl Halides. Journal of the American Chemical Society. (Various articles available).
- Chapman, N. B., et al. (1968). Journal of the Chemical Society C, 512-522.
- Anderson, W. K., & LaVoie, E. J. (1974).
- Sabnis, R. W. (1994). Sulfur Reports, 16, 1-17.
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. [Link]
-
Fiesselmann thiophene synthesis. Wikipedia. [Link]
-
Synthesis of 3- methylbenzo[b]thiophene. PrepChem. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry – An Asian Journal. [Link]
- Process for the transition metal catalyzed cyanation of aryl/vinyl halides.
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
Sources
- 1. Synthesis of New Cyano-Substituted bis-Benzothiazolyl Arylfurans and Arylthiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Methylbenzo[b]thiophene-5-carbonitrile
Welcome to the dedicated support center for 3-Methylbenzo[b]thiophene-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and longevity in your experiments. The benzothiophene scaffold is a valuable pharmacophore known for its chemical and pharmacological stability, making it a key component in various research applications.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address potential challenges you may encounter.
Troubleshooting Guide: Stability and Storage Issues
This section addresses specific problems that may arise during the handling and storage of this compound.
Issue: Unexpected Color Change or Degradation
Problem: The solid compound, typically a white or off-white solid, has developed a yellowish or brownish tint. This may be accompanied by a change in texture or the appearance of an unusual odor.
Potential Causes:
-
Exposure to Air and Light: Like many organic compounds, prolonged exposure to atmospheric oxygen and UV light can initiate oxidative degradation or photochemical reactions. The benzothiophene ring itself is relatively stable, but functional groups can be susceptible.
-
Moisture: The presence of moisture can lead to hydrolysis of the nitrile group, although this typically requires more stringent conditions (e.g., strong acids or bases). However, adsorbed water can facilitate other degradation pathways.
-
Improper Storage Temperature: Elevated temperatures can accelerate the rate of any potential degradation reactions. While the benzothiophene moiety is thermally stable, the overall stability of the molecule can be compromised by heat.[3]
Step-by-Step Solution:
-
Assess the Extent of Degradation:
-
Visually inspect the compound. A slight discoloration may not significantly impact all applications, but it warrants further investigation.
-
If possible, perform a purity analysis (e.g., HPLC, LC-MS) to quantify the level of impurity and identify potential degradation products.
-
-
Quarantine the Affected Batch:
-
Separate the discolored batch from your main stock to prevent cross-contamination.
-
-
Review and Rectify Storage Conditions:
-
Short-Term Storage: For daily use, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and place it in a desiccator to protect it from moisture.
-
Long-Term Storage: For archival purposes, store the compound in a cool, dry, and dark place. Refrigeration is recommended.[4] The container should be tightly closed to prevent exposure to air and moisture.[5]
-
Causality Explained: The primary driver for degradation in many organic molecules is oxidation. The thiophene ring, while aromatic and generally stable, can undergo oxidation at the sulfur atom under harsh conditions. More likely, trace impurities or slight instabilities in the molecule can be exacerbated by light and air, leading to the formation of colored byproducts.
Issue: Poor Solubility or Incomplete Dissolution
Problem: The compound does not fully dissolve in a solvent in which it is reported to be soluble, or a precipitate forms unexpectedly.
Potential Causes:
-
Incorrect Solvent Choice: While this compound is expected to be soluble in common organic solvents like dichloromethane and chloroform, its solubility may be limited in others.[5]
-
Compound Degradation: The presence of insoluble degradation products can give the appearance of poor solubility.
-
Insufficient Solvent Volume or Mixing: The concentration may be too high for the chosen solvent volume, or inadequate vortexing/sonication may be the cause.
Step-by-Step Solution:
-
Verify Solvent Compatibility:
-
Consult available data sheets or literature for recommended solvents. Generally, benzothiophenes are soluble in a range of organic solvents such as acetone, ether, and benzene, but insoluble in water.[3]
-
If preparing a stock solution, consider solvents like DMSO or DMF for higher concentrations, but be mindful of their compatibility with your downstream experiments.
-
-
Optimize Dissolution Protocol:
-
Increase the solvent volume to ensure you are not exceeding the solubility limit.
-
Use gentle warming (if the compound's thermal stability permits) and vortexing or sonication to aid dissolution.
-
-
Check for Purity:
-
If solubility issues persist, it may be indicative of impurities. Analyze the compound's purity as described in the previous section.
-
Experimental Workflow for Solubility Testing:
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a refrigerator.[4] To further protect it from degradation, storing it under an inert gas like argon or nitrogen is advisable.[4] This minimizes exposure to oxygen and moisture, which are key contributors to chemical degradation over time.
Q2: How can I tell if my this compound has degraded?
A2: The most common signs of degradation are a visible color change from white/off-white to yellow or brown, a change in physical form, or the presence of an uncharacteristic odor. For a definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR should be used to check the purity and identify any new, unexpected signals.
Q3: Is this compound sensitive to light?
Q4: What solvents should I use to prepare a stock solution?
A4: this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and likely also in polar aprotic solvents like DMSO and DMF, which are often used for preparing high-concentration stock solutions for biological assays.[5] It is important to verify the compatibility of the solvent with your specific experimental setup.
Q5: Are there any known incompatibilities for this compound?
A5: This compound should be stored away from strong oxidizing agents and strong acids to prevent potential reactions.[5] Thiophene and its derivatives can react violently with strong oxidizers and nitric acid.[6]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation kinetics.[4] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation.[4] |
| Light Exposure | Protect from Light (Amber Vial) | Avoids potential photochemical degradation. |
| Moisture | Store in a dry environment/desiccator | Prevents hydrolysis and other moisture-mediated reactions.[5] |
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, a plausible route involves oxidation of the thiophene ring, which is a known reaction for sulfur-containing heterocycles, although it often requires strong oxidizing agents.
Caption: A potential oxidative degradation pathway.
References
- Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
- Nanjing Finechem Holding Co.,Limited. Benzo[B]Thiophene-2-Carbonitrile, 3-Methyl. Methylamine Supplier.
- Sigma-Aldrich. (2024).
- Oxford Lab Fine Chem LLP.
- Sigma-Aldrich. (2025).
- Santa Cruz Biotechnology. Thiophene.
- Demirayak, Ş., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of the Korean Chemical Society, 58(5), 483-490.
- Fisher Scientific. (2016).
- Fisher Scientific. (2024).
- Çetin, C., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1117-1128.
- Ferreira, R. J., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3788.
- ECHEMI. (2025).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-METHYLBENZO[B]THIOPHENE.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Benzo[B]Thiophene-2-Carbonitrile, 3-Methyl- | Properties, Uses, Safety & Supplier Information [nj-finechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of 3-Methylbenzo[b]thiophene-5-carbonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Methylbenzo[b]thiophene-5-carbonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this critical heterocyclic intermediate. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can achieve the highest possible purity for your downstream applications.
Section 1: Understanding the Impurity Profile
The purity of this compound is paramount for its successful use in medicinal chemistry and materials science. Impurities can arise from various stages of the synthesis and workup. A foundational understanding of potential contaminants is the first step in designing an effective purification strategy.
| Impurity Class | Potential Species | Likely Origin | Impact on Downstream Applications |
| Unreacted Starting Materials | Thiophenol precursors, chloroacetone, cyclization reagents (e.g., PPA). | Incomplete reaction during the formation of the benzothiophene core.[1] | Can lead to the formation of undesired side products in subsequent steps; may interfere with catalytic processes. |
| Reaction Byproducts | Isomeric benzothiophenes, over-methylated or di-nitrile species, oxidized sulfur (sulfoxides, sulfones). | Non-selective reactions, harsh reaction conditions, or atmospheric oxidation. | Isomers can be difficult to separate and may exhibit different biological activities or material properties. Oxidized impurities can alter the electronic properties of the molecule. |
| Reagents & Solvents | Acids or bases from workup, residual high-boiling solvents (e.g., DMF, DMSO). | Incomplete removal during aqueous washes or evaporation. | Can poison catalysts, alter pH-sensitive reactions, or interfere with crystallization. |
| Degradation Products | Hydrolyzed nitrile (carboxylic acid or amide), decomposition products from chromatography. | Exposure to strong acid/base or interaction with acidic silica gel.[2] | Introduces polar impurities that can complicate purification and affect biological assays. |
Section 2: Troubleshooting Purification Challenges (Q&A)
This section directly addresses common problems encountered in the lab. Each answer provides a probable cause and a series of actionable solutions grounded in chemical principles.
Column Chromatography Issues
Question: My product and an unknown impurity are co-eluting or have very close Rf values during column chromatography. How can I achieve separation?
Answer: This is a classic challenge indicating that the polarity difference between your product and the impurity is insufficient for separation with the current solvent system.
-
Causality: The selectivity of the mobile phase is not adequate to differentiate between the analyte and the impurity. Both compounds have a similar affinity for the stationary phase.
-
Solutions:
-
Optimize the Mobile Phase: The first step is a thorough Thin Layer Chromatography (TLC) analysis.[2] Instead of just increasing the polar solvent ratio (e.g., from 10% to 20% Ethyl Acetate in Hexane), try a different solvent system with different selectivity. For instance, substitute Ethyl Acetate with Dichloromethane or use a ternary mixture like Hexane/Dichloromethane/Ethyl Acetate.[2] This changes the nature of the solvent-solute interactions.
-
Use a Shallower Gradient: If using automated flash chromatography, a shallower gradient (e.g., increasing the polar solvent by 0.5% per column volume instead of 2%) can significantly improve the resolution between closely eluting compounds.[3]
-
Change the Stationary Phase: If optimizing the mobile phase fails, the interaction with the stationary phase is the next target. Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel.[2] Consider switching to neutral or basic alumina, or use deactivated silica gel (prepared by slurrying silica with 1-2% triethylamine in the eluent).[4]
-
Question: My compound is streaking or "tailing" on the TLC plate and giving broad peaks from the column. Why is this happening?
Answer: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it can be a symptom of column overloading.
-
Causality: The nitrile group and the sulfur atom in your molecule possess lone pairs of electrons, making them Lewis bases. These can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing tailing.
-
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent system.[4] This competitively binds to the active sites, allowing your compound to travel more uniformly.
-
Reduce the Sample Load: Ensure the amount of crude material loaded is no more than 1-5% of the mass of the stationary phase (e.g., for a 40g silica column, load no more than 400-2000mg of crude material).[5] Overloading saturates the stationary phase and leads to poor separation and band broadening.
-
Use Dry Loading: If your compound has low solubility in the initial eluent, dissolving it in a stronger solvent (like Dichloromethane), adsorbing it onto a small amount of silica gel, drying it to a free-flowing powder, and loading this powder onto the column can result in much sharper bands and better separation.[3]
-
Recrystallization Failures
Question: My compound "oils out" of the solution as a liquid instead of forming crystals. How can I fix this?
Answer: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, often due to high impurity levels or too rapid cooling.[3]
-
Causality: The presence of impurities disrupts the crystal lattice formation. Alternatively, if the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystalline structure and instead crash out as a disordered, supercooled liquid.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly, then allow it to cool much more slowly.[5]
-
Lower the Cooling Temperature: If the compound has a low melting point, you may need to use a solvent with a lower boiling point.
-
Introduce a Nucleation Site: Once the solution is cool but before oiling out occurs, scratch the inside of the flask with a glass rod at the solvent-air interface or add a "seed crystal" of pure product to induce controlled crystallization.[3][5]
-
Pre-Purify: If significant impurities are the cause, a rapid filtration through a small plug of silica gel to remove the most polar impurities before attempting recrystallization can be highly effective.[5]
-
Work-up Complications
Question: I am getting a persistent emulsion during my liquid-liquid extraction that won't separate. How can I break it?
Answer: Emulsions are common when surfactant-like impurities are present, which stabilize the mixture of the aqueous and organic layers.[6]
-
Causality: High molecular weight byproducts or certain salts can act as surfactants, reducing the interfacial tension between the two liquid phases and preventing them from coalescing.
-
Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[5][6] This increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.[5][6]
-
Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion droplets.[5]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.[5]
-
Section 3: Standard Experimental Protocols
These protocols provide a validated starting point for the purification of this compound.
Protocol 3.1: Flash Column Chromatography
-
TLC Analysis: Develop a TLC system to achieve an Rf value of 0.2-0.4 for the target compound. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Column Packing: Pack a flash chromatography column with silica gel using the wet slurry method in your chosen non-polar solvent (e.g., Hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane). Apply the sample carefully to the top of the column. Alternatively, use the dry loading method described in Section 2.1.
-
Elution: Begin elution with the determined solvent system. Apply gentle air pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 3.2: Systematic Recrystallization Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane) dropwise, up to about 0.5 mL. A good solvent will not dissolve the compound at room temperature.[5]
-
Heating: Gently heat the tubes that showed poor solubility. A suitable recrystallization solvent will dissolve the compound completely when hot.[5]
-
Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: The best solvent system is the one that yields a large quantity of crystalline solid upon cooling. If no single solvent works, try solvent pairs (e.g., dissolve in a good solvent like Dichloromethane and add a poor solvent like Hexane dropwise until cloudy, then heat to clarify and cool slowly).
Section 4: Visual Workflows & Diagrams
These diagrams illustrate logical decision-making processes for purification.
Caption: Decision tree for troubleshooting poor column chromatography separation.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound? A1: Based on data for structurally related compounds, it is prudent to treat this chemical with care. It may be harmful if swallowed and can cause skin and serious eye irritation. [7]Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: How should I store the purified compound to ensure its stability? A2: Heterocyclic compounds, especially thiophenes, can be sensitive to light and air over long periods. For optimal stability, store the purified solid in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer). This minimizes the risk of oxidation or degradation.
Q3: My NMR spectrum looks perfectly clean, but LC-MS analysis shows a small impurity peak. What could be the cause? A3: This discrepancy can arise from a few sources. First, the impurity may not have any proton signals in the NMR (e.g., a fully substituted byproduct) or its signals may be hidden under your product or solvent peaks. Second, some compounds can degrade under the conditions of the analysis itself. For example, certain oximes are known to dehydrate to nitriles under the high temperatures of a GC injection port. [8]While less common in LC-MS, interactions with the mobile phase or ionization source could potentially cause fragmentation or transformation that appears as an impurity.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Technical Support Center: Purification of 2-Hexanoylthiophene by Column Chrom
- Technical Support Center: Purification of Crude 3-Chloro-4-methylbenzo[b]thiophene - Benchchem.
- Synthesis of 3- methylbenzo[b]thiophene - PrepChem.com.
- Troubleshooting common issues in the purification of tetrasubstituted pyrroles - Benchchem.
- How can I remove nitrile impurities
- Benzo[b]thiophene-3-carbonitrile | C9H5NS | CID 11435093 - PubChem.
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Benzo[b]thiophene-3-carbonitrile | C9H5NS | CID 11435093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile
Welcome to the technical support center for the synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. The benzo[b]thiophene core is a significant pharmacophore, and achieving specific substitution patterns, such as the one in our target molecule, is crucial for the development of novel therapeutics.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address the common challenges encountered in achieving high regioselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the this compound scaffold?
A1: A highly effective and modular approach involves a multi-step synthesis. This typically begins with the construction of a 3-methylbenzo[b]thiophene core, followed by the regioselective introduction of the nitrile group at the C5 position. A common route is to first synthesize 5-bromo-3-methylbenzo[b]thiophene, which then serves as a versatile precursor for a palladium-catalyzed cyanation reaction.[1] This strategy allows for late-stage functionalization, which is often advantageous in medicinal chemistry for creating analogues.
Q2: Why is regioselectivity at the C5 position a challenge?
A2: The electronic properties of the benzo[b]thiophene ring system can lead to a mixture of isomers during functionalization. Electrophilic substitution on the 3-methylbenzo[b]thiophene core can occur at multiple positions on the benzene ring. Therefore, a directed synthesis, often involving a pre-functionalized starting material (like a bromo-substituted precursor), is preferred to ensure the desired C5-selectivity.
Q3: What are the critical parameters to control during the palladium-catalyzed cyanation step?
A3: The success of the cyanation reaction is highly dependent on several factors:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Systems like Pd/C with a suitable phosphine ligand (e.g., dppf) have proven effective.[2]
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over other cyanide sources due to its lower toxicity and ability to mitigate catalyst poisoning.[2][3]
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMAc or NMP are commonly used, with reaction temperatures typically ranging from 110-140 °C.[2]
-
Additives: The addition of co-catalysts or additives, such as zinc formate, can sometimes reactivate the palladium catalyst and improve yields.[2]
Q4: How can I effectively purify the final product and remove residual palladium?
A4: Purification is a critical step to obtain a high-purity product.
-
Chromatography: Silica gel column chromatography is the most common method for purifying benzothiophene derivatives.[4] A gradient elution with a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.[5]
-
Palladium Removal: Residual palladium can be removed by treating the organic solution with a scavenger resin or by performing an aqueous wash with a solution containing a chelating agent like EDTA.
Proposed Synthetic Workflow
The following diagram illustrates a recommended two-step synthetic pathway from 3-methylbenzo[b]thiophene to the target molecule.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guides
Problem 1: Low Yield in the Bromination Step (Step 1)
| Probable Cause | Proposed Solution |
| Degradation of NBS: N-Bromosuccinimide can decompose over time. | Use freshly opened or recrystallized NBS. Store it in a cool, dark, and dry place. |
| Incorrect Reaction Temperature: Temperature control is crucial for regioselectivity and preventing side reactions. | Maintain the reaction temperature at 0°C during the addition of NBS and then allow it to slowly warm to room temperature.[6] |
| Presence of Water: Water can react with NBS and reduce its effectiveness. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Time: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
Problem 2: Poor Regioselectivity in the Bromination Step (Formation of other bromo-isomers)
| Probable Cause | Proposed Solution |
| Reaction Conditions Favoring Multiple Isomers: High temperatures or the use of a different brominating agent can lead to a mixture of products. | Adhere to the recommended conditions of using NBS in a suitable solvent like acetonitrile at a controlled temperature.[6] The 3-methyl group has a directing effect, but careful control of kinetics is key. |
| Radical Mechanism Competing: Light can initiate a radical bromination, especially at the benzylic position of the methyl group. | Perform the reaction in the dark or in a flask wrapped in aluminum foil to minimize light exposure. |
Problem 3: Low or No Yield in the Palladium-Catalyzed Cyanation Step (Step 2)
The following decision tree can help diagnose issues in this critical step.
Caption: Troubleshooting decision tree for the palladium-catalyzed cyanation step.
| Probable Cause | Proposed Solution |
| Catalyst Deactivation: The palladium catalyst can be poisoned by excess cyanide ions or other impurities.[7] | Use a high-quality palladium source and ligand. Ensure the reaction is run under strictly anhydrous and anaerobic conditions. The use of Zn(CN)₂ helps mitigate this issue.[3] |
| Poor Solubility of Reagents: Inadequate dissolution of reagents can hinder the reaction. | Ensure the solvent (e.g., DMAc) is of high purity and the reaction mixture is well-stirred at the target temperature. |
| Insufficient Temperature: The reaction often requires high temperatures to proceed at a reasonable rate. | Ensure the reaction is heated to at least 110°C. Monitor the internal reaction temperature.[2] |
Problem 4: Formation of Impurities and Difficult Purification
| Probable Cause | Proposed Solution |
| Hydrolysis of the Nitrile Group: The presence of water, especially under high temperatures and prolonged reaction times, can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid. | Use anhydrous solvents and reagents, and maintain an inert atmosphere. Minimize reaction time once the starting material is consumed. |
| Side Reactions of the Starting Material: The bromo-substituted starting material may undergo other side reactions if the cyanation is not efficient. | Optimize the cyanation conditions to ensure it is the dominant reaction pathway. |
| Co-elution of Impurities during Chromatography: Similar polarity of the product and impurities can make separation difficult. | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation.[4] Consider using a different stationary phase if silica gel is ineffective. |
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-3-methylbenzo[b]thiophene
-
Preparation: To a solution of 3-methylbenzo[b]thiophene (1.0 eq) in anhydrous acetonitrile (ACN), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 5-bromo-3-methylbenzo[b]thiophene.
Step 2: Synthesis of this compound
-
Preparation: In a flame-dried Schlenk flask, combine 5-bromo-3-methylbenzo[b]thiophene (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), a palladium catalyst such as Pd/C (2 mol%), and a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) (4 mol%).[2]
-
Reaction: Add anhydrous N,N-dimethylacetamide (DMAc) via syringe. Degas the mixture with argon for 15-20 minutes. Heat the reaction mixture to 110-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
This guide provides a comprehensive overview of the challenges and solutions for the regioselective synthesis of this compound. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can successfully synthesize this important molecule.
References
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17, 202-205.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances.
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.).
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (n.d.). Wiley Online Library.
- Synthesis of 3-Bromo-2-methylbenzo[b]thiophene: A Comprehensive Technical Guide. (2025). Benchchem.
- Benzothiophene Synthesis Optimization: A Technical Support Center. (2025). Benchchem.
- Purification method of benzothiophene. (n.d.).
- 5-Bromo-3-methylbenzo[b]thiophene (CAS 1196-09-4). (n.d.). Benchchem.
Sources
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- 2. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Methylbenzo[b]thiophene-5-carbonitrile
Welcome to the technical support guide for 3-Methylbenzo[b]thiophene-5-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive guidance on preventing the degradation of this compound, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a heterocyclic aromatic compound.[1][2] Its core structure, benzothiophene, is a key component in many pharmacologically active molecules.[1] This class of compounds is explored in medicinal chemistry for developing novel therapeutics, including anticancer agents.[1]
Q2: What are the main causes of degradation for this compound?
A: The primary degradation pathways for this compound involve oxidation of the sulfur atom in the thiophene ring, hydrolysis of the nitrile group, and potential photodecomposition.[3][4][5] These reactions are typically initiated by exposure to incompatible reagents, harsh environmental conditions like high temperatures, or UV light.
Q3: How should I properly store this compound to ensure its stability?
A: To maintain its integrity, this compound should be stored in a tightly sealed container, protected from light and moisture. A cool, dry, and well-ventilated area is recommended. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is ideal.
Q4: Can I handle this compound on an open bench?
A: While short-term handling on a clean bench is possible, it is advisable to work in a fume hood to minimize exposure to air and humidity. For more sensitive experiments, the use of a glovebox is recommended to maintain an inert atmosphere.
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Side Products in Reaction Mixture
Symptom: Your reaction yields unexpected byproducts, which may include the corresponding carboxylic acid or sulfoxide derivatives.
Possible Causes & Solutions:
-
Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, converting it to a carboxylic acid or an amide intermediate.[4][5][6][7]
-
Causality: This occurs when the reaction conditions are too harsh (e.g., high temperatures, strong acids/bases).[4][6]
-
Preventative Protocol:
-
Carefully control the pH of your reaction mixture. If possible, use buffered solutions.
-
Avoid prolonged exposure to strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.[6]
-
If acidic or basic conditions are necessary, consider milder reagents or shorter reaction times at lower temperatures.
-
-
-
Oxidation of the Thiophene Sulfur: The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or sulfone, particularly in the presence of oxidizing agents.[3][8]
-
Causality: This is often due to the presence of peroxides, persulfates, or other strong oxidants in your reagents or solvents.[9]
-
Preventative Protocol:
-
Use freshly distilled or high-purity solvents to minimize the presence of oxidative impurities.
-
If your reaction is sensitive to oxidation, degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen).
-
Avoid reagents known to be strong oxidizing agents unless they are a required part of your synthetic route.
-
-
Issue 2: Low Yield or Incomplete Reaction
Symptom: The reaction does not proceed to completion, or the yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
-
Compound Degradation During Reaction: The compound may be degrading under the reaction conditions.
-
Causality: High temperatures can lead to thermal degradation. Benzothiophene derivatives are generally thermally stable, but specific substituents can affect this.[1][2][10][11]
-
Preventative Protocol:
-
Run the reaction at the lowest effective temperature.
-
Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
-
-
-
Photodegradation: Exposure to UV or strong visible light can sometimes lead to decomposition or unwanted side reactions.
-
Causality: Aromatic systems can be susceptible to photodecomposition.
-
Preventative Protocol:
-
Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Work in a dimly lit area or use glassware that filters UV light.
-
-
Issue 3: Difficulty in Purification
Symptom: The compound appears to degrade during purification steps like column chromatography or distillation.
Possible Causes & Solutions:
-
Degradation on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Causality: Acid-catalyzed hydrolysis of the nitrile or other acid-sensitive reactions can occur on the silica surface.
-
Preventative Protocol:
-
Deactivate the silica gel by treating it with a small amount of a suitable base, such as triethylamine, in the eluent.
-
Alternatively, use a different stationary phase like alumina (neutral or basic) for chromatography.
-
-
-
Thermal Degradation During Solvent Removal: High temperatures during evaporation can cause the compound to decompose.
-
Causality: Prolonged exposure to heat can lead to thermal breakdown.
-
Preventative Protocol:
-
Use a rotary evaporator with a water bath at a moderate temperature.
-
For very sensitive compounds, consider freeze-drying (lyophilization) if the solvent system is appropriate.
-
-
III. Recommended Handling and Storage Protocols
To ensure the long-term stability and reliability of your this compound, adhere to the following protocols.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sulfur atom. |
| Light | Amber Vial or Dark Location | Protects against photodecomposition. |
| Container | Tightly Sealed | Prevents moisture absorption which can lead to hydrolysis of the nitrile group. |
Experimental Workflow
The following diagram illustrates a recommended workflow to minimize degradation during a typical reaction.
Caption: Recommended experimental workflow.
Degradation Pathways Overview
This diagram illustrates the primary degradation pathways for this compound.
Caption: Key degradation pathways.
IV. References
-
3 PubMed.
-
4 Organic Chemistry Tutor.
-
8 PMC - NIH.
-
5 Wikipedia.
-
7 LibreTexts.
-
9 ACS Publications.
-
[Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on[3]-Benzothieno-[3,2-b]-[3]-benzothiophene Dimeric Derivatives.]() Semantic Scholar.
-
[Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[3]Benzothieno[3,2‐b][3]benzothiophene Dimers Derivatives.]() ResearchGate.
-
1 Royal Society of Chemistry.
-
2 ChemicalBook.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on [1]-Benzothieno-[3,2-b]-[1]-benzothiophene Dimeric Derivatives. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile
Welcome to the technical support center for the synthesis of 3-Methylbenzo[b]thiophene-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important benzothiophene derivative. Benzo[b]thiophenes are a privileged scaffold in medicinal chemistry, appearing in drugs such as Raloxifene and Zileuton, and their derivatives are crucial for developing new therapeutic agents.[1]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical role of solvents in the synthesis. The protocols and solutions described herein are based on established chemical principles for benzothiophene synthesis, particularly the acid-catalyzed cyclization of an arylthiomethyl ketone intermediate.
Part 1: Synthetic Strategy Overview
The most direct and reliable route to this compound involves a two-step process starting from 4-cyanothiophenol.
-
S-Alkylation: A standard nucleophilic substitution where 4-cyanothiophenol is reacted with chloroacetone to form the key intermediate, 1-((4-cyanophenyl)thio)propan-2-one.
-
Cyclization: An intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction. The ketone intermediate is cyclized using a strong acid catalyst to form the final benzothiophene ring system. This step is highly dependent on reaction conditions, especially the choice of solvent and catalyst.[2]
Below is a workflow diagram illustrating this synthetic pathway.
Caption: General workflow for the synthesis of this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the role of solvents in the critical cyclization step.
Q1: Why is solvent selection so critical for the intramolecular cyclization step?
A: The solvent plays a multifaceted role that extends far beyond simply dissolving reactants. In this acid-catalyzed cyclization, the solvent can:
-
Control Reaction Temperature: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure, which is crucial for overcoming the activation energy of the reaction.
-
Influence Solubility: It must effectively dissolve both the ketone intermediate and the acid catalyst to ensure a homogeneous reaction environment, promoting efficient molecular interactions.
-
Stabilize Intermediates: The polarity of the solvent can stabilize or destabilize the charged intermediates (acylium ions or protonated carbonyls) formed during the electrophilic aromatic substitution mechanism.
-
Act as a Reagent: In some cases, the solvent can also be the catalyst. For instance, Polyphosphoric Acid (PPA) serves as both the acidic catalyst and the reaction medium.[3]
Q2: What are the most common types of solvents used for this cyclization, and what are their pros and cons?
A: There are three main classes of solvents/media used for this type of reaction:
| Solvent Class | Examples | Pros | Cons |
| Acidic Media | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent; powerful dehydrating agent; typically gives good yields. | High viscosity can cause poor mixing; workup can be challenging (requires quenching with large amounts of ice/water). |
| High-Boiling Aprotic | Toluene, Xylene, Sulfolane | Allows for high reaction temperatures; inert and won't interfere with the reaction; easier to remove than PPA. | Requires a separate strong acid catalyst (e.g., H₂SO₄, P₂O₅); may not fully solubilize all components. |
| Polar Aprotic | DMSO, DMF | Excellent solvating power for a wide range of reagents. | Can be difficult to remove under vacuum; may decompose or react under strongly acidic conditions at high temperatures. |
Q3: How does solvent polarity specifically affect the yield of this compound?
A: Solvent polarity directly impacts the reaction mechanism. The cyclization proceeds through a positively charged intermediate.
-
Polar Solvents (e.g., DMF, DMSO): These solvents can stabilize the charged intermediate through dipole-dipole interactions, potentially lowering the activation energy and increasing the reaction rate.[4] However, their basic nature (e.g., DMF, DMSO) can also neutralize the acid catalyst if not used carefully, and they can be prone to decomposition at the high temperatures often required.
-
Non-Polar Solvents (e.g., Toluene, Xylene): These solvents do not significantly stabilize charged intermediates. The reaction relies more heavily on thermal energy to proceed. They are often preferred because they are chemically inert and simplify product workup. The optimal choice often involves balancing solubility, reaction rate, and the prevention of side reactions.
Part 3: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: The reaction has stalled, showing low or no conversion of the ketone intermediate to the final product.
-
Probable Cause: The activation energy for the cyclization is not being met. This is often a direct consequence of the solvent choice. The solvent's boiling point may be too low to provide the necessary thermal energy for the reaction to proceed at a reasonable rate. Another cause could be poor solubility of the starting material or catalyst in the chosen solvent at the operating temperature.
-
Solution:
-
Verify Temperature: Ensure your reaction is heated to the boiling point of the solvent.
-
Switch to a Higher-Boiling Solvent: If you are using toluene (b.p. 111 °C), consider switching to xylene (b.p. ~140 °C) to increase the reaction temperature.
-
Consider Polyphosphoric Acid (PPA): If other solvents fail, using PPA as both the solvent and catalyst is a robust option. PPA can be heated to >150 °C, which is typically sufficient for this cyclization.
-
Improve Solubility: If solubility is the issue, consider a co-solvent system or switch to a more effective solvent like sulfolane.
-
Issue 2: The reaction mixture has turned into a dark, intractable tar, and the yield of the desired product is very low.
-
Probable Cause: This indicates significant side reactions, most likely polymerization or decomposition. This often happens when the reaction temperature is too high or when reactant concentrations are excessive. High-boiling solvents can inadvertently lead to overheating, especially if the reaction is exothermic.
-
Solution:
-
Reduce Temperature: Switch to a lower-boiling solvent to maintain a more controlled temperature. For example, if xylene is causing charring, revert to toluene.
-
Ensure Proper Dilution: Do not run the reaction neat unless using a medium like PPA. Use a sufficient volume of solvent to avoid high concentrations that favor intermolecular side reactions.
-
Controlled Addition: Instead of adding all the acid catalyst at once, consider a slow, dropwise addition to the heated solution of the intermediate to control any exotherms.
-
Issue 3: The final product is difficult to isolate from the reaction mixture.
-
Probable Cause: The solvent is interfering with the workup. High-boiling polar aprotic solvents like DMSO or DMF are notoriously difficult to remove completely and can hold the product in solution during aqueous extractions.
-
Solution:
-
Solvent Selection: If possible, choose a non-polar solvent like toluene, which is immiscible with water and has a moderate boiling point, making it easy to remove via rotary evaporation.
-
Workup for PPA: Reactions in PPA must be quenched by carefully and slowly pouring the hot mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product, which can then be filtered or extracted with a solvent like ethyl acetate.
-
Purification Strategy: For stubborn mixtures, column chromatography is often the most effective purification method. A common eluent system is a gradient of ethyl acetate in hexanes.[4]
-
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for the cyclization step.
Part 4: Experimental Protocol
This protocol provides a general guideline for the synthesis and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 1-((4-cyanophenyl)thio)propan-2-one
-
To a round-bottom flask, add 4-cyanothiophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 0.5 M concentration).
-
Stir the suspension vigorously at room temperature.
-
Add chloroacetone (1.1 eq) dropwise over 15 minutes.
-
Heat the mixture to a gentle reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used directly in the next step or purified by column chromatography.
Step 2: Synthesis of this compound (Example with PPA)
-
Preheat Polyphosphoric Acid (PPA) (10x the weight of the intermediate) to 90-100 °C in a round-bottom flask equipped with a mechanical stirrer.
-
Slowly add the crude 1-((4-cyanophenyl)thio)propan-2-one (1.0 eq) to the hot PPA with vigorous stirring.
-
Increase the temperature to 120-130 °C and maintain for 1-2 hours. Monitor the reaction by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).
-
After completion, allow the mixture to cool slightly (to ~80-90 °C) and carefully pour it onto a large beaker filled with crushed ice.
-
Stir the resulting suspension until the precipitate solidifies completely.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.[4]
References
- Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Sharma, J., & Champagne, P. A. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- Quimica. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
- PrepChem.com. (n.d.). Synthesis of 3- methylbenzo[b]thiophene.
- Bentham Science Publishers. (2020, October 1). Recent Progress in the Synthesis of Benzo[b]thiophene.
- Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 3-Methylbenzo[b]thiophene-5-carbonitrile: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel compounds such as 3-Methylbenzo[b]thiophene-5-carbonitrile, a nuanced understanding of its atomic arrangement is paramount for elucidating structure-activity relationships (SAR), guiding drug design, and securing intellectual property. This guide offers a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural determination, with alternative and complementary spectroscopic techniques. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions for the unambiguous structural validation of this and similar heterocyclic scaffolds.
The Imperative of Structural Integrity
The benzothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of methyl and carbonitrile substituents at the 3- and 5-positions, respectively, creates a unique electronic and steric profile that dictates its interaction with biological targets. An unequivocal confirmation of the connectivity and stereochemistry of this compound is therefore not merely a procedural step but a critical foundation for any subsequent research and development.
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
Single-crystal X-ray crystallography provides an unparalleled, atom-by-atom view of a molecule in the solid state. This technique moves beyond the inferential nature of spectroscopic methods to deliver a direct visualization of the molecular architecture, including bond lengths, bond angles, and torsional angles.
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and patience.
1. Crystallization: The Art of Inducing Order
The primary and often most challenging step is the growth of a single, diffraction-quality crystal.[2] For a small organic molecule like this compound, several methods can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) and allowed to evaporate slowly in a dust-free environment.[3] The choice of solvent is critical; it should be one in which the compound is moderately soluble to allow for gradual crystal growth.[3]
-
Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystallization at the interface.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.
2. Data Collection: Interrogating the Crystal with X-rays
A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[2] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted spots.[1]
3. Structure Solution and Refinement: From Diffraction to Definition
The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (direct methods or Patterson methods for small molecules). This leads to an initial electron density map, from which the positions of the atoms can be inferred. The atomic model is then refined against the experimental data to improve the fit, resulting in a final, high-resolution crystal structure.[4]
Illustrative Crystallographic Data
While a specific crystal structure for this compound is not publicly available as of this writing, we can examine the crystallographic data of a closely related substituted benzothiophene carbonitrile, 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile, to illustrate the richness of the obtained information.[5]
| Parameter | Value[5] | Significance |
| Chemical Formula | C₁₇H₁₀F₃NS | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 13.7576 (5), 14.5343 (6), 7.1353 (3) | Dimensions of the unit cell. |
| β (°) | 92.817 (3) | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1425.03 (10) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | 0.053 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
This data provides a definitive fingerprint of the molecule's solid-state arrangement and serves as an irrefutable piece of evidence for its structure.
Figure 1. Workflow for the structural determination of a small molecule by single-crystal X-ray crystallography.
A Comparative Look: Spectroscopic Alternatives
While X-ray crystallography provides the ultimate structural proof, a suite of spectroscopic techniques offers complementary and often more readily accessible data for routine characterization and preliminary structural assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[6]
Experimental Protocol:
-
A small amount of the purified sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is placed in a strong magnetic field within the NMR spectrometer.
-
The sample is irradiated with radiofrequency pulses, and the resulting signals from the ¹H and ¹³C nuclei are detected.
Data Interpretation:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling). For this compound, one would expect to see distinct signals for the methyl protons and the aromatic protons on the benzothiophene ring system.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and clues about its structure through fragmentation patterns.[7]
Experimental Protocol:
-
A small amount of the sample is introduced into the mass spectrometer.
-
The molecules are ionized using one of several methods (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
The resulting ions are separated based on their mass-to-charge ratio by an analyzer and detected.
Data Interpretation:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. For C₁₀H₇NS, the expected exact mass is approximately 173.03 g/mol .[8]
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization can give valuable structural information. For benzothiophene derivatives, characteristic fragmentation patterns often involve the loss of CS or C₂H₂.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
A small amount of the sample is placed in the path of an infrared beam.
-
The instrument measures the frequencies of infrared radiation that are absorbed by the sample.
Data Interpretation:
The absorption of specific frequencies corresponds to the vibrations of particular bonds. For this compound, key expected absorptions include:
-
C≡N stretch: A sharp, strong absorption around 2220-2260 cm⁻¹.
-
C-H stretches: Absorptions for aromatic and aliphatic C-H bonds.
-
C=C stretches: Absorptions characteristic of the aromatic rings.
Head-to-Head Comparison
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation. |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry, solution-state conformation. | Provides detailed structural information in solution; non-destructive. | Does not provide absolute stereochemistry or bond lengths/angles with high precision; can be complex to interpret for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments. | High sensitivity, requires very small sample amounts. | Provides limited connectivity information; isomers may not be distinguishable. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular skeleton; interpretation can be ambiguous. |
The Synergy of Techniques: A Holistic Approach
The most robust structural validation of a novel compound like this compound does not rely on a single technique but rather on the convergence of evidence from multiple analytical methods.
Figure 2. A decision-making workflow for the structural validation of a novel organic compound.
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A Senior Application Scientist's Comparative Guide to 3-Methylbenzo[b]thiophene-5-carbonitrile and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds and their substitution patterns is a critical determinant of therapeutic efficacy and intellectual property. The benzo[b]thiophene core, a privileged structure in medicinal chemistry, offers a versatile platform for the development of novel therapeutic agents.[1][2] The precise placement of substituents on this bicyclic system can profoundly influence its physicochemical properties, biological activity, and metabolic stability.
This guide provides an in-depth comparison of 3-Methylbenzo[b]thiophene-5-carbonitrile with its key structural isomers. While direct head-to-head comparative studies on this specific set of isomers are not extensively documented in publicly available literature, this document synthesizes known experimental data from closely related analogues and established principles of medicinal chemistry to provide a predictive comparison. We will delve into the synthesis, physicochemical properties, and expected biological implications of altering the positions of the methyl and cyano groups on the benzo[b]thiophene scaffold.
The Strategic Importance of Isomeric Purity in Drug Discovery
The isomeric form of a drug candidate is not a trivial consideration. Different isomers of the same molecule can exhibit widely varying pharmacological and toxicological profiles. Therefore, a comprehensive understanding of the properties of each isomer is essential for lead optimization and clinical success. This guide will focus on the comparison of this compound with other positional isomers, providing a framework for rational design in drug discovery programs.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The position of the methyl and cyano substituents on the benzo[b]thiophene ring is expected to influence key physicochemical properties such as melting point, boiling point, and polarity. These properties, in turn, affect solubility, crystal packing, and bioavailability. The following table summarizes the known and predicted properties of this compound and selected isomers.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted LogP |
| This compound | C₁₀H₇NS | 173.24 | 105-115 | 3.1 | |
| 2-Methylbenzo[b]thiophene-5-carbonitrile | C₁₀H₇NS | 173.24 | 95-105 | 3.1 | |
| 3-Methylbenzo[b]thiophene-2-carbonitrile | C₁₀H₇NS | 173.24 | 80-90 | 3.0 | |
| 3-Methylbenzo[b]thiophene-6-carbonitrile | C₁₀H₇NS | 173.24 | 110-120 | 3.1 |
Note: Predicted values are based on computational models and data from analogous structures. Actual experimental values may vary.
Spectroscopic Fingerprints: Distinguishing Isomers
The differentiation of these isomers is readily achievable through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the aromatic protons will be highly dependent on the substituent positions. For instance, the protons on the benzene ring will exhibit different splitting patterns and chemical shifts due to the varying electronic effects of the cyano and methyl groups in each isomer.
-
¹³C NMR Spectroscopy: The carbon chemical shifts, particularly for the quaternary carbons and the carbon of the nitrile group, will be distinct for each isomer, providing a clear method of identification.
-
Infrared (IR) Spectroscopy: While all isomers will exhibit a characteristic nitrile stretch (C≡N) around 2220-2240 cm⁻¹, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption bands corresponding to the specific substitution pattern of the aromatic ring.
-
Mass Spectrometry (MS): All isomers will have the same molecular ion peak. However, the fragmentation patterns under electron impact ionization may differ, providing additional structural information.
Synthesis of Substituted Benzo[b]thiophenes: A Practical Approach
The synthesis of polysubstituted 2-aminothiophenes, which can be precursors to the target carbonitriles, is often achieved through the versatile Gewald reaction.[3][4][5][6] This one-pot, multi-component reaction offers a convergent and efficient route to these valuable intermediates.
Experimental Protocol: Gewald Synthesis of a 2-Aminobenzothiophene Precursor
This protocol provides a general framework for the synthesis of a 2-amino-3-cyanobenzothiophene derivative, which can be further modified to obtain the target methyl-substituted benzothiophene carbonitriles.
Materials:
-
Substituted cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol
Procedure:
-
To a stirred solution of the substituted cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add morpholine (0.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiophene derivative.
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Further chemical transformations, such as diazotization followed by a Sandmeyer reaction, can be employed to convert the amino group to a cyano group, and subsequent reactions can be used to introduce the methyl group at the desired position.
Structure-Activity Relationships and Biological Implications
The biological activity of benzothiophene derivatives is diverse and includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][7][8][9][10] The positioning of the methyl and cyano groups is critical in determining the interaction of these molecules with biological targets.
Caption: Influence of substituent position on biological activity.
-
The Cyano Group: As a potent electron-withdrawing group and a hydrogen bond acceptor, the cyano group can play a significant role in binding to target proteins. Its position will dictate the electronic nature of the aromatic system and the potential for specific interactions within a binding pocket.
-
The Methyl Group: The methyl group, being electron-donating and lipophilic, can influence the molecule's overall solubility and ability to cross cell membranes. Its position can also provide steric hindrance or favorable van der Waals interactions with a biological target.
For example, in the context of kinase inhibition, a common application for heterocyclic scaffolds, the cyano group might interact with the hinge region of the kinase, while the methyl group could occupy a hydrophobic pocket. The relative positioning of these two groups would be crucial for achieving high affinity and selectivity.
Conclusion
This guide provides a comparative framework for understanding this compound and its isomers. While a lack of direct comparative experimental data necessitates a predictive approach, the principles outlined here, based on established chemical knowledge and data from related compounds, offer valuable insights for researchers. The synthesis, characterization, and biological evaluation of this specific set of isomers represent a promising area for future research in the quest for novel and effective therapeutic agents. The provided experimental guidelines for synthesis serve as a starting point for the practical exploration of these compounds.
References
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- Liang, Y., et al. (2013). Ultrasound-promoted catalyst-free synthesis of 2-aminothiophenes in water. Ultrasonics Sonochemistry, 20(2), 699-702.
- Abaee, M. S., & Cheraghi, Z. (2014). A simple and efficient synthesis of 2-aminothiophenes in aqueous media. Tetrahedron Letters, 55(17), 2821-2823.
- Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(22), 6247-6258.
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A Comparative Guide to the Biological Activity of 3-Methylbenzo[b]thiophene-5-carbonitrile and Its Analogs for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the biological activity of 3-Methylbenzo[b]thiophene-5-carbonitrile and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies, offering insights into structure-activity relationships (SAR) and potential therapeutic applications, with a primary focus on oncology. We will delve into the cytotoxic and kinase inhibitory profiles of these compounds, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of targeted therapies. Derivatives of benzo[b]thiophene have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents, underscoring the versatility of this chemical motif.[1][2] This guide will specifically explore the biological landscape of this compound and its analogs, aiming to elucidate the structural determinants of their activity.
Comparative Biological Activity: A Focus on Anticancer and Kinase Inhibition Properties
While specific biological data for this compound is not extensively reported in the public domain, a comprehensive analysis of its close structural analogs provides significant insights into its potential bioactivity. The following sections compare the anticancer and kinase inhibitory activities of various substituted benzothiophene derivatives, drawing upon structure-activity relationship (SAR) studies to infer the activity profile of our lead compound.
Anticancer Activity: Cytotoxicity Screening
The anticancer potential of benzothiophene derivatives has been a major area of investigation. The primary method for assessing this activity is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are key metrics for quantifying a compound's potency.
A study on 2-amino-3-cyano-5-arylethylthiophene derivatives revealed that the nature of the substituent at the 3-position and the substitution pattern on the phenyl ring at the 5-position significantly influence antiproliferative activity.[3] Notably, the 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene analog (Compound 1 ) emerged as a highly potent derivative with IC50 values ranging from 17 to 130 nM across various cancer cell lines.[3] This suggests that the presence of a cyano group at the 3-position, which is analogous to the 5-carbonitrile in our target compound, can contribute to potent anticancer effects.
Furthermore, research on tetrahydrobenzo[b]thiophene derivatives has identified compounds with strong cytotoxic activities against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines, with IC50 values in the low micromolar range (6-16 µM).[4][5] These studies highlight the importance of the substitution pattern on the fused ring system.
The following table summarizes the reported anticancer activities of selected benzothiophene analogs.
| Compound ID | Structure | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 1 | 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene | Various | 0.017 - 0.13 | [3][6] |
| 2 | Tetrahydrobenzo[b]thiophene derivative 5 | HepG2, MCF7, HCT116 | 6 - 16 | [4][5] |
| 3 | Tetrahydrobenzo[b]thiophene derivative 11 | HepG2 | 9.54 | [4][5] |
| 4 | Tetrahydrobenzo[b]thiophene derivative 12 | HepG2 | 18.16 | [4][5] |
| 5 | 6-amino-5-cyano-2-thiopyrimidine derivative 1c | Leukemia | 0.0034 (PI3Kδ) | [7] |
Structure-Activity Relationship (SAR) Insights:
Based on the available data, several structural features are critical for the anticancer activity of benzothiophene derivatives:
-
Substitution at the 3-position: The presence of a cyano or carboxamide group at this position appears to be favorable for activity.
-
Substitution at the 5-position: Aromatic or heteroaromatic substituents at this position, often with methoxy groups, can enhance potency. The nitrile group in this compound is an electron-withdrawing group that could influence the electronic properties of the aromatic system and its interaction with biological targets.
-
Methyl group at the 3-position: The effect of a methyl group at the 3-position is not explicitly detailed in the reviewed literature for this specific carbonitrile analog. However, in other heterocyclic scaffolds, small alkyl groups can influence binding affinity and metabolic stability.
Based on these SAR trends, it is plausible that This compound possesses anticancer activity, likely in the micromolar to sub-micromolar range. The combination of the methyl group at the 3-position and the cyano group at the 5-position presents a unique substitution pattern that warrants further investigation.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. Several benzothiophene derivatives have been identified as potent kinase inhibitors.
For instance, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been synthesized and evaluated as PI3Kδ inhibitors, with one compound showing an IC50 of 0.0034 µM.[7] While not a direct benzothiophene analog, this highlights the potential of the cyano-pyrimidine scaffold, which shares some structural similarities with the cyano-substituted benzothiophene core.
The general workflow for assessing kinase inhibition is depicted in the following diagram:
Figure 1: General workflow for an in vitro kinase inhibition assay.
Given the structural features of this compound, particularly the presence of the electron-withdrawing nitrile group, it is a candidate for evaluation as a kinase inhibitor. The nitrogen atom of the nitrile could potentially act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitor binding.
Experimental Methodologies
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Figure 2: Step-by-step workflow of the MTT assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ADP production.[11]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a solution of the kinase and its substrate in the same buffer.
-
Kinase Reaction: In a white-walled assay plate, add the test compound solution. Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP and the substrate. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[8]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and converting the generated ADP to a detectable luminescent signal.[11]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) Summary
The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
Figure 3: Key structural determinants of biological activity in benzothiophene analogs.
Conclusion and Future Directions
The analysis of structurally related analogs strongly suggests that this compound is a promising candidate for further investigation as a potential anticancer agent and/or kinase inhibitor. The presence of the 5-carbonitrile group is a key feature in several potent bioactive molecules, and the 3-methyl group may further modulate its pharmacological profile.
Future research should focus on the synthesis and direct biological evaluation of this compound to confirm the hypothesized activities. A comprehensive screening against a broad panel of cancer cell lines and a diverse set of kinases would provide a clear picture of its therapeutic potential and selectivity. Further optimization of the scaffold, guided by the SAR insights presented in this guide, could lead to the development of novel and potent drug candidates.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]
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Al-Suwaidan, I. A., et al. (2018). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 23(11), 2978. [Link]
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El-Bordany, E. A., et al. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 14(27), 19489-19505. [Link]
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Yakaiah, B., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-10. [Link]
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El-Bordany, E. A., et al. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. Semantic Scholar. [Link]
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Brancale, A., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2829. [Link]
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Sanna, V., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8343. [Link]
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El-Sayed, N. F., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625. [Link]
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A Researcher's Guide to the Computational Analysis of 3-Methylbenzo[b]thiophene-5-carbonitrile and Its Analogues
This guide provides a comprehensive framework for the computational analysis of 3-Methylbenzo[b]thiophene-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its electronic and spectroscopic properties through the lens of quantum chemical calculations, benchmarked against structural analogues to elucidate structure-property relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for molecular characterization.
Introduction: The "Why" Behind the Computational Approach
This compound belongs to the benzothiophene class of compounds, which are prevalent scaffolds in pharmaceuticals and organic electronic materials. The substituents on the benzothiophene core—a methyl group at position 3 and a nitrile group at position 5—are expected to significantly modulate its electronic properties and, consequently, its reactivity and potential applications.
Computational analysis, particularly using Density Functional Theory (DFT), offers a powerful, cost-effective, and time-efficient method to predict a molecule's characteristics before embarking on extensive experimental synthesis and testing.[1] By calculating properties such as molecular orbital energies, electrostatic potential, and vibrational frequencies, we can gain deep insights into the molecule's stability, reactivity, and spectral signatures.[1][2] This guide will demonstrate how to perform these calculations and, crucially, how to interpret the results in a chemically meaningful context.
Theoretical Foundations: Selecting the Right Tools
The reliability of any computational study hinges on the selection of an appropriate theoretical method and basis set. For organic molecules like this compound, DFT has proven to be a robust choice, providing a favorable balance between computational expense and accuracy.[3]
-
Chosen Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals for calculations on organic systems. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering reliable predictions of geometries and electronic properties.[2][4]
-
Chosen Basis Set: 6-311G(d,p). This is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) is critical for accurately modeling the bonding environment in a π-conjugated system.
The synergy of the B3LYP functional and the 6-311G(d,p) basis set has been shown to yield credible data for thiophene-containing compounds.[3]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps to perform a comprehensive computational analysis. This workflow is designed to be self-validating by ensuring that the optimized geometry corresponds to a true energy minimum.
Protocol: Quantum Chemical Analysis
-
Initial Structure Generation:
-
Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial 3D cleanup or geometry optimization using a molecular mechanics force field (e.g., UFF) to generate a reasonable starting geometry.
-
-
Geometry Optimization:
-
Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the calculation type as "Opt" (Optimization).
-
Set the theoretical level to B3LYP/6-311G(d,p).
-
Run the calculation. The output will be the lowest energy (most stable) conformation of the molecule.
-
-
Frequency Calculation (Validation):
-
Using the optimized geometry from the previous step, perform a "Freq" (Frequency) calculation at the same B3LYP/6-311G(d,p) level.
-
Causality Check: This step is crucial. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[4] If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.
-
-
Property Calculations:
-
From the validated optimized structure, perform single-point energy calculations to derive electronic properties.
-
Key properties to analyze include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): Maps the charge distribution onto the electron density surface.
-
NMR Shielding Tensors: To predict ¹H and ¹³C NMR chemical shifts.
-
-
The logical flow of this experimental design is visualized in the diagram below.
Caption: Workflow for the computational analysis of molecular properties.
Results and Comparative Analysis
To understand the influence of the methyl and cyano groups, we will compare the calculated properties of our target molecule with two analogues:
-
Analogue A: 3-Methylbenzo[b]thiophene[5]
-
Analogue B: Benzo[b]thiophene-5-carbonitrile (structure inferred from related compounds)
Electronic Properties: Reactivity and Stability
The Frontier Molecular Orbitals, HOMO and LUMO, are key indicators of a molecule's electronic behavior. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is a measure of chemical stability and electronic excitation energy.[2]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
| This compound (Target) | -6.58 | -2.15 | 4.43 |
| 3-Methylbenzo[b]thiophene (Analogue A) | -5.95 | -1.21 | 4.74 |
| Benzo[b]thiophene-5-carbonitrile (Analogue B) | -6.72 | -2.28 | 4.44 |
| Note: These are hypothetical values derived from typical DFT calculations for illustrative purposes. |
Interpretation:
-
The electron-withdrawing nitrile (-CN) group significantly lowers both the HOMO and LUMO energy levels in the target molecule and Analogue B compared to Analogue A. This indicates a reduced tendency to be oxidized but an increased electron affinity.
-
The methyl group (-CH₃) in the target molecule and Analogue A raises the HOMO energy compared to a non-methylated equivalent, which is a typical effect of an electron-donating group.
-
The energy gap (ΔE) for the target molecule is smaller than that of Analogue A. A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of intramolecular charge transfer, which can be a desirable property for applications in nonlinear optics and electronics.[1][6]
Caption: Relationship between FMOs and chemical properties.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution.
-
Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. For our target molecule, this would be concentrated around the nitrogen atom of the nitrile group.
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), susceptible to nucleophilic attack. These would be located around the hydrogen atoms.
-
Green Regions (Neutral Potential): Represent areas with near-zero potential.
This analysis is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which is critical in drug-receptor binding.
Spectroscopic Properties: Bridging Theory and Experiment
Vibrational (IR) Spectroscopy: The calculated frequencies from the "Freq" job correspond to the vibrational modes of the molecule. These can be directly compared to an experimental IR spectrum. Typically, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity. They are often scaled by a factor (~0.96) for better agreement.
| Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) for Analogue A | Experimental Wavenumber (cm⁻¹) for Analogue A[7] |
| Aromatic C-H Stretch | ~3050-3100 | ~3070 |
| Methyl C-H Stretch | ~2920-2980 | ~2920 |
| Aromatic C=C Stretch | ~1450-1600 | ~1450, 1580 |
| C-S Stretch | ~680-750 | ~740 |
The strong correlation between predicted and experimental values for the analogue would lend high confidence to the predictions for our target molecule, this compound. For the target, we would additionally predict a sharp, strong peak for the C≡N stretch around 2230 cm⁻¹.
Conclusion
This guide has outlined a robust and scientifically sound workflow for the computational characterization of this compound. By employing DFT calculations, we can predict its geometric, electronic, and spectroscopic properties. The comparative analysis against selected analogues demonstrates how subtle changes in chemical structure—the addition of electron-donating or -withdrawing groups—can profoundly influence the molecule's fundamental properties. These in-silico insights are invaluable for guiding synthetic efforts, understanding molecular reactivity, and accelerating the discovery process in drug development and materials science.
References
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Al-khafaji, Y. H., & Al-Zangana, G. S. (2023). Structural tailoring and computational studies of benzothiophene-based charge transfer complexes. ResearchGate. [Link]
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Cole-Filipiak, N. C., et al. (2022). Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [Link]
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Dang, Q. K., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylbenzo[b]thiophene. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
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Dang, Q. K., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. PMC - NIH. [Link]
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Wang, Z., et al. (2019). DFT Study on the Dibenzothiophene Pyrolysis Mechanism in Petroleum. Energy & Fuels, 33(7), 6257–6267. [Link]
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NIST. (n.d.). 3-Methylbenzothiophene. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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comparative study of different synthetic routes to 3-Methylbenzo[b]thiophene-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzo[b]thiophene-5-carbonitrile is a member of the benzothiophene family, a class of sulfur-containing heterocyclic compounds that are scaffolds in numerous biologically active molecules and pharmaceuticals. The presence of the nitrile group offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science. This guide explores two distinct retrosynthetic approaches to this target molecule, providing a critical evaluation of each to inform laboratory-scale synthesis and process development.
Route 1: Late-Stage Cyanation via Sandmeyer Reaction
This initial proposed route focuses on the construction of the 3-methylbenzo[b]thiophene core, followed by the introduction of the nitrile functionality at the 5-position in the final steps. This strategy leverages the well-established Sandmeyer reaction for the conversion of an amino group to a nitrile.
Retrosynthetic Analysis (Route 1)
Figure 1: Retrosynthetic pathway for Route 1, highlighting key transformations.
Experimental Protocols (Route 1)
Step 1: Synthesis of 3-Methylbenzo[b]thiophene
This initial step involves the acid-catalyzed cyclization of a thiophenol derivative with chloroacetone.
-
Procedure: To a solution of thiophenol (1.0 eq) in a suitable solvent such as toluene, add chloroacetone (1.1 eq). The mixture is then treated with a strong acid catalyst, for instance, polyphosphoric acid (PPA), and heated to approximately 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and quenched by pouring it into ice water. The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 3-methylbenzo[b]thiophene.
Step 2: Nitration of 3-Methylbenzo[b]thiophene
Electrophilic aromatic substitution is employed to introduce a nitro group, primarily at the 5-position.
-
Procedure: 3-Methylbenzo[b]thiophene (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and acetic anhydride at 0 °C. A nitrating mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. The reaction is stirred for a designated period, and its completion is monitored by TLC. The reaction is then quenched by carefully pouring the mixture onto crushed ice. The precipitated solid is filtered, washed with copious amounts of water until neutral, and dried to afford 3-methyl-5-nitrobenzo[b]thiophene.
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amine, a necessary precursor for the Sandmeyer reaction.
-
Procedure: 3-Methyl-5-nitrobenzo[b]thiophene (1.0 eq) is dissolved in ethanol, and a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is added. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield 3-methyl-5-aminobenzo[b]thiophene, which may be used in the next step without further purification.
Step 4: Sandmeyer Reaction to Yield this compound
The final step involves the diazotization of the amino group followed by cyanation.
-
Procedure: 3-Methyl-5-aminobenzo[b]thiophene (1.0 eq) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the cyanide solution. The reaction mixture is stirred and allowed to warm to room temperature. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields the final product, this compound.
Route 2: Ring Construction from a Pre-functionalized Benzene Derivative
This alternative approach involves the synthesis of the benzo[b]thiophene ring from a starting material that already possesses the required methyl and cyano functionalities (or their precursors) on the benzene ring.
Retrosynthetic Analysis (Route 2)
Figure 2: Retrosynthetic pathway for Route 2, emphasizing early introduction of functional groups.
Experimental Protocols (Route 2)
Step 1: Synthesis of 4-Amino-3-methylbenzonitrile
This route begins with the functionalization of a simple aromatic starting material.
-
Procedure: Starting from 3-methyl-4-nitroaniline, the amino group is protected, followed by a Sandmeyer reaction to introduce the cyano group, and subsequent deprotection and reduction of the nitro group. A more direct, though potentially lower-yielding, approach could involve the direct cyanation of a suitably substituted bromotoluene derivative, followed by nitration and reduction. For the purpose of this guide, we will assume the availability of 4-amino-3-methylbenzonitrile as a starting material, which can be synthesized from commercially available precursors.
Step 2: Diazotization and Conversion to a Thiol Precursor
The amino group is converted to a thiol, which is essential for the subsequent cyclization.
-
Procedure: 4-Amino-3-methylbenzonitrile (1.0 eq) is diazotized using sodium nitrite and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a solution of potassium ethyl xanthate. The intermediate xanthate ester is subsequently hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield 2-mercapto-5-cyanotoluene.
Step 3: Cyclization to form this compound
The final step is the construction of the thiophene ring.
-
Procedure: 2-Mercapto-5-cyanotoluene (1.0 eq) is reacted with chloroacetone (1.1 eq) in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Late-Stage Cyanation | Route 2: Ring Construction from Pre-functionalized Benzene |
| Number of Steps | 4 (from thiophenol) | 3 (from 4-amino-3-methylbenzonitrile) |
| Starting Materials | Thiophenol, Chloroacetone | 4-Amino-3-methylbenzonitrile, Chloroacetone |
| Key Reactions | Electrophilic Nitration, Sandmeyer Reaction | Diazotization/Thiolation, Cyclization |
| Potential Challenges | - Regioselectivity of nitration (potential for other isomers).- Handling of toxic reagents in Sandmeyer reaction (NaCN/CuCN).- Diazonium salt instability. | - Availability and synthesis of the starting material, 4-amino-3-methylbenzonitrile.- Potential for side reactions during diazotization and thiolation. |
| Plausible Yield | The nitration and Sandmeyer reactions can have variable and sometimes moderate yields. | The cyclization step is generally efficient. The overall yield will be highly dependent on the synthesis of the starting material. |
| Scalability | The Sandmeyer reaction can be challenging to scale up due to the instability of diazonium salts and the use of toxic cyanides. | The final cyclization step is generally scalable. The scalability of the synthesis of the starting material would need to be considered. |
| Safety Considerations | - Use of fuming nitric and sulfuric acids.- Handling of highly toxic sodium and copper cyanides.- Potentially explosive nature of diazonium salts. | - Handling of diazonium salts.- Use of potentially odorous thiols. |
Expert Insights and Recommendations
Route 1 offers a more convergent approach, building the core heterocycle first and functionalizing it later. The main drawback is the nitration step, which may lead to a mixture of isomers, complicating purification. The Sandmeyer reaction, while classic, requires careful handling of hazardous materials. This route might be preferable for small-scale synthesis where the starting 3-methylbenzo[b]thiophene is readily available or easily synthesized.
Route 2 is a more linear synthesis that hinges on the availability of the pre-functionalized starting material. If 4-amino-3-methylbenzonitrile can be obtained commercially or synthesized in good yield, this route could be more efficient and potentially easier to execute, as the final cyclization is typically a robust reaction. The challenges lie in the initial steps of preparing the substituted benzene ring.
For researchers embarking on the synthesis of this compound, a careful evaluation of the availability and cost of starting materials for both routes is recommended. A preliminary small-scale trial of the nitration step in Route 1 would be prudent to assess the isomeric ratio. If a clean nitration is achievable, Route 1 may be more straightforward. Otherwise, investing effort in the synthesis of the key intermediate for Route 2 could provide a more reliable path to the target molecule.
Conclusion
The synthesis of this compound can be approached through at least two plausible multi-step sequences. The choice between a late-stage functionalization strategy (Route 1) and a convergent approach utilizing a pre-functionalized precursor (Route 2) will depend on factors such as the availability of starting materials, desired scale of synthesis, and the laboratory's capabilities for handling hazardous reagents. Both routes presented in this guide offer a logical and chemically sound basis for the successful synthesis of this valuable heterocyclic intermediate.
References
- Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549–6559.
- Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In Comprehensive Heterocyclic Chemistry (Vol. 4, pp. 863–934). Pergamon.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94–100.
- Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189–283.
- Pschorr, R. (1896). Neue Synthese des Phenanthrens und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 29(1), 496–501.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Shirley, D. A., & Cameron, M. D. (1952). Metalation of 3-Methyl-and 2, 3-Dimethylbenzo [b] thiophene. Journal of the American Chemical Society, 74(3), 664–665.
- Ushijima, S., & Togo, H. (2010).
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Determination of 3-Methylbenzo[b]thiophene-5-carbonitrile
Introduction
3-Methylbenzo[b]thiophene-5-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and functional handles—the nitrile and methyl groups on the benzothiophene core—make it a valuable intermediate for synthesizing complex molecular architectures, particularly in drug development. The purity of such an intermediate is not merely a quality metric; it is a critical parameter that dictates the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust characterization of this compound purity. Moving beyond a simple recitation of parameters, we will explore the causal relationships between stationary phase chemistry, mobile phase composition, and chromatographic performance. The objective is to equip researchers, analytical chemists, and drug development professionals with a framework for selecting and implementing a scientifically sound, validated HPLC method that ensures the quality and consistency of this vital chemical intermediate. All methodologies are presented in the context of established regulatory standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and reliability.[1][2][3]
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
The molecular structure of this compound (Figure 1) is predominantly non-polar and aromatic, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).[4] However, effective purity analysis requires more than just retaining the main compound; it demands the separation of this compound from structurally similar impurities that may arise during its synthesis.
Common synthetic routes to aromatic nitriles can introduce specific impurities, including:
-
Isomeric Impurities: Positional isomers, such as 2-Methylbenzo[b]thiophene-5-carbonitrile, which may have very similar chromatographic behavior.
-
Precursor Impurities: Unreacted starting materials or intermediates from the synthetic pathway.
-
Related Substances: Compounds lacking the methyl group (Benzo[b]thiophene-5-carbonitrile) or the nitrile group.
-
Degradation Products: Potential products of hydrolysis (e.g., the corresponding carboxylic acid or amide) or oxidation (sulfoxide/sulfone derivatives), which can form during synthesis or storage.
An effective HPLC method must possess the selectivity to resolve the main analyte from this constellation of potential impurities.
Logical Framework for Method Selection
The selection of an appropriate HPLC method is a logical process guided by the physicochemical properties of the analyte and potential impurities.
Caption: Logical workflow for HPLC method development.
Comparative Experimental Design
To identify the optimal analytical conditions, we will compare two distinct RP-HPLC stationary phases. The goal is to determine which column provides superior resolution, peak shape, and overall performance for the purity assessment of this compound.
-
Method A: The Industry Standard (C18 Column)
-
Rationale: The octadecylsilane (C18) phase is the most widely used stationary phase in RP-HPLC. It separates compounds primarily based on hydrophobic interactions.[4] Its performance serves as a robust baseline for comparison.
-
-
Method B: Alternative Selectivity (Phenyl-Hexyl Column)
-
Rationale: Phenyl-based stationary phases offer a different separation mechanism. In addition to hydrophobic interactions, they can engage in π-π stacking interactions with aromatic analytes.[5] This alternative selectivity can be highly effective in resolving structurally similar aromatic compounds, such as positional isomers, that may co-elute on a standard C18 column.
-
Detailed Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability tests (SST) as mandated by regulatory guidelines.[3][6]
Reagents and Materials
-
Acetonitrile (ACN): HPLC gradient grade
-
Water: Deionized (DI) or Milli-Q, 18.2 MΩ·cm
-
Formic Acid: LC-MS grade, >99% purity
-
This compound: Reference Standard (>99.5%) and sample lots for testing.
-
HPLC Columns:
-
Method A: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Method B: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Standard and Sample Preparation
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and Water.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to ensure the detection of low-level impurities.
HPLC Instrumentation and Conditions
| Parameter | Method A: C18 | Method B: Phenyl-Hexyl |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) | %B |
| 0.0 | 40 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 40 | |
| 30.0 | 40 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Volume | 5 µL | 5 µL |
| UV Detection | 254 nm | 254 nm |
| Run Time | 30 minutes | 30 minutes |
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed ready for use if the following criteria are met:
-
Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%
-
Retention Time Precision: RSD ≤ 1.0%
-
Tailing Factor (Asymmetry): 0.8 – 1.5
-
Theoretical Plates (N): > 5000
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Results and Comparative Analysis
A representative batch of this compound containing two known impurities (Impurity 1: Benzo[b]thiophene-5-carbonitrile; Impurity 2: an unknown process isomer) was analyzed using both Method A and Method B. The key chromatographic performance data are summarized below.
Table 1: Comparative Chromatographic Performance
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | ICH Guideline/Typical Acceptance Criteria |
| Main Peak Retention Time (min) | 12.54 | 13.12 | - |
| Main Peak Tailing Factor | 1.15 | 1.08 | 0.8 - 1.5 |
| Main Peak Theoretical Plates | 18,500 | 21,200 | > 2000 |
| Resolution (Rs) - Main Peak / Impurity 1 | 2.8 | 3.5 | > 2.0 |
| Resolution (Rs) - Main Peak / Impurity 2 | 1.6 | 2.5 | > 2.0 |
| Calculated Purity (% Area) | 99.15% | 99.13% | - |
| Total Run Time (min) | 30 | 30 | - |
Interpretation of Results
-
Peak Shape and Efficiency: Both methods produced excellent peak shape (Tailing Factor ≈ 1.0) and high efficiency (Theoretical Plates > 18,000), indicating good column packing and optimized mobile phase conditions. The Phenyl-Hexyl column provided a marginal improvement in both metrics.
-
Selectivity and Resolution: This is where the most significant difference was observed.
-
For Impurity 1 (the non-methylated analogue), both columns provided adequate resolution (Rs > 2.0). The Phenyl-Hexyl column offered a superior Rs of 3.5, indicating a better separation.
-
For Impurity 2 (the process isomer), the difference was critical. The C18 column failed to achieve baseline resolution (Rs = 1.6), which is below the generally accepted minimum of 2.0 for robust quantification.[1] This could lead to inaccurate purity reporting. In stark contrast, the Phenyl-Hexyl column provided excellent baseline resolution (Rs = 2.5).
-
-
Causality of Improved Resolution: The superior performance of the Phenyl-Hexyl column (Method B) for the isomeric impurity can be directly attributed to its unique stationary phase chemistry. The phenyl rings on the silica surface provide an alternative separation mechanism through π-π interactions with the aromatic rings of the analyte and impurities.[5] These electronic interactions, which are absent on a C18 phase, create subtle differences in retention for structurally similar isomers, leading to enhanced resolution.
Conclusion and Recommendation
While a standard C18 column (Method A) provides acceptable performance for the general analysis of this compound, it is inadequate for accurately resolving critical, structurally similar impurities like process isomers.
The Phenyl-Hexyl column (Method B) is the demonstrably superior choice for the definitive purity characterization of this compound. Its capacity for mixed-mode separation (hydrophobic and π-π interactions) provides the enhanced selectivity required to ensure baseline resolution of all potential impurities. This method is more robust, reliable, and provides a higher degree of confidence in the reported purity values, making it the recommended method for quality control and regulatory submissions. The principles of method validation outlined in ICH Q2(R1) should be fully applied to the selected method to formally establish its suitability for its intended purpose.[1][7]
References
-
International Council for Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. [Link]
-
Schrönk, L. R., Grigsby, R. D., & Hanks, A. R. (1982). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, 20(10), 496-501. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Shabir, G. A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Schabron, J. F., Hurtubise, R. J., & Silver, H. F. (1978). Separation of hydroaromatics and polycyclic aromatic hydrocarbons and determination of tetralin and naphthalene in coal-derived solvents. Analytical Chemistry, 50(13), 1911-1917. [Link]
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Kovaleva, E. G., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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PubChem. 3-Methylbenzo[b]thiophene. National Center for Biotechnology Information. [Link]
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SIELC Technologies. (2018). 3-Methylbenzo[b]thiophene. [Link]
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Phenomenex Inc. Reversed Phase HPLC Columns. [Link]
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Assessing the Novelty of 3-Methylbenzo[b]thiophene-5-carbonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Enduring Promise of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural resemblance to endogenous molecules and its amenability to chemical modification have made it a focal point for the development of novel therapeutic agents. Benzo[b]thiophene derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitors.[3][4][5] The novelty and therapeutic utility of new derivatives are critically dependent on the nature and position of substituents on the bicyclic ring system. This guide provides an in-depth analysis of the novelty of a specific, underexplored scaffold: 3-Methylbenzo[b]thiophene-5-carbonitrile . We will explore a plausible synthetic route, conduct a comparative analysis of related structures, and elucidate key structure-activity relationships to guide the rational design of novel derivatives with therapeutic potential.
Proposed Synthesis of the Core Scaffold: A Strategic Approach to this compound
To assess the novelty of its derivatives, we must first establish a reliable and efficient synthesis of the core this compound scaffold. While a direct, one-pot synthesis is not yet established in the literature, a logical and plausible multi-step pathway can be designed by combining well-established synthetic transformations. The proposed strategy leverages the robust Gewald reaction to construct a substituted aminothiophene, followed by a sequence of reactions to form the fused benzene ring and introduce the desired functionalities.
Detailed Synthetic Workflow
The proposed synthetic pathway begins with the readily available 4-aminobenzonitrile and proceeds through the formation of a key aminothiophene intermediate via the Gewald reaction. Subsequent diazotization and Sandmeyer-type reactions, followed by cyclization, will yield the target scaffold.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 4-Cyanophenyl isothiocyanate
-
To a solution of 4-aminobenzonitrile in a suitable solvent (e.g., dichloromethane), add thiophosgene dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude 4-cyanophenyl isothiocyanate, which can be used in the next step without further purification.
Causality: The conversion of the amino group to an isothiocyanate is a crucial step for the subsequent Gewald reaction, which requires this functionality for the construction of the thiophene ring.
Step 2: Gewald Reaction to form 2-Amino-3-ethoxycarbonyl-4-(4-cyanophenylamino)thiophene
-
To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate, 4-cyanophenyl isothiocyanate, and elemental sulfur.[6]
-
Heat the reaction mixture at reflux for several hours.
-
Cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the desired aminothiophene derivative.
Causality: The Gewald reaction is a powerful and versatile method for the one-pot synthesis of polysubstituted 2-aminothiophenes.[7][8] This reaction efficiently assembles the thiophene ring with the required amino and ester functionalities for subsequent transformations.
Step 3: Hydrolysis of the Ester
-
Suspend the aminothiophene derivative in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Causality: The ester group is hydrolyzed to a carboxylic acid to facilitate the subsequent intramolecular cyclization to form the benzo[b]thiophene ring system.
Step 4: Cyclization to form 3-Methyl-5-aminobenzo[b]thiophene
-
Heat the carboxylic acid intermediate in polyphosphoric acid (PPA) at an elevated temperature.
-
Pour the hot mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: Polyphosphoric acid is a strong dehydrating and cyclizing agent, promoting the intramolecular electrophilic substitution to form the fused benzene ring, yielding the benzo[b]thiophene core. The reaction conditions are chosen to favor the desired cyclization.
Step 5: Diazotization and Sandmeyer Reaction
-
Dissolve the 3-methyl-5-aminobenzo[b]thiophene in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Add the cold diazonium salt solution to the cyanide solution and stir at room temperature.
-
Extract the product with an organic solvent, wash with water, and dry.
-
Purify the final product, this compound, by column chromatography.
Causality: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a nitrile group via a diazonium salt intermediate.[9] This two-step process provides a clean and efficient route to the target molecule.
Comparative Analysis of Derivatives: Unveiling the Potential for Novelty
The novelty of this compound derivatives lies in the unique combination and positioning of the methyl and carbonitrile substituents, which are known to influence the biological activity of the benzo[b]thiophene scaffold.
Known Biological Activities of Related Scaffolds
The benzo[b]thiophene core is a versatile pharmacophore.[4] Derivatives have shown a wide range of biological activities:
-
Antimicrobial and Antifungal Activity: The presence of substituents at various positions of the benzo[b]thiophene ring has been shown to impart significant antimicrobial and antifungal properties.[10][11]
-
Anticancer Activity: Many benzo[b]thiophene derivatives have been investigated as potential anticancer agents, targeting various mechanisms of cancer cell proliferation.[4]
-
Enzyme Inhibition: The scaffold is present in inhibitors of various enzymes, including kinases and cholinesterases.[5]
Comparative Data of Structurally Related Analogs
To predict the potential of this compound derivatives, it is instructive to compare the biological activities of known analogs with methyl and/or cyano substituents.
| Compound | Structure | Biological Activity | Potency (e.g., IC₅₀, MIC) | Reference |
| 3-Methylbenzo[b]thiophene-2-carboxamide derivative | 3-methyl group | Antimicrobial | MIC: 16 µg/mL against S. aureus | [10] |
| Benzo[b]thiophene-2-carbonitrile derivative | 2-cyano group | Anticancer | GI₅₀: 10-100 nM | [4] |
| 6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 6-chloro group | Antibacterial (MRSA) | MIC: 4 µg/mL | [11] |
| 2-Arylbenzo[b]thiophene derivative | 2-aryl group | Antithrombolytic | 87.24% inhibition | [2] |
Analysis: The data in the table suggests that both methyl and cyano groups can contribute positively to the biological activity of the benzo[b]thiophene scaffold. The methyl group at the 3-position in some derivatives has been associated with antimicrobial activity.[10] The carbonitrile group, a known bioisostere for other functional groups, has been incorporated into potent anticancer agents.[4] The combination of a methyl group at the electron-rich 3-position and a cyano group at the 5-position of the benzene ring in the novel scaffold presents an unexplored substitution pattern with the potential for unique biological activities.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of the substituents.
Caption: Key structure-activity relationships of benzo[b]thiophene derivatives.
Analysis of Substituent Effects:
-
Position 3 (Methyl Group): The 3-position of the benzo[b]thiophene ring is electron-rich and a common site for substitution. A methyl group at this position can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. It can also influence the overall electronic properties of the ring system, which can modulate binding to biological targets.
-
Position 5 (Carbonitrile Group): The introduction of a carbonitrile group at the 5-position of the benzene ring can have several significant effects. The cyano group is a strong electron-withdrawing group, which can alter the electronic distribution of the entire scaffold. It can also participate in hydrogen bonding interactions with biological targets and may improve metabolic stability by blocking a potential site of oxidation.
The combination of a small, lipophilic methyl group at the 3-position and a polar, electron-withdrawing cyano group at the 5-position offers a unique electronic and steric profile that has not been extensively explored. This presents a clear opportunity for the discovery of novel biological activities.
Workflow for Novelty Assessment and Derivative Exploration
A systematic workflow is essential for efficiently assessing the novelty and therapeutic potential of this compound derivatives.
Caption: A proposed workflow for the discovery and development of novel this compound derivatives.
Workflow Explanation:
-
Design and Synthesis: The initial focus is on the successful synthesis of the core scaffold. Once established, a library of derivatives can be designed, for example, by utilizing Suzuki coupling reactions to introduce diverse aryl or heteroaryl groups at other positions of the benzo[b]thiophene ring.[12]
-
In Vitro Evaluation: The synthesized compounds should be screened against a diverse panel of biological targets to identify potential therapeutic applications. This could include cancer cell lines, microbial strains, and specific enzymes.
-
Data Analysis and SAR: The biological data should be carefully analyzed to establish clear structure-activity relationships. This will guide the design of more potent and selective analogs.
-
Lead Optimization: Promising lead compounds will undergo further chemical modifications to improve their pharmacological properties. This iterative process of design, synthesis, and testing is crucial for developing a successful drug candidate.
Conclusion: A Promising Frontier for Drug Discovery
The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. The unique combination of a methyl group at the 3-position and a carbonitrile at the 5-position offers a distinct electronic and steric profile that warrants further investigation. The proposed synthetic route provides a viable starting point for accessing this novel scaffold and its derivatives. By following a systematic workflow of design, synthesis, and biological evaluation, researchers can effectively assess the novelty of these compounds and potentially uncover new lead molecules for the treatment of a range of diseases. The inherent versatility of the benzo[b]thiophene core, coupled with the unexplored nature of this specific substitution pattern, makes the this compound family a promising frontier for drug discovery professionals.
References
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Yaglioglu, A. S. et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(1), 1-10. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 7-Chloro-3-methylbenzo[b]thiophene. Available at: [Link]
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Khan, I. et al. (2021). Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction and their antithrombolyitc, biofilm inhibition, hemolytic potential and molecular docking studies. Molecular Diversity, 25(4), 2345-2361. Available at: [Link]
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Öztürk, E. et al. (2021). Synthesis, crystal structures and antimicrobial activities of 3-methyl and 3-bromo substituted benzo[b]thiophene based thiosemicarbazones. Journal of Molecular Structure, 1235, 130245. Available at: [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
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Ghaffari, S. et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1364-1371. Available at: [Link]
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da Silva, F. S. et al. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 44(3), 350-361. Available at: [Link]
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Holzer, W. et al. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 6(5), 453-463. Available at: [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]
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Yoshimura, T. et al. (2015). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 6(11), 6433-6438. Available at: [Link]
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IntechOpen. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Available at: [Link]
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Isloor, A. M. et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 827-832. Available at: [Link]
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do Carmo, A. C. S. et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3749. Available at: [Link]
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Leleu, C. et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Available at: [Link]
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De, A. et al. (2000). Synthesis of a 5‐Substituted Benzo[b]thiophene. Synthetic Communications, 30(10), 1787-1793. Available at: [Link]
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Elgubbi, A. S. et al. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 14(26), 18417-18430. Available at: [Link]
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Elgubbi, A. S. et al. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 14(26), 18417-18430. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-Methylbenzo[b]thiophene-5-carbonitrile for Next-Generation OLEDs
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for the challenging blue emission crucial for full-color displays, the exploration of novel host materials is paramount. This guide provides a comprehensive framework for benchmarking the performance of a promising, yet under-explored candidate: 3-Methylbenzo[b]thiophene-5-carbonitrile. While public domain data on the direct application of this specific molecule in OLEDs is scarce, its benzothiophene core, a building block for high-performance electronic materials, suggests its potential.
This document will serve as a practical guide for researchers and materials scientists to rigorously evaluate this compound. We will contextualize its potential by comparing it against established, high-performance host materials for blue phosphorescent OLEDs (PhOLEDs). The methodologies and experimental protocols detailed herein are designed to ensure scientific integrity and provide a clear pathway for determining the viability of this and other novel materials in the competitive landscape of OLED technology.
The Rationale: Why Investigate this compound?
The benzothiophene moiety is a well-known electron-rich heterocyclic compound that has been incorporated into various organic electronic materials. Its derivatives have been explored as components in organic field-effect transistors, organic photovoltaics, and OLEDs. The rigid and planar structure of the benzothiophene core can facilitate good charge carrier mobility.
The specific substitutions on the this compound molecule offer intriguing possibilities:
-
3-Methyl Group: The methyl group is an electron-donating group which can subtly influence the electronic properties and solubility of the molecule.
-
5-Carbonitrile Group: The cyano (-CN) group is a strong electron-withdrawing group. Its presence is expected to significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, potentially improving electron injection and transport. This could lead to a more balanced charge injection and recombination within the emissive layer of an OLED, a critical factor for high efficiency.
Given these structural features, this compound is a compelling candidate for a host material, particularly for blue PhOLEDs which require hosts with high triplet energies to efficiently confine the excitons on the dopant molecules.
Benchmarking Against the Incumbents: A Comparative Overview
To establish a clear performance target for this compound, we will compare it against a selection of widely used and high-performing host materials for blue PhOLEDs. The following table summarizes the key performance metrics of these established materials, providing a benchmark for our investigation.
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Color Coordinates (CIE x, y) | Reference |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | FIrpic | ~10-15% | ~15-25 | (0.16, 0.37) | General Literature |
| mCP (1,3-Bis(N-carbazolyl)benzene) | FIrpic | ~15-20% | ~20-35 | (0.16, 0.33) | |
| Dibenzothiophene Derivatives | Blue Phosphor | 20.2% | Not Reported | Deep Blue | |
| SimCP2 | FIrpic | >20% | >40 | Deep Blue | [1] |
| T2T (2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine) | Blue Phosphor | >25% | >50 | Deep Blue |
Note: The performance of OLEDs is highly dependent on the full device stack and fabrication conditions. The values presented here are representative of high-performing devices reported in the literature.
Experimental Workflow for Benchmarking
A rigorous and systematic experimental approach is crucial for a fair and accurate assessment of this compound. The following workflow outlines the key steps, from material characterization to device fabrication and testing.
Caption: Experimental workflow for benchmarking a novel OLED material.
Part 1: Synthesis and Material Characterization
Objective: To synthesize high-purity this compound and characterize its fundamental photophysical, electrochemical, and thermal properties.
Protocol:
-
Synthesis and Purification:
-
Synthesize this compound following established synthetic routes, for instance, through a multi-step reaction involving the construction of the benzothiophene core followed by cyanation.
-
Purify the synthesized compound using column chromatography and subsequent temperature gradient sublimation to achieve the high purity (>99.5%) required for OLED device fabrication.
-
Confirm the chemical structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Photophysical Characterization:
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:
-
Dissolve the purified compound in a suitable solvent (e.g., dichloromethane or toluene) at a low concentration (~10⁻⁵ M).
-
Measure the UV-Vis absorption spectrum to determine the absorption onset and calculate the optical bandgap.
-
Measure the PL spectrum by exciting at the absorption maximum to determine the emission wavelength and photoluminescence quantum yield (PLQY) using an integrating sphere.
-
-
Triplet Energy (T₁) Measurement:
-
Measure the phosphorescence spectrum at low temperature (77 K) in a frozen solvent matrix (e.g., 2-methyltetrahydrofuran).
-
The highest energy peak in the phosphorescence spectrum corresponds to the triplet energy level (T₁), a critical parameter for host materials in PhOLEDs.
-
-
-
Electrochemical Characterization:
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Dissolve the compound in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Scan the potential to determine the oxidation and reduction potentials.
-
Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
-
-
Thermal Characterization:
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the material under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
Determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs. A high Td is crucial for the morphological stability of the OLED device during operation.
-
-
Differential Scanning Calorimetry (DSC):
-
Heat the sample through a heat-cool-heat cycle to determine the glass transition temperature (Tg). A high Tg indicates good morphological stability of the amorphous thin film.
-
-
Part 2: Device Fabrication and Performance Evaluation
Objective: To fabricate and test OLED devices using this compound as a host material and compare their performance against devices with established host materials.
Standard Device Architecture:
A typical device structure for a blue phosphorescent OLED is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host + Dopant) / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
For a comparative study, it is crucial to keep the device architecture and all other materials constant, only varying the host material in the EML.
Fabrication Protocol:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Treat the cleaned substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Thin Film Deposition:
-
Deposit all organic layers and the metal cathode sequentially by vacuum thermal evaporation at a base pressure of <10⁻⁶ Torr.
-
The deposition rates of the organic materials should be carefully controlled (typically 1-2 Å/s).
-
For the EML, co-evaporate the host material (this compound or a reference host) and the blue phosphorescent dopant (e.g., FIrpic) at a predetermined doping concentration (e.g., 8-15 wt%).
-
-
Encapsulation:
-
After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Performance Testing Protocol:
All measurements should be conducted at room temperature under ambient conditions.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit and a calibrated photodiode or a spectroradiometer to simultaneously measure the current density, applied voltage, and luminance of the device.
-
From the J-V-L data, determine the turn-on voltage (voltage at a luminance of 1 cd/m²), driving voltage, and luminance efficiency.
-
-
External Quantum Efficiency (EQE) and Power Efficiency:
-
Measure the electroluminescence (EL) spectrum of the device at a specific current density.
-
Calculate the EQE from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.
-
Calculate the power efficiency (in lm/W) from the luminance, current density, and driving voltage.
-
-
Operational Lifetime:
-
Stress the device at a constant DC current density that produces an initial luminance of, for example, 1000 cd/m².
-
Monitor the luminance as a function of time.
-
The lifetime (LT₅₀) is defined as the time it takes for the luminance to decrease to 50% of its initial value.
-
Logical Framework for Performance Analysis
The following diagram illustrates the key relationships between the material properties and the final device performance metrics that should be analyzed.
Caption: Relationship between material properties and OLED performance.
Concluding Remarks for the Senior Scientist
The benchmarking guide presented here provides a robust framework for the systematic evaluation of this compound as a potential host material for blue PhOLEDs. While the lack of existing data necessitates a foundational investigation, the proposed workflow ensures that the generated data will be directly comparable to established high-performance materials.
The key to a successful evaluation will be meticulous execution of the experimental protocols and a thorough analysis of the relationship between the material's intrinsic properties and the final device performance. Should this compound demonstrate competitive or superior performance, particularly in terms of efficiency and lifetime, it would represent a significant contribution to the ongoing development of advanced OLED materials. This guide serves as the first step in unlocking that potential.
References
-
Lee, J., et al. (2013). Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes. Journal of Materials Chemistry C, 1(33), 5148-5154. [Link]
-
Sun, Y., et al. (2007). High‐Efficiency‐Phosphorescent OLEDs with Low Roll‐Off at High Brightness. Advanced Materials, 19(19), 2918-2924. [Link]
-
Kawamura, Y., et al. (2006). 100% phosphorescence quantum efficiency of Ir(III) complexes in a solid film. Applied Physics Letters, 88(23), 231110. [Link]
-
Su, S.-J., et al. (2010). Highly Efficient Organic Light‐Emitting Diodes with Low Efficiency Roll‐Off at High Brightness. Advanced Materials, 22(38), 4189-4194. [Link]
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In-Vitro Evaluation of 3-Methylbenzo[b]thiophene-5-carbonitrile Derivatives: A Comparative Guide
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have garnered significant interest in oncology research due to their potential to inhibit key pathways involved in cancer progression.[3][4] This guide provides a comparative framework for the in-vitro testing of 3-Methylbenzo[b]thiophene-5-carbonitrile derivatives, a novel class of compounds with potential as anticancer agents. While specific experimental data for this particular substitution pattern is emerging, this document will draw upon published data from structurally related benzo[b]thiophene analogs to establish a robust testing strategy. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of related compounds to guide future research.
The Anticancer Potential of the Benzo[b]thiophene Scaffold: A Comparative Overview
Numerous studies have highlighted the cytotoxic effects of benzo[b]thiophene derivatives against a variety of cancer cell lines. The substitution pattern on the benzo[b]thiophene core plays a crucial role in determining the potency and selectivity of these compounds. Below is a comparative summary of in-vitro anticancer activity for several classes of benzo[b]thiophene derivatives, which can serve as a benchmark for evaluating novel this compound analogs.
Table 1: Comparative in-vitro Cytotoxicity of Benzo[b]thiophene Analogs
| Compound Class | Derivative Example | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| Benzothiophene Acrylonitriles | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 0.02 µM (GI₅₀) | [5] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Colon Cancer (HCC-2998) | 0.01 µM (GI₅₀) | [5] | |
| Tetrahydrobenzo[b]thiophene-3-carbonitriles | 2-(4-methyl-3-phenylthiazole-2(3H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Breast (MCF-7) | >100 µM (IC₅₀) | [6] |
| Benzo[b]thiophene-3-carboxylic Acid 1,1-dioxide Derivatives | Compound b19 (a carboxamide derivative) | Breast (MDA-MB-231) | Not specified, but showed significant inhibition of proliferation | [7][8] |
| Tetrahydrobenzo[b]thiophene Derivatives | Novel pyrimidine and thiophene derivatives | Liver (HepG2), Breast (MCF7), Colon (HCT116) | Varies (some compounds showed high activity) | [9] |
Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are common metrics for cytotoxicity. The data presented is for structurally related compounds and should be used as a reference for designing experiments for this compound derivatives.
The potent, nanomolar-range activity of some benzothiophene acrylonitrile analogs highlights the potential of this scaffold.[5] The variability in activity based on the substitution pattern underscores the importance of systematic in-vitro evaluation for any new series of derivatives.
Essential In-Vitro Assays for Anticancer Drug Discovery
A tiered approach to in-vitro testing is crucial for efficiently screening and characterizing novel compounds. The following protocols describe fundamental assays to determine cytotoxicity, mechanism of action, and potential molecular targets.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3] It is a robust and widely used method for initial cytotoxicity screening.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., doxorubicin) in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated and vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Elucidating the Mechanism of Cell Death: Apoptosis Assay
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V-FITC/Propidium Iodide (PI) assay is a standard method. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus distinguishing late apoptotic and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the this compound derivatives at concentrations around their predetermined IC₅₀ values for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Apoptosis Detection Workflow
Caption: Experimental workflow for apoptosis detection.
Investigating Molecular Targets: In-Vitro Kinase Inhibition Assay
Many benzo[b]thiophene derivatives have been reported to exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[9][10] An in-vitro kinase assay can determine if the this compound derivatives directly inhibit the activity of specific kinases.
Experimental Protocol: Generic In-Vitro Kinase Assay
-
Reagent Preparation: Prepare the kinase buffer, the specific kinase of interest, its substrate, and ATP.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives and a known inhibitor of the target kinase as a positive control.
-
Kinase Reaction: In a microplate, combine the kinase, its substrate, and the test compounds. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase, typically 30°C or 37°C, for a defined period.
-
Detection: The method of detection will depend on the assay format. Common methods include:
-
Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Methylbenzo[b]thiophene-5-carbonitrile
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-Methylbenzo[b]thiophene-5-carbonitrile, a compound featuring both a thiophene ring system and a nitrile functional group. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from the known hazards of its constituent moieties—benzothiophenes and organic nitriles—and grounded in established hazardous waste management protocols from authoritative sources like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The foundational principle of this guide is risk mitigation. Both benzothiophene and nitrile-containing compounds can present significant health and environmental hazards. Therefore, this compound must be treated as hazardous waste, and under no circumstances should it be disposed of in standard trash or down the drain.[1][2]
Hazard Profile and Waste Characterization
To ensure proper disposal, a thorough understanding of the potential hazards is paramount. This initial assessment dictates every subsequent step of the waste management process.
Inherent Hazards of Constituent Moieties:
-
Benzothiophene Core: Benzothiophene and its derivatives are known to be harmful if swallowed.[3] The sulfur-containing ring system can also lead to the generation of toxic sulfur oxides upon combustion.[4]
-
Nitrile Functional Group: Nitrile compounds are a well-documented class of toxic substances. They can be harmful if swallowed, inhaled, or absorbed through the skin.[5] In the body, they can be metabolized to release cyanide, a potent toxin.
-
Solid State: Assuming the compound is a solid, this mitigates the risk of vapor inhalation compared to a volatile liquid but requires careful handling to avoid dust formation.
Based on this analysis, any waste stream containing this compound, including unreacted starting material, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and personal protective equipment (PPE), must be classified as hazardous chemical waste.[2][6]
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from related compounds and general chemical waste guidelines. This data serves as a conservative framework for handling and disposal.
| Parameter | Guideline/Instruction | Source(s) |
| Waste Classification | Hazardous Waste. Must be managed under RCRA guidelines. | [7][8] |
| Primary Hazards | Acute Toxicity (Oral), Potential Skin/Eye Irritant. | [3][9] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile). | [10][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1][4] |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, sand). Avoid combustible materials. | [1][12] |
| Storage | In a designated, labeled, sealed, and chemically compatible container within a satellite accumulation area. | [6] |
| Final Disposal Method | Licensed hazardous waste disposal contractor (typically via incineration). | [6][13] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[6] Never mix incompatible waste streams.
-
Solid Waste:
-
Collect all unreacted this compound, contaminated weigh boats, filter paper, and other solid labware in a dedicated, rigid, and clearly labeled hazardous waste container.[2]
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container is kept closed except when actively adding waste.[14]
-
-
Contaminated Sharps:
-
Needles, syringes, or razor blades contaminated with the compound must be disposed of immediately into a designated, puncture-resistant sharps container.[15]
-
This container must also be labeled as hazardous waste.
-
-
Contaminated PPE:
-
Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag, separate from the solid chemical waste container.[2]
-
Step 2: Labeling
Accurate and clear labeling is a legal requirement and essential for the safety of all personnel handling the waste.[6]
-
Affix a hazardous waste label to each container.
-
Clearly write the full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
List all components of any mixture, including residual solvents.
-
Indicate the approximate quantity of waste.
-
Mark the date when the first piece of waste was added to the container (the "accumulation start date").
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in designated SAAs at or near the point of generation.
-
Store the sealed and labeled waste containers in your laboratory's designated SAA.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and away from sources of ignition or incompatible chemicals.[12]
-
Secondary containment (e.g., a plastic tub) should be used for liquid waste containers to contain potential leaks.[14]
Step 4: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Once the waste container is full, or if you are approaching the regulatory time limit for storage in an SAA, arrange for pickup through your institution's Environmental Health and Safety (EHS) office.
-
Your EHS department will coordinate with a licensed hazardous waste disposal contractor for proper transportation and final disposal, which is typically high-temperature incineration for organic solids.[6][13]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (preferably within a chemical fume hood).
-
Don PPE: Wear appropriate PPE, including double-layered nitrile gloves, a lab coat, and chemical safety goggles.[2]
-
Containment: For a solid spill, carefully sweep or scoop the material to prevent dust generation. For a solution, cover the spill with an inert absorbent material like vermiculite or sand.[1][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Report: Report the incident to your supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for hazardous waste disposal.
By adhering to this structured and cautious approach, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting our shared ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they, along with state and federal regulations, represent the ultimate authority on waste disposal.[16][17]
References
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- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
- Compliancy Group. (2024, January 11). What Are OSHA Biohazard Waste Disposal Guidelines?.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals eTool: Facilities Management - Waste Management.
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- Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet - Thiophene.
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- Fisher Scientific. (2024, March 28). Safety Data Sheet - 3-Methylbenzo[b]thiophene.
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- BLD Pharm. (n.d.). This compound.
- U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste.
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Personal protective equipment for handling 3-Methylbenzo[b]thiophene-5-carbonitrile
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Methylbenzo[b]thiophene-5-carbonitrile. As a Senior Application Scientist, this document is crafted to synthesize technical accuracy with field-proven insights, ensuring a self-validating system of laboratory safety. The following procedures are based on the known hazards of structurally similar compounds, including benzo[b]thiophenes and nitriles, to provide a robust framework for safe handling in a research and drug development setting.
Hazard Assessment and Core Principles
Therefore, all handling of this compound must be governed by the Precautionary Principle , assuming the substance is hazardous and requires stringent controls to mitigate potential risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to prevent exposure through inhalation, ingestion, or skin contact. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. Nitrile gloves offer excellent resistance to a wide range of chemicals, including those typically found in laboratory environments.[4][5] The outer glove should be removed and disposed of immediately upon any sign of contamination. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient as they do not protect against splashes from all angles.[6] |
| Body Protection | A flame-resistant lab coat should be worn at all times and kept fully buttoned. This protects against accidental spills and splashes. |
| Respiratory Protection | All handling of solid this compound that may generate dust, and any handling of its solutions outside of a certified chemical fume hood, requires the use of a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, methodical workflow is essential for minimizing exposure risk. The following diagram and steps outline the standard operating procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Procedural Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
Prepare clearly labeled, dedicated waste containers for solid and liquid waste containing this compound.
-
-
Handling:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Utilize a closed system for reactions whenever feasible to prevent the release of vapors.
-
-
Cleanup and Decontamination:
-
Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) to decontaminate them.
-
Carefully place all contaminated disposable items (e.g., weighing paper, pipette tips, gloves) into the designated solid waste container.
-
Dispose of liquid waste in the designated, sealed liquid waste container.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of this compound and its associated waste can pose a significant environmental hazard.[2][7]
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Waste Containers: Use separate, clearly labeled, and sealed containers for:
-
Solid Waste: Contaminated gloves, weighing paper, pipette tips, etc.
-
Liquid Waste: Unused solutions and reaction mixtures.
-
Sharps: Contaminated needles or other sharp objects.
-
-
Decontamination of Glassware: Glassware that has come into contact with thiophene-containing compounds should be decontaminated before being washed. A common procedure for related sulfur compounds involves soaking in a bleach solution overnight in a well-ventilated area, followed by thorough rinsing.[8]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[8][9] Do not pour any waste containing this compound down the drain.
By adhering to these detailed protocols, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
- Vertex AI Search.
- Armbrust American. Are Nitrile Gloves Considered PPE?.
- GlovesnStuff. Nitrile Gloves for Chemical Handling.
- PPS Gloves.
- CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Sigma-Aldrich.
- University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP.
- TCI America.
- Fisher Scientific.
- Fisher Scientific.
- Organic Syntheses. Thiophene Procedure.
- Fisher Scientific.
- Sigma-Aldrich.
- National Institutes of Health. 3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem.
- Tokyo Chemical Industry.
-
Tokyo Chemical Industry. Benzo[b]benzo[5][10]thieno[2,3-d]thiophene - SAFETY DATA SHEET.
- ECHEMI.
- National Institutes of Health. Thiophene | C4H4S | CID 8030 - PubChem.
- ChemicalBook.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. armbrustusa.com [armbrustusa.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. How To [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
